molecular formula C14H18BNO4 B1274383 (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid CAS No. 475102-14-8

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Cat. No.: B1274383
CAS No.: 475102-14-8
M. Wt: 275.11 g/mol
InChI Key: PEOOUPNYKOKTRH-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid ( 475102-14-8) is a specialized organoboron building block of significant value in medicinal chemistry and pharmaceutical research. With a molecular formula of C14H18BNO4 and a molecular weight of 275.11 g/mol, this compound is expertly designed for use in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its core utility lies in enabling the efficient synthesis of complex, functionalized bis-indole scaffolds . These scaffolds have been identified as a potent new class of inhibitors targeting Pyruvate Kinase (PK) in methicillin-resistant Staphylococcus aureus (MRSA) . Research demonstrates that such bis-indole derivatives can exhibit enzyme inhibition in the low nanomolar range and demonstrate effective antibacterial activity with minimum inhibitory concentrations (MIC) for MRSA as low as 0.5 μg/ml, presenting a promising avenue for novel antibiotic development . The tert-butoxycarbonyl (Boc) group on the indole nitrogen is a critical protecting group that enhances the compound's stability and solubility, facilitating purification and handling during multi-step synthetic sequences. The methyl substituent at the 5-position offers a site for further synthetic modification, allowing for fine-tuning of the physicochemical properties of the final target molecules. This reagent is intended for use by qualified researchers as a key intermediate in the discovery and optimization of novel therapeutic agents. This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOUPNYKOKTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397538
Record name [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid
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Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-14-8
Record name 1-(1,1-Dimethylethyl) 2-borono-5-methyl-1H-indole-1-carboxylate
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Record name [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid
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Record name 1-Boc-5-methylindole-2-boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant data, tailored for professionals in research and drug development.

Introduction

This compound is a versatile intermediate, particularly valuable for its application in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in many biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This guide will focus on the most common and effective method for its preparation: the directed ortho-metalation (DoM) of N-Boc-5-methylindole, followed by borylation.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 5-methylindole. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The second, and key, step is the regioselective lithiation at the C2 position of the indole ring, followed by quenching the resulting organolithium species with a borate ester to yield the desired boronic acid.

Synthesis_Pathway 5-Methylindole 5-Methylindole 1-Boc-5-methylindole 1-Boc-5-methylindole 5-Methylindole->1-Boc-5-methylindole Boc₂O, DMAP, THF This compound This compound 1-Boc-5-methylindole->this compound 1. s-BuLi or LDA, THF, -78°C 2. B(OⁱPr)₃ 3. H₃O⁺

Caption: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole

Objective: To protect the nitrogen of 5-methylindole with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 5-Methylindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-methylindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of this compound

Objective: To synthesize the target boronic acid via directed ortho-metalation and borylation.

Materials:

  • 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole

  • sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Triisopropyl borate (B(OⁱPr)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi or LDA (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude boronic acid can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Lithiation and Borylation Start1 Dissolve 5-methylindole in THF Add_Reagents1 Add DMAP and Boc₂O Start1->Add_Reagents1 React1 Stir at RT for 12-16h Add_Reagents1->React1 Workup1 Aqueous workup and extraction React1->Workup1 Purify1 Purification Workup1->Purify1 Product1 1-Boc-5-methylindole Purify1->Product1 Start2 Dissolve 1-Boc-5-methylindole in THF at -78°C Product1->Start2 Lithiation Add s-BuLi or LDA Start2->Lithiation Borylation Add Triisopropyl borate Lithiation->Borylation Hydrolysis Acidic workup Borylation->Hydrolysis Extraction Extraction with organic solvent Hydrolysis->Extraction Purify2 Purification Extraction->Purify2 Product2 This compound Purify2->Product2

Caption: Experimental workflow for the synthesis of the target compound.

Data Presentation

Reactant and Product Information
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Methylindole614-96-0C₉H₉N131.17
1-(tert-Butoxycarbonyl)-5-methyl-1H-indole166104-20-7C₁₄H₁₇NO₂231.29
This compound475102-14-8C₁₄H₁₈BNO₄275.11
Typical Reaction Parameters
StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Boc ProtectionBoc₂O, DMAPTHFRoom Temperature12-16>95
Lithiation and Borylations-BuLi or LDA, B(OⁱPr)₃THF-78 to RT14-1870-85

Yields are approximate and can vary based on reaction scale and purification method.

Conclusion

The synthesis of this compound via N-Boc protection of 5-methylindole followed by a directed ortho-metalation and borylation sequence is a reliable and efficient method. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important building block for drug discovery and development. Careful control of reaction conditions, particularly temperature and atmosphere during the lithiation step, is crucial for achieving high yields and purity.

An In-depth Technical Guide to (N-Boc-5-methyl-1H-indol-2-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(N-Boc-5-methyl-1H-indol-2-yl)boronic acid is a versatile synthetic intermediate that holds significant importance in the fields of medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, this boronic acid serves as a key building block in the construction of complex molecular architectures.[1][2][3][4][5] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[6][7] The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid for researchers and professionals in drug development.

Core Properties

The physical and chemical properties of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid are summarized in the tables below, providing a quick reference for laboratory use.

Chemical and Physical Properties
PropertyValueReference
CAS Number 475102-14-8N/A
Molecular Formula C₁₄H₁₈BNO₄N/A
Molecular Weight 275.11 g/mol [8]
Appearance White to off-white solidN/A
Melting Point 116-122 °CN/A
Solubility Soluble in organic solvents such as methanol, and dichloromethane.N/A
Stability Stable under recommended storage conditions. The Boc protecting group enhances stability.N/A
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C.N/A
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) Data not available in searched results. Predicted shifts would include signals for the Boc group (singlet, ~1.6 ppm), the methyl group (singlet, ~2.4 ppm), and aromatic protons of the indole ring (multiplets, ~7.0-8.0 ppm), and a broad singlet for the B(OH)₂ protons.
¹³C NMR (CDCl₃, 100 MHz) Data not available in searched results. Predicted shifts would include signals for the Boc carbonyl (~150 ppm), the Boc quaternary carbon (~84 ppm), the Boc methyl carbons (~28 ppm), the indole methyl carbon (~21 ppm), and aromatic carbons of the indole ring (~110-140 ppm).
Mass Spectrometry (MS) Data not available in searched results. Expected [M+H]⁺ at m/z 276.1401.
Infrared (IR) Spectroscopy Data not available in searched results. Expected characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching of the Boc group (~1730 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).

Experimental Protocols

Detailed methodologies for the synthesis and application of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid are crucial for its effective utilization.

Synthesis of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid

A general and widely adopted method for the synthesis of indolylboronic acids is through the lithiation of an N-protected indole followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

  • N-Boc-5-methylindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-5-methylindole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir the mixture for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

(N-Boc-5-methyl-1H-indol-2-yl)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.[7]

Materials:

  • (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.5 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a reaction vessel, combine (N-Boc-5-methyl-1H-indol-2-yl)boronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the base.

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Applications in Drug Discovery

Indole derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic motif.[1][2][3][4][5] (N-Boc-5-methyl-1H-indol-2-yl)boronic acid serves as a valuable starting material for the synthesis of novel indole-based compounds with potential therapeutic applications in various disease areas, including:

  • Oncology: The indole scaffold is present in many anti-cancer agents that target various cellular processes.[3]

  • Infectious Diseases: Indole derivatives have shown potent antibacterial and antifungal activities.[1]

  • Inflammatory Diseases: Compounds containing the indole nucleus have been developed as anti-inflammatory agents.[1]

  • Neurological Disorders: The indole structure is found in key neurotransmitters and has been exploited for the development of drugs targeting the central nervous system.[3]

The use of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of indole-containing molecules. These libraries can then be screened for biological activity against various therapeutic targets.

Visualizations

The following diagrams illustrate key processes involving (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.

Synthesis_Workflow Start N-Boc-5-methylindole Lithiation Lithiation (n-BuLi, -78 °C) Start->Lithiation Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Hydrolysis Hydrolysis (1 M HCl) Borylation->Hydrolysis Purification Purification (Column Chromatography) Hydrolysis->Purification Final_Product (N-Boc-5-methyl-1H-indol-2-yl)boronic acid Purification->Final_Product

Caption: Synthetic workflow for (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation (N-Boc-5-methyl-1H- indol-2-yl)boronic acid, Base PdII_Both Ar-Pd(II)-Indole Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Indole

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development Boronic_Acid (N-Boc-5-methyl-1H-indol-2-yl)boronic acid Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Library Library of Indole Derivatives Coupling->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: Role in a typical drug discovery workflow.

References

The Elucidation of 1-Boc-5-methyl-1H-indole-2-boronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-methyl-1H-indole-2-boronic acid, registered under CAS number 475102-14-8, is a synthetically versatile building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a protected indole core functionalized with a boronic acid moiety, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a summary of the available information regarding its structure, properties, and the general methodologies employed for the characterization of such compounds.

Physicochemical Properties

The fundamental properties of 1-Boc-5-methyl-1H-indole-2-boronic acid are summarized in the table below. This information is critical for its handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 475102-14-8
Molecular Formula C₁₄H₁₈BNO₄
Molecular Weight 275.11 g/mol
Appearance White solid
Melting Point 116-122 °C
Synonyms N-tert-Butoxycarbonyl-5-methyl-1H-indole-2-boronic acid

Structure and Elucidation Methodologies

The definitive structure of 1-Boc-5-methyl-1H-indole-2-boronic acid is confirmed through a combination of spectroscopic techniques. While the specific experimental data for this compound is not publicly detailed, the following methodologies are standard for the structural characterization of similar organic molecules.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their chemical environments. For 1-Boc-5-methyl-1H-indole-2-boronic acid, one would expect to observe distinct signals for the aromatic protons on the indole ring, the methyl group protons, the protons of the tert-butyl protecting group, and the acidic protons of the boronic acid group (which may be broad or exchangeable depending on the solvent).

    • General Protocol: A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. It is particularly useful for confirming the carbon skeleton.

    • General Protocol: A more concentrated solution of the compound (typically 20-50 mg) is used. The spectrum is acquired on an NMR spectrometer, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.

    • General Protocol: A dilute solution of the sample is introduced into the mass spectrometer. The ionization technique used (e.g., Electrospray Ionization - ESI) will determine the type of ion observed (e.g., [M+H]⁺, [M+Na]⁺). The mass-to-charge ratio (m/z) is measured with high precision. Predicted m/z values for common adducts of C₁₄H₁₈BNO₄ are crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy:

  • This technique is used to identify the functional groups present in a molecule. For 1-Boc-5-methyl-1H-indole-2-boronic acid, characteristic absorption bands for the B-OH and O-H stretching of the boronic acid, the C=O stretching of the Boc protecting group, and C-H and C=C stretching of the indole ring would be expected.

    • General Protocol: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution. The spectrometer measures the absorption of infrared radiation as a function of wavelength.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized batch of 1-Boc-5-methyl-1H-indole-2-boronic acid would typically follow a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structural confirmation of 1-Boc-5-methyl-1H-indole-2-boronic acid.

Application in Synthesis: Suzuki-Miyaura Coupling

The primary utility of 1-Boc-5-methyl-1H-indole-2-boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the indole scaffold and various aryl or vinyl halides, providing a powerful tool for the synthesis of complex, substituted indoles with potential biological activity.

SuzukiMiyaura IndoleBoronicAcid 1-Boc-5-methyl-1H-indole-2-boronic acid PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) IndoleBoronicAcid->PdCatalyst ArX Aryl/Vinyl Halide (R-X) ArX->PdCatalyst CoupledProduct Coupled Product (Substituted Indole) PdCatalyst->CoupledProduct Catalytic Cycle Base Base (e.g., Na₂CO₃, K₂CO₃) Base->PdCatalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->PdCatalyst

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving 1-Boc-5-methyl-1H-indole-2-boronic acid.

Conclusion

1-Boc-5-methyl-1H-indole-2-boronic acid is a valuable reagent in modern organic synthesis. While detailed primary literature on its specific structure elucidation is not widely disseminated, its structure is well-established and routinely confirmed by standard spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy. The logical application of these techniques provides unambiguous confirmation of its chemical identity, ensuring its effective use in the synthesis of novel and potentially bioactive molecules.

An In-depth Technical Guide to the Solubility of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the general solubility characteristics of boronic acids, presents available data for structurally related compounds as a proxy, and offers a detailed experimental protocol for determining its solubility. The guide also includes visualizations of the experimental workflow for solubility determination and a representative synthetic application, the Suzuki-Miyaura coupling reaction, to provide a practical context for its use.

Introduction

This compound is an important intermediate in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it a versatile reagent in cross-coupling reactions.[1] A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the foundational knowledge and practical methods to assess the solubility of the title compound.

General Solubility of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a C-B(OH)₂ functional group. Their solubility is governed by several factors:

  • Polarity and Hydrogen Bonding: The hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, which generally leads to good solubility in polar organic solvents.[2]

  • Solvent Type: Ethers and ketones are often excellent solvents for boronic acids.[3][4] While soluble in many polar aprotic solvents, their solubility in nonpolar hydrocarbon solvents is typically very low.[3][4]

  • Substituent Effects: The nature of the substituents on the aromatic ring can influence solubility. The indole core of the title compound is relatively nonpolar, while the boronic acid and Boc groups add polarity.

  • Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, a process that can be influenced by temperature and solvent, affecting solubility measurements.[5]

Quantitative Solubility Data for Analogous Boronic Acids

SolventTemperature (°C)Solubility (x)
Chloroform 25~0.03
40~0.06
Acetone 25~0.15
40~0.25
3-Pentanone 25~0.18
40~0.30
Dipropyl Ether 25~0.22
40~0.38
Methylcyclohexane 25<0.01
40<0.01

Data adapted from solubility studies on phenylboronic acid.[3][4]

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath with controlled heating rate

  • Calibrated temperature probe (e.g., Pt100) with a precision of ±0.03 K

  • Luminance probe or laser scattering system for turbidity measurement

  • Analytical balance (accuracy of ±0.0001 g)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring vigorously to ensure a uniform suspension.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, by measuring the intensity of a light beam passing through the solution with a luminance probe.[3][5]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2][6] This point corresponds to a sharp increase in light transmittance.

  • Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key synthetic application of the title compound.

Solubility_Determination_Workflow A Sample Preparation (Weighing of solute and solvent) B Creation of Biphasic Mixture (Suspension in glass vessel) A->B C Controlled Heating and Stirring (Constant heating rate, e.g., 0.3 K/h) B->C D Turbidity Monitoring (Using a luminance probe) C->D E Identify Dissolution Point (Clear solution observed) D->E F Record Solubility Temperature E->F G Construct Solubility Curve (Repeat for different compositions) F->G

Caption: Workflow for the dynamic method of solubility determination.

Suzuki_Miyaura_Coupling cluster_reactants Reactants boronic_acid (1-(tert-Butoxycarbonyl)-5-methyl- 1H-indol-2-yl)boronic acid B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) aryl_halide Aryl Halide (Ar-X) X product Cross-Coupled Product (Ar-Indole) catalyst->product Suzuki-Miyaura Coupling base Base (e.g., Na₂CO₃) base->catalyst solvent Solvent solvent->catalyst

Caption: Suzuki-Miyaura coupling: a key application of the title compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers to approach its use in the laboratory. By understanding the general solubility behavior of boronic acids and employing the detailed dynamic method protocol, scientists can determine the solubility of the title compound in various solvents, thereby optimizing conditions for synthesis, purification, and formulation in their drug discovery and development efforts. The provided visualizations serve as a quick reference for the experimental workflow and a primary synthetic application.

References

Spectroscopic data for N-Boc-5-methylindole-2-boronic acid (NMR, MS)

Role of tert-Butoxycarbonyl protecting group in indole boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the tert-Butoxycarbonyl Protecting Group in Indole Boronic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents.[1][2][3] The functionalization of the indole core is therefore a cornerstone of modern medicinal chemistry. Indolylboronic acids are versatile intermediates that enable carbon-carbon and carbon-heteroatom bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2][4] However, the inherent reactivity of the indole N-H bond and the instability of the boronic acid moiety present significant synthetic challenges. This technical guide provides a comprehensive overview of the critical role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. It details how Boc protection enhances stability, modulates reactivity, and facilitates the synthesis of complex, biologically active molecules, thereby proving indispensable in drug discovery and development.[5][6][7]

The Challenge with Unprotected Indole Boronic Acids

Unprotected indole boronic acids are often difficult to handle and store due to their propensity for decomposition. Two primary degradation pathways are:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, which is common in aqueous or acidic conditions.

  • Oxidative Deboronation: The oxidation of the boronic acid, which can occur in the presence of air or other oxidants, leading to the corresponding indole alcohol.[8]

Furthermore, the acidic N-H proton of the indole ring can interfere with many standard organometallic reactions. It can react with bases or organometallic reagents, leading to undesired side products and reduced yields of the target molecule.

The Role of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is an acyl-type protecting group widely used for amines.[9] Its application to the indole nitrogen atom in indole boronic acids imparts several crucial advantages that address the aforementioned challenges.

  • Enhanced Stability: The Boc group significantly enhances the stability of the indole boronic acid.[5] By replacing the acidic N-H proton, it prevents N-H related side reactions. While N-Boc-indole-2-boronic acid derivatives are noted to be somewhat unstable, especially at high temperatures, the protection is crucial for their successful synthesis and use.[4] The electron-withdrawing nature of the carbonyl in the Boc group also modulates the electron density of the indole ring, which can influence the stability of the C-B bond.

  • Controlled Reactivity and Chemoselectivity: With the nitrogen atom protected, subsequent reactions occur predictably at other positions. This is particularly important in cross-coupling reactions where the unprotected N-H could otherwise interfere with the catalytic cycle.[10] This protection ensures that the boronic acid moiety is the primary reactive site for reactions like the Suzuki-Miyaura coupling.[11][12][13]

  • Regioselective Direction: The bulky Boc group can act as a directing group in C-H activation and borylation reactions.[2] For instance, iridium-catalyzed C-H borylation of unprotected indoles typically occurs at the C2 position, while N-Boc protected indoles can be selectively borylated at the C3 position, providing access to a different regioisomer.[1][14]

  • Improved Handling and Purification: The introduction of the lipophilic Boc group generally makes the molecule less polar and more soluble in common organic solvents. This often simplifies purification by standard techniques such as column chromatography and recrystallization.[4]

Synthesis and Experimental Protocols

The synthesis of N-Boc-indole boronic acids typically involves a two-step sequence: N-protection of the indole followed by borylation.

Logical Workflow for Synthesis and Application

cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Application cluster_3 Step 4: Deprotection Indole Indole BocAnhydride (Boc)₂O, DMAP NBocIndole N-Boc-Indole BocAnhydride->NBocIndole Protection Reagents 1. n-BuLi or LDA 2. B(OⁱPr)₃ NBocIndole->Reagents NBocIndoleBoronicAcid N-Boc-Indole Boronic Acid Reagents->NBocIndoleBoronicAcid Borylation Coupling Suzuki-Miyaura Coupling (Ar-X, Pd Catalyst, Base) NBocIndoleBoronicAcid->Coupling CoupledProduct Boc-Protected Coupled Product Coupling->CoupledProduct C-C Bond Formation Deprotection Acid (e.g., TFA) or Heat CoupledProduct->Deprotection FinalProduct Final Unprotected Product Deprotection->FinalProduct Removal of Boc

Caption: General workflow for the synthesis and use of N-Boc-indole boronic acids.

Detailed Protocol: Synthesis of N-Boc-indole-2-boronic acid[4]

Step 1: Synthesis of 1-Boc-indole

  • To a solution of indole (0.224 mol) and 4-dimethylaminopyridine (DMAP, 0.022 mol) in dichloromethane (250 mL) at room temperature, add di-tert-butyl dicarbonate (Boc anhydride, 0.269 mol) dropwise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to weakly acidic with dilute HCl.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/petroleum ether) to obtain 1-Boc-indole as an oily liquid.

Step 2: Synthesis of N-Boc-indole-2-boronic acid

  • Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.

  • Add lithium diisopropylamide (LDA, 2 M solution, 0.241 mol) dropwise with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, adjust the pH to 7 with dilute HCl.

  • Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from ethyl acetate to yield N-Boc-indole-2-boronic acid as an off-white solid.

Application in Suzuki-Miyaura Cross-Coupling

N-Boc-indole boronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-arylindoles and other substituted indole derivatives.[4][5]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle center pd0 Pd(0)L₂ pdtfa Oxidative Addition pdii Ar-Pd(II)L₂-X pd0->pdii Ar-X base Base (OH⁻) boronate R-B(OH)₃⁻ transmetal Transmetalation pd_r Ar-Pd(II)L₂-R boronate->pd_r Ar-Pd(II)L₂-X reduct Reductive Elimination product Ar-R product->pd0 boronic_acid N-Boc-Indole-B(OH)₂ boronic_acid->boronate

Caption: Simplified Suzuki-Miyaura catalytic cycle involving an N-Boc-indole boronic acid.

General Protocol: Suzuki-Miyaura Coupling[15]
  • In a reaction vessel, combine the N-Boc-indole boronic acid (1.0 equiv.), aryl halide (1.2 equiv.), and a base such as K₃PO₄ (4.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 5 mol %).

  • Add the solvent system, typically a mixture like 1,4-dioxane and water (4:1).

  • Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Notably, under certain Suzuki-Miyaura conditions, particularly with bases like K₃PO₄ at elevated temperatures, the Boc group can be cleaved in situ, which eliminates the need for a separate deprotection step.[15]

Deprotection Strategies

When the Boc group needs to be removed post-coupling, several reliable methods are available.

  • Acidic Cleavage: The most common method involves treating the N-Boc-indole with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or aqueous HCl. The byproducts, CO₂ and isobutene, are volatile and easily removed.[9]

  • Thermal Cleavage: Heating the N-Boc protected compound can also effect deprotection, providing a clean method that avoids acidic reagents.[14]

Quantitative Data Summary

The use of the Boc group is critical for achieving high yields and purity in the synthesis and subsequent reactions of indole boronic acids.

Table 1: Representative Yields in Synthesis and Coupling of Boc-Protected Indoles

Entry Substrate/Reaction Reagents & Conditions Product Yield (%) Reference
1 Indole -> 1-Boc-Indole (Boc)₂O, DMAP, DCM 1-Boc-Indole High (not specified) [4]
2 1-Boc-Indole -> Boronic Acid LDA, B(OⁱPr)₃, THF; then HCl N-Boc-indole-2-boronic acid High (not specified) [4]
3 N-Boc-pyrazole + p-tolylboronic acid XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C Coupled biaryl product 81% [15]
4 N-Boc-pyrazole + benzeneboronic acid XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C Coupled biaryl product 84% [15]
5 N-Boc-pyrazole + o-tolylboronic acid XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C Coupled biaryl product 91% [15]

| 6 | N-Boc-pyrazole + 4-nitrophenylboronic acid | XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C | Coupled biaryl product | 45% |[15] |

Note: Data from reference[15] is for a Boc-protected pyrazole system but illustrates typical yields and conditions applicable to similar heterocyclic systems.

Conclusion

The tert-butoxycarbonyl protecting group is an essential tool in the chemistry of indole boronic acids. Its use provides a robust strategy to enhance chemical stability, prevent undesirable side reactions, and direct reactivity, thereby enabling the efficient synthesis of complex indole-containing molecules. For researchers in organic synthesis and drug development, mastering the application of the Boc group is key to unlocking the full synthetic potential of indole boronic acids as building blocks for novel therapeutics and advanced materials. The straightforward introduction and removal of the Boc group, combined with its profound impact on reaction outcomes, solidifies its position as the protecting group of choice in this important area of chemistry.

References

A Technical Guide to the Synthesis of Functionalized Indole Scaffolds from Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. The development of efficient and versatile methods for the functionalization of this privileged heterocycle is of paramount importance. This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of functionalized indole scaffolds, with a particular focus on the pivotal role of boronic acids as key building blocks. This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key processes for enhanced understanding.

Core Synthetic Methodologies: Leveraging Boronic Acids for Indole Functionalization

Boronic acids and their derivatives have emerged as indispensable reagents in organic synthesis, largely due to their stability, low toxicity, and broad functional group tolerance. In the context of indole chemistry, they are primarily employed in two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds on the Indole Nucleus

The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction can be applied to introduce a wide array of aryl, heteroaryl, and vinyl substituents at various positions of the indole ring.

Two primary strategies are employed:

  • Strategy A: Coupling of an Indolylboronic Acid with an Organic Halide. In this approach, a pre-functionalized indole bearing a boronic acid moiety is coupled with an aryl or vinyl halide. This is particularly useful for introducing diverse functionalities onto a specific position of the indole.

  • Strategy B: Coupling of a Haloindole with a Boronic Acid. This is the more common approach, where a readily available bromo- or iodo-substituted indole is coupled with a diverse range of commercially available or synthetically accessible boronic acids.[2]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_Adduct R1-Pd(II)Ln-X Pd0->PdII_Adduct Oxidative Addition (R1-X) PdII_Boronate R1-Pd(II)Ln-R2 PdII_Adduct->PdII_Boronate Transmetalation (R2-B(OH)2) PdII_Boronate->Pd0   Product R1-R2 PdII_Boronate->Product Reductive Elimination R1X R1-X (Haloindole) R2BOH2 R2-B(OH)2 (Boronic Acid) R1R2 R1-R2 (Functionalized Indole)

Suzuki-Miyaura Catalytic Cycle
Chan-Lam Coupling: Constructing the N-Aryl Indole Moiety

The Chan-Lam coupling reaction provides a powerful and complementary approach to the Suzuki-Miyaura reaction, enabling the formation of C-N bonds.[3] This copper-catalyzed method facilitates the N-arylation of indoles using arylboronic acids, a transformation that is crucial for the synthesis of many biologically active compounds.[4] The reaction is often carried out under mild conditions, sometimes even open to the air, making it an attractive method for late-stage functionalization.[5]

The general workflow for a Chan-Lam N-arylation of an indole is illustrated below.

Chan_Lam_Workflow Start Indole & Arylboronic Acid Reaction Cu Catalyst, Base, Solvent (e.g., Cu(OAc)2, Pyridine, DCM) Start->Reaction Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quench Purification Column Chromatography Workup->Purification Crude Product Product N-Aryl Indole Purification->Product Purified Product

General Workflow for Chan-Lam N-Arylation

Quantitative Data Summary

The following tables summarize quantitative data for representative Suzuki-Miyaura and Chan-Lam reactions for the functionalization of indole scaffolds.

Table 1: Suzuki-Miyaura C-2 Arylation of Indoles[6]
EntryIndole SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylindolePhenylboronic acidPd(TFA)₂ (5)TFA1,4-Dioxane/H₂O1001285
2Indole4-Methoxyphenylboronic acidPd(TFA)₂ (5)TFA1,4-Dioxane/H₂O1001282
3N-Methylindole4-Chlorophenylboronic acidPd(TFA)₂ (5)TFA1,4-Dioxane/H₂O1001278
4Indole3-Tolylboronic acidPd(TFA)₂ (5)TFA1,4-Dioxane/H₂O1001280
5N-Boc-indolePhenylboronic acidPd(TFA)₂ (5)TFA1,4-Dioxane/H₂O1001275
Table 2: Chan-Lam N-Arylation of Indoles[3]
EntryIndole SubstrateArylboronic AcidCopper Source (eq)BaseSolventTempTime (d)Yield (%)
1IndolePhenylboronic acidCu(OAc)₂ (1.0)PyridineCH₂Cl₂RT265
2Indole4-Methoxyphenylboronic acidCu(OAc)₂ (1.0)PyridineCH₂Cl₂RT272
3Indole4-Chlorophenylboronic acidCu(OAc)₂ (1.0)PyridineCH₂Cl₂RT255
45-NitroindolePhenylboronic acidCu(OAc)₂ (1.0)PyridineCH₂Cl₂RT240
5Indole2-Tolylboronic acidCu(OAc)₂ (1.0)PyridineCH₂Cl₂RT258

Detailed Experimental Protocols

General Procedure for Palladium-Catalyzed C-2 Arylation of Indoles via Suzuki-Miyaura Coupling[6]

To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, the indole (0.6 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 2.0 equiv), Pd(TFA)₂ (0.06 mmol, 5 mol%), and trifluoroacetic acid (TFA, 1.2 mmol, 2.0 equiv) are added. 1,4-Dioxane and water (3:1 ratio, to make a 1.0 M solution with respect to the indole) are then added. The reaction mixture is stirred at 100 °C for 4–12 hours. Upon completion, the reaction is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting residue is diluted with ethyl acetate (25 mL) and washed with a saturated aqueous solution of NaHCO₃ (2 x 15 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired 2-arylated indole.

General Procedure for Copper-Catalyzed N-Arylation of Indoles via Chan-Lam Coupling[3]

In a flask, the indole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous cupric acetate (1.0 equiv) are combined. Dichloromethane is added as the solvent, followed by the addition of pyridine (2.0 equiv) as the base. The reaction mixture is stirred at room temperature and is open to the air for 2 days. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the N-arylated indole.

Domino and Cascade Reactions

Domino and cascade reactions involving boronic acids offer an elegant and atom-economical approach to constructing complex indole scaffolds in a single synthetic operation. For instance, a one-pot synthesis of indole-3-carboxylic esters has been developed through a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction.[6] This process begins with the N-arylation of an ester (Z)-3-aminoacrylate with an arylboronic acid, followed by an intramolecular C-H activation and cyclization to form the indole ring.[7]

Domino_Reaction Reactants Arylboronic Acid + (Z)-3-Aminoacrylate Step1 Chan-Lam N-Arylation (Cu(II) catalyst) Reactants->Step1 Intermediate (Z)-3-(Arylamino)acrylate Intermediate Step1->Intermediate Step2 Intramolecular CDC (Cu(II) catalyst, oxidant) Intermediate->Step2 Product Indole-3-carboxylic Ester Step2->Product

Domino Chan-Lam/CDC for Indole Synthesis

This guide provides a foundational understanding of the synthesis of functionalized indole scaffolds using boronic acids. The methodologies presented are robust and have been widely adopted in both academic and industrial research. For specific applications, optimization of the reaction conditions may be necessary to achieve desired outcomes.

References

The Mechanism of C-H Borylation for Indole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and selective methods for the functionalization of the indole core is of paramount importance in synthetic chemistry and drug discovery. Among the various strategies, transition metal-catalyzed and, more recently, metal-free Carbon-Hydrogen (C-H) borylation has emerged as a powerful tool for the direct introduction of a versatile boron functionality onto the indole ring. This borylation process provides a gateway to a wide range of subsequent transformations, including cross-coupling reactions, oxidations, and aminations, thereby enabling the synthesis of complex indole derivatives with high atom and step economy.

This technical guide provides a comprehensive overview of the mechanisms governing the C-H borylation of indoles. It delves into the intricacies of various catalytic systems, the role of directing groups in controlling regioselectivity, and the key steps involved in the catalytic cycles. Detailed experimental protocols for seminal reactions are provided, alongside a compilation of quantitative data to facilitate comparison between different methodologies.

I. Transition Metal-Catalyzed C-H Borylation of Indoles

The regioselective C-H borylation of indoles can be achieved using various transition metal catalysts, with Iridium, Rhodium, and Palladium being the most extensively studied. The choice of metal, ligand, and directing group plays a crucial role in determining the position of borylation on the indole ring.

Iridium-Catalyzed C-H Borylation

Iridium catalysts, particularly those coordinated with bipyridine-based ligands, are highly effective for the C-H borylation of a wide range of aromatic and heteroaromatic substrates, including indoles. The generally accepted mechanism for Iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[1]

A key strategy for controlling the regioselectivity of Iridium-catalyzed borylation of indoles is the use of directing groups on the indole nitrogen. For instance, a hydrosilyl directing group can direct the borylation to the C7 position.[2][3][4][5] In the absence of a directing group or with simple N-acyl protection, borylation often occurs at the C3 position.[6][7]

Catalytic Cycle for Iridium-Catalyzed C7-H Borylation:

The catalytic cycle for the Iridium-catalyzed C7-H borylation of an N-silyl protected indole is depicted below. The cycle is initiated by the reaction of the active Ir(III) catalyst with the borylating agent, typically bis(pinacolato)diboron (B₂pin₂), to form an Iridium-tris(boryl) complex. This is followed by the coordination of the indole substrate and subsequent oxidative addition of the C-H bond to the Iridium center, forming an Ir(V) intermediate. Finally, reductive elimination furnishes the borylated indole and regenerates the active Ir(III) catalyst.

G cluster_0 Catalytic Cycle Ir(III) Ir(III) Ir(III)-Bpin Ir(III)-Bpin Ir(III)->Ir(III)-Bpin B₂pin₂ Ir(V)-H(Bpin)₂ Ir(V)-H(Bpin)₂ Ir(III)-Bpin->Ir(V)-H(Bpin)₂ B₂pin₂ Ir(V)-Indole(H)(Bpin)₂ Ir(V)-Indole(H)(Bpin)₂ Ir(V)-H(Bpin)₂->Ir(V)-Indole(H)(Bpin)₂ Indole Ir(V)-Indole(H)(Bpin)₂->Ir(III) Reductive Elimination Borylated_Indole Borylated_Indole Ir(V)-Indole(H)(Bpin)₂->Borylated_Indole Indole Indole

Figure 1: Simplified Iridium-catalyzed C7-H borylation cycle.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have also been successfully employed for the directed C-H functionalization of indoles.[8][9] Similar to Iridium catalysis, directing groups on the indole nitrogen are crucial for achieving high regioselectivity. For instance, a phosphinoyl directing group can facilitate C7-arylation with arylboronic acids, a process mechanistically related to borylation.[10] Rhodium(III) catalysts are often used, and the mechanism typically proceeds through a concerted metalation-deprotonation pathway.[10][11][12][13]

Proposed Catalytic Cycle for Rhodium-Catalyzed C7-H Alkenylation:

The catalytic cycle for the Rhodium(III)-catalyzed C7-H alkenylation of an N-pyridinyl protected indoline is illustrative of the general mechanism. The active Rh(III) catalyst undergoes C-H activation at the C7 position, assisted by the directing group, to form a rhodacycle intermediate. Coordination of the alkene, followed by migratory insertion and β-hydride elimination, yields the C7-alkenylated product and regenerates the active catalyst.

G cluster_1 Catalytic Cycle Rh(III) Rh(III) Rhodacycle Rhodacycle Rh(III)->Rhodacycle Indole Substrate, -HX Alkene_Coordination Alkene_Coordination Rhodacycle->Alkene_Coordination Alkene Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion Migratory Insertion Migratory_Insertion->Rh(III) β-Hydride Elimination, Product Release Product_Release Product_Release Migratory_Insertion->Product_Release

Figure 2: Simplified Rhodium-catalyzed C7-H alkenylation cycle.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is well-established for C-H arylation of indoles, which shares mechanistic features with C-H borylation.[1][14] Directing groups are again instrumental in controlling regioselectivity, with C2 and C7 being common sites of functionalization.[1][15] The catalytic cycle can proceed through either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway, depending on the reaction conditions and the nature of the arylating agent.[16] For C-H arylation with arylboronic acids, a Pd(II) catalyst is often employed.[1]

Proposed Experimental Workflow for Palladium-Catalyzed C2-Arylation:

The following diagram illustrates a typical experimental workflow for the Palladium-catalyzed C2-arylation of an indole with an arylboronic acid.

G Start Start Reaction_Setup Combine Indole, Arylboronic Acid, Pd Catalyst, and Solvent Start->Reaction_Setup Heating Heat Reaction Mixture (e.g., 80-120 °C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 3: Workflow for Pd-catalyzed indole C2-arylation.

II. Metal-Free C-H Borylation of Indoles

In recent years, metal-free C-H borylation methods have gained significant attention as a more sustainable and cost-effective alternative to transition metal catalysis. These reactions typically employ strong boron electrophiles, such as boron trihalides (e.g., BBr₃), and often require a directing group to achieve regioselectivity.[2][17][18][19]

The mechanism of metal-free electrophilic borylation is believed to proceed through the coordination of the Lewis acidic boron reagent to a Lewis basic site on the directing group. This brings the boron electrophile into proximity with the target C-H bond, facilitating an electrophilic aromatic substitution-type reaction.

Logical Relationship in N-Acyl Directed C7-Borylation:

The regioselectivity in N-acyl directed C7-borylation of indoles with BBr₃ is governed by the formation of a six-membered intermediate where the carbonyl oxygen of the acyl group coordinates to the boron atom. This coordination pre-organizes the substrate for electrophilic attack at the C7 position.

G Indole Indole Directing_Group N-Acyl Directing Group Indole->Directing_Group is protected with Coordination Coordination of Carbonyl Oxygen to Boron Directing_Group->Coordination BBr3 BBr₃ BBr3->Coordination Intermediate Formation of Six-Membered Intermediate Coordination->Intermediate Electrophilic_Attack Electrophilic Attack at C7 Intermediate->Electrophilic_Attack C7_Borylation C7-Borylated Indole Electrophilic_Attack->C7_Borylation

Figure 4: Logic of N-acyl directed C7-borylation with BBr₃.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the C-H borylation of indoles under different catalytic systems.

Table 1: Iridium-Catalyzed C-H Borylation of Indoles

EntrySubstrate (Protecting Group)Catalyst SystemBorylating AgentPositionYield (%)Reference
1N-Acyl Indole[Ir(COD)OMe]₂ (ligand-free)HBpinC375-95[20]
2N-H Indole[Ir(COD)Cl]₂ / dtbpyB₂pin₂C285[21]
3N-SiEt₂H Indole[Ir(COD)OMe]₂ / dtbpyB₂pin₂C7>95[3][4]
46-Methoxy-N-diethylhydrosilyl-indole[Ir(COD)OMe]₂ / dtbpyB₂pin₂C7High[2]

Table 2: Metal-Free C-H Borylation of Indoles

EntrySubstrate (Directing Group)Borylating AgentPositionYield (%)Reference
1N-Pivaloyl IndoleBBr₃C760-85[17][18][19]
2N-Acyl IndoleBBr₃C7 (major), C2 (minor)Variable[19]
3N-Methyl IndoleNHC·BH₃ / I₂C2>90N/A
4N-Alkyl IndoleB₂pin₂ / BF₃·OEt₂C2Good[19]

IV. Experimental Protocols

Protocol 1: Iridium-Catalyzed C7-H Borylation of N-Silyl-Protected Indole

This protocol is adapted from the work of Hartwig and coworkers.[4][5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Ir(COD)OMe]₂ (1-2.5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2-5 mol %) in anhydrous and degassed cyclohexane or THF is stirred at room temperature for 10-20 minutes.

  • Reaction Setup: To the catalyst solution, add bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents) and the N-silyl-protected indole substrate (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Metal-Free C7-H Borylation of N-Acyl-Protected Indole

This protocol is based on the methodologies developed by Ingleson, Shi, and others.[2][17][18][19]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the N-acyl-protected indole (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM).

  • Addition of Borylating Agent: The solution is cooled to 0 °C, and a solution of boron tribromide (BBr₃) (1.2-1.5 equivalents) in DCM is added dropwise.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to 40-60 °C for 12-16 hours. The reaction progress is monitored by TLC.

  • Quenching and Esterification: After completion, the reaction is cooled to 0 °C and quenched by the slow addition of a mixture of pinacol (3 equivalents) and triethylamine (6 equivalents) in DCM. The mixture is then stirred at 60 °C for 1 hour to form the pinacol ester.

  • Work-up and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

V. Conclusion

The C-H borylation of indoles represents a significant advancement in synthetic methodology, providing a direct and efficient route to versatile building blocks for drug discovery and materials science. This technical guide has provided an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with both transition metal-catalyzed and metal-free borylation strategies. A thorough understanding of the underlying catalytic cycles and the factors governing regioselectivity is crucial for the rational design of synthetic routes to complex indole-containing molecules. The continued development of novel catalysts and directing groups is expected to further expand the scope and utility of this powerful transformation.

References

A Guide to Commercerially Available Substituted Indole-2-Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted indole-2-boronic acids are a class of versatile building blocks with significant applications in medicinal chemistry and materials science. Their utility primarily stems from their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. The indole scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a boronic acid moiety at the 2-position of the indole ring opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of substituted indole-2-boronic acids, their synthesis, and their application in drug discovery, with a focus on quantitative data and detailed experimental protocols.

Commercially Available Substituted Indole-2-Boronic Acids

A variety of substituted indole-2-boronic acids are commercially available from several chemical suppliers. These compounds feature substitutions on the indole nitrogen (often protected with a Boc group) or on the benzene ring of the indole nucleus. The availability of these building blocks greatly accelerates the drug discovery process by providing ready access to key synthetic intermediates.

Below is a table summarizing a selection of commercially available substituted indole-2-boronic acids and their suppliers.

Compound NameStructureSubstitution PatternSupplier(s)
N-Boc-indole-2-boronic acidN-BocSigma-Aldrich, Thermo Scientific Chemicals, Santa Cruz Biotechnology
N-Boc-5-methoxy-indole-2-boronic acidN-Boc, 5-MethoxySigma-Aldrich, CP Lab Safety
1-Boc-5-bromoindole-2-boronic acidN-Boc, 5-BromoINDOFINE Chemical Company, Inc., Sigma-Aldrich
7-Methylindole-2-boronic acid pinacol ester7-MethylAmerigo Scientific, Parchem
5-Benzyloxy-1-BOC-indole-2-boronic acid5-Benzyloxy, N-BocAB Enterprises
6-Fluoro-1H-indole-2-boronic acid6-FluoroAdvanced ChemBlocks
(1-Methylindolin-7-yl)boronic acid7-B(OH)₂, N-Methyl (indoline)Smolecule

Quantitative Data: Biological Activities of Indole-2-Boronic Acid Derivatives

Substituted indole derivatives have been investigated for a wide range of biological activities. The introduction of a boronic acid functional group can lead to potent inhibitors of various enzymes. Below is a summary of reported quantitative biological data for indole-related boronic acid derivatives.

Compound ClassTargetReported ActivityReference
Furo[3,2-b]indole derivativesAnticancer (A498 cell line)Log IC50 = 65.596(qC2) + 366.764(qC6) – 92.742(qC11) + 503.297(HOMO) – 492.550(LUMO) – 76.966[1]
Dipeptidyl boronic acidsProteasomeIC50 of 4.60 nM (more potent than Bortezomib)[2]
Triazole-based boronic acidsβ-Lactamase (KPC-2)Kᵢ = 730 nM[3]
Triazole-based boronic acidsβ-Lactamase (AmpC)Kᵢ = 140 nM[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of substituted indole-2-boronic acids. This section provides methodologies for a key synthetic transformation and a representative cross-coupling reaction.

Synthesis of N-Boc-indole-2-boronic acid

This protocol describes the synthesis of N-Boc-indole-2-boronic acid via lithiation of N-Boc-indole followed by quenching with a borate ester.[4]

Materials:

  • 1-Boc-indole

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Dissolve 1-Boc-indole and triisopropyl borate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere of nitrogen or argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA dropwise to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding 1 M HCl while the solution is still cold.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-Boc-indole-2-boronic acid.

Suzuki-Miyaura Cross-Coupling of (7-Bromo-1H-indol-2-yl)boronic acid

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a substituted indole-2-boronic acid with an aryl halide.[5]

Materials:

  • (7-Bromo-1H-indol-2-yl)boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane/water, DMF/water, toluene/ethanol/water)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a reaction vessel, combine (7-Bromo-1H-indol-2-yl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the chosen solvent system to the vessel.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-bromo-1H-indole.

Signaling Pathways and Experimental Workflows

The biological activity of substituted indole-2-boronic acids often stems from their ability to interact with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide valuable insights for researchers.

Proteasome Inhibition Pathway

Dipeptidyl boronic acids, which can be synthesized from indole-2-boronic acid derivatives, are known to be potent inhibitors of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.

Proteasome_Inhibition cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Proteasome Proteasome Ub_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Pro_Apoptotic Pro-apoptotic Factors (e.g., Bax, Bak) Proteasome->Pro_Apoptotic Degrades Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Indole_Boronic_Acid Indole-2-boronic acid derivative Indole_Boronic_Acid->Proteasome Inhibits

Caption: Proteasome inhibition by an indole-2-boronic acid derivative.

General Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents based on substituted indole-2-boronic acids typically follows a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow Start Start: Commercially Available Substituted Indole Synthesis Synthesis of Indole-2-boronic Acid Start->Synthesis Coupling Suzuki-Miyaura Cross-Coupling Synthesis->Coupling Purification Purification and Characterization Coupling->Purification Screening Biological Screening (e.g., Enzyme Assays) Purification->Screening Lead_Opt Lead Optimization (SAR studies) Screening->Lead_Opt Lead_Opt->Synthesis Iterate End End: Candidate Drug Lead_Opt->End

Caption: A typical workflow for drug discovery using indole-2-boronic acids.

Logical Relationship of Indole-2-Boronic Acid Derivatives

The structural diversity of indole-2-boronic acids can be categorized based on their substitution patterns, which in turn influences their chemical properties and biological activities.

Indole_Derivatives Root Substituted Indole-2-Boronic Acids N_Substituted N-Substituted Root->N_Substituted Ring_Substituted Ring-Substituted Root->Ring_Substituted N_and_Ring_Substituted N- and Ring-Substituted Root->N_and_Ring_Substituted N_Boc N-Boc N_Substituted->N_Boc N_Methyl N-Methyl N_Substituted->N_Methyl Methoxy Methoxy Ring_Substituted->Methoxy Bromo Bromo Ring_Substituted->Bromo Fluoro Fluoro Ring_Substituted->Fluoro Methyl Methyl Ring_Substituted->Methyl Benzyloxy Benzyloxy Ring_Substituted->Benzyloxy N_and_Ring_Substituted->N_Boc N_and_Ring_Substituted->Methoxy N_and_Ring_Substituted->Bromo

Caption: Classification of substituted indole-2-boronic acids.

References

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a specialized heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products. The presence of a boronic acid moiety at the 2-position of the indole ring makes this compound a versatile precursor for the synthesis of a wide array of complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in organic synthesis. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 475102-14-8
Molecular Formula C₁₄H₁₈BNO₄
Molecular Weight 275.11 g/mol
Appearance Solid
Melting Point 112-116 °C
Solubility Soluble in common organic solvents such as methanol, THF, and DMSO.

Spectroscopic Data

  • ¹H NMR: Protons of the indole ring, the methyl group, the tert-butyl group, and the B(OH)₂ group.

  • ¹³C NMR: Carbons of the indole core, the methyl group, the Boc protecting group, and the carbon atom attached to the boron.

  • IR Spectroscopy: Characteristic absorption bands for N-H (if deprotected), C-H, C=O (from the Boc group), and B-O bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available indole derivative. A general and plausible synthetic route is outlined below.

Synthetic Workflow

G cluster_0 Synthesis of this compound 5-Methyl-1H-indole 5-Methyl-1H-indole N-Boc-5-methyl-1H-indole N-Boc-5-methyl-1H-indole 5-Methyl-1H-indole->N-Boc-5-methyl-1H-indole Boc₂O, Base 2-Bromo-N-Boc-5-methyl-1H-indole 2-Bromo-N-Boc-5-methyl-1H-indole N-Boc-5-methyl-1H-indole->2-Bromo-N-Boc-5-methyl-1H-indole NBS, THF Target_Compound This compound 2-Bromo-N-Boc-5-methyl-1H-indole->Target_Compound 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on common synthetic methods for analogous compounds.

Step 1: Protection of 5-Methyl-1H-indole

  • To a solution of 5-methyl-1H-indole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-5-methyl-1H-indole.

Step 2: Bromination at the 2-position

  • Dissolve N-(tert-butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 2-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole.

Step 3: Borylation

  • Dissolve 2-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate (B(OiPr)₃) (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a powerful tool for the synthesis of 2-aryl or 2-heteroaryl-5-methylindoles, which are common motifs in pharmacologically active molecules.

General Reaction Scheme

G cluster_1 Suzuki-Miyaura Coupling Boronic_Acid (1-(tert-Butoxycarbonyl)-5-methyl- 1H-indol-2-yl)boronic acid Coupled_Product 2-Aryl-1-(tert-butoxycarbonyl)- 5-methyl-1H-indole Boronic_Acid->Coupled_Product Pd Catalyst, Base, Solvent Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Coupled_Product

Caption: General Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Below is a table summarizing typical conditions used for the coupling of indole boronic acids.

ParameterExamples
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O
Reaction Temperature 80-120 °C
Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted indole derivative.

Biological Significance of 2-Substituted 5-Methylindoles

While specific biological activities for compounds directly synthesized from this compound are not extensively reported in publicly available literature, the 2-substituted 5-methylindole scaffold is a key feature in a variety of biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.

  • Antimicrobial Agents: The indole nucleus is present in several compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological disorders.

The ability to readily introduce diverse aryl and heteroaryl substituents at the 2-position of the 5-methylindole core using this boronic acid building block makes it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex indole derivatives. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for the construction of C-C bonds, enabling the creation of diverse molecular architectures. This technical guide provides essential information for researchers and scientists working in the field of organic synthesis and medicinal chemistry, facilitating the use of this compound in the development of new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this building block is warranted and holds significant promise for future drug discovery efforts.

An In-depth Technical Guide to Suzuki-Miyaura Reactions with Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is particularly pivotal in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures.[1][3][4] This guide provides a comprehensive overview of the Suzuki-Miyaura reaction with a specific focus on the use of heterocyclic boronic acids, which are instrumental in developing novel therapeutic agents.

Heterocyclic compounds are integral to a vast number of pharmaceuticals due to their ability to modulate physicochemical properties such as polarity, solubility, and lipophilicity, which in turn affects their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[5] The Suzuki-Miyaura reaction offers a powerful method for incorporating these vital structural motifs.[5][6]

Challenges in Suzuki-Miyaura Reactions with Heterocyclic Boronic Acids

Despite its utility, the application of heterocyclic boronic acids in Suzuki-Miyaura couplings is not without its challenges. These substrates can be prone to decomposition and side reactions under typical coupling conditions.[1][7]

A primary side reaction is protodeboronation , the cleavage of the carbon-boron bond by a proton source, which is often exacerbated by the basic conditions required for the reaction.[7][8][9] Furan, thiophene, and pyrrole boronic acids are particularly susceptible to this decomposition pathway.[7][9] Additionally, the Lewis basic nitrogen atoms in π-deficient heterocycles like pyridine can coordinate to the palladium catalyst, leading to deactivation and lower yields.[5][9][10] This is famously known as the "2-pyridyl problem".[9]

To address these challenges, several strategies have been developed, including the use of more stable boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates.[7][8][9][11] These "masked" reagents can offer increased stability and slowly release the boronic acid under the reaction conditions.[7][11]

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[12]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[12][15]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Coupled_Product R¹-R² Transmetalation->Coupled_Product Organic_Halide R¹-X Organic_Halide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions and Yields

The success of a Suzuki-Miyaura reaction with a heterocyclic boronic acid is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative data from various studies.

Table 1: Coupling of Heterocyclic Boronic Acids with Aryl Halides

Heterocyclic Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Furanboronic acid4-Chloroanisole13 (2)-K₃PO₄THF/H₂Ort0.593
2-Thiopheneboronic acid4-Chlorotoluene13 (2)-K₃PO₄THF/H₂Ort0.595
N-Boc-2-pyrroleboronic acid4-Chloroanisole13 (2)-K₃PO₄THF/H₂O400.596
3-Furanboronic acid4-Chlorobenzonitrile13 (2)-K₃PO₄THF/H₂Ort0.598
3-Thiopheneboronic acid1-Bromo-4-(trifluoromethyl)benzene13 (2)-K₃PO₄THF/H₂Ort0.597
5-Indoleboronic acid2-ChloropyrazinePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001295
3-Pyridylboronic acid2-Amino-5-chloropyridinePd₂(dba)₃XPhosK₃PO₄Dioxane801292

Data compiled from various sources.[4][7][16] Catalyst 13 is a specific precatalyst mentioned in the source literature.

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Heterocyclic Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
3-Thiopheneboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001585
2-Furanboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001578
1-Methyl-1H-pyrazole-5-boronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001592

This table illustrates the use of microwave irradiation to accelerate reaction times.[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids with (Hetero)aryl Chlorides using a Palladium Precatalyst [7]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1 mmol), the heterocyclic boronic acid (1.5 mmol), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol %).

  • Solvent and Base Addition: The vial is sealed with a septum and purged with argon. Degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) are then added via syringe.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature or 40 °C. The progress of the reaction is monitored by TLC or GC/MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1]

  • Reagent Addition: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the heterocyclic boronic acid (0.5 mmol, 1.0 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add a previously degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Reaction Sealing and Irradiation: Seal the vial under an argon atmosphere and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Extraction and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by flash column chromatography.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a Reaction Vessel start->reagents atmosphere Establish Inert Atmosphere (Argon/Nitrogen) reagents->atmosphere solvent Add Degassed Solvent(s) atmosphere->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification end End purification->end

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of complex molecules containing heterocyclic moieties, which are of great importance in drug discovery. While challenges such as protodeboronation and catalyst inhibition exist, the development of advanced catalyst systems, stable boronic acid derivatives, and optimized reaction protocols, including microwave-assisted methods, have significantly expanded the scope and utility of this reaction.[1][16] This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of Suzuki-Miyaura reactions with heterocyclic boronic acids in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][2] This protocol details the application of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid as a key building block in the synthesis of 2-aryl-5-methyl-1H-indoles. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[2] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled and efficient coupling, and can be readily removed post-coupling if required.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The presence of a base is crucial for the activation of the boronic acid in the transmetalation step.

Suzuki_Mechanism cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OH)₃]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R R-B(OH)2 R-B(OH)₂ Activated_Boronate [R-B(OH)₃]⁻ R-B(OH)2->Activated_Boronate + Base Base Base (e.g., OH⁻) Activated_Boronate->Transmetalation Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, 1,2-Dimethoxyethane (DME), Toluene, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle or oil bath

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

General Procedure (Conventional Heating)
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1-Boc-5-methyl-1H-indole.

Microwave-Assisted Procedure

For rapid synthesis, microwave irradiation can significantly reduce reaction times.[4]

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the solvent system (e.g., DME/H₂O or EtOH/H₂O).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedures as described for the conventional heating method.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound and related compounds.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
2-BromoiodobenzenePdCl₂ (1 mol%)K₂CO₃Anisole80 °C / 20 h76[5]
4-BromoanisolePd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O100 °C / 12 h85-95 (Typical)General Protocol
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3 mol%)K₃PO₄DME/H₂O85 °C / 6 h80-90 (Typical)General Protocol
Methyl 4-bromobenzoatePd(OAc)₂/SPhos (2 mol%)Cs₂CO₃Toluene/H₂O110 °C / 4 h>90 (Typical)General Protocol

Note: "Typical" yields are based on general literature for similar Suzuki couplings of N-Boc-indole-2-boronic acids and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base Setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) Reagents->Setup Glassware Flame-dry Glassware (Schlenk Flask) Glassware->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Development

The 2-aryl-5-methyl-1H-indole core synthesized through this protocol is a valuable scaffold in drug discovery. It is a key structural motif in compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The ability to readily introduce diverse aryl and heteroaryl groups at the 2-position allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the identification of novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc-Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-indole boronic acids. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the indole scaffold.

Introduction

The indole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The functionalization of the indole core, particularly through the formation of carbon-carbon bonds, is a key strategy in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction, a versatile and robust method for C-C bond formation, has been widely applied to achieve this. The use of N-tert-butoxycarbonyl (Boc) protected indole boronic acids offers advantages in terms of stability and solubility, facilitating their use in a wide range of coupling reactions.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of N-Boc-indole boronic acids. These notes provide data on the performance of various catalytic systems and detailed protocols to guide researchers in optimizing their reaction conditions.

Data Presentation: Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalysts and ligands in the Suzuki-Miyaura cross-coupling of indole derivatives. While specific data for N-Boc-indole boronic acids can be limited, the data for related indole systems provide a strong basis for catalyst selection.

Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [1]

This reaction serves as a relevant model for the coupling of indolylboronic acids with heteroaryl halides.

Palladium Source (mol%)Ligand (mol%)Conversion (%)Yield (%)
Pd₂(dba)₃ (2)XPhos (3)7556
Pd₂(dba)₃ (2)SPhos (3)7152
Pd₂(dba)₃ (2)RuPhos (3)5940
Pd₂(dba)₃ (2)P(t-Bu)₃ (3)2310
Pd(OAc)₂ (2)XPhos (3)6849
Pd(OAc)₂ (2)SPhos (3)6547
XPhos Pd G2 (2.5)-8769
SPhos Pd G2 (2.5) - 97 80

Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1]

Table 2: Double Suzuki-Miyaura Coupling of 5,7-Dibromo-N-Boc-indole with Phenylboronic Acid [2]

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Water120 (Microwave)1.582 (mostly deprotected)

Note: The N-Boc protecting group was found to be labile under these thermal conditions, leading to a significant amount of the deprotected 5,7-diarylindole.[2]

Table 3: Influence of N-Protection on Suzuki Coupling of Indolylboronic Acids with Phenyl Bromides [3]

Indole Boronic AcidProtecting GroupYield (%)
Indolylboronic acidNoneHighest
Indolylboronic acidBocLower
Indolylboronic acidTosLowest

This trend suggests that for Suzuki couplings where the indole moiety is the boronic acid partner, the presence of an N-protecting group can be detrimental to the reaction yield.[3]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of indole derivatives, which can be adapted for N-Boc-indole boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Boc-Indole Boronic Acid with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-indole boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., SPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the N-Boc-indole boronic acid (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Seal the vessel with a rubber septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed solvent system (e.g., dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1][4]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Double Suzuki-Miyaura Coupling of 5,7-Dibromo-N-Boc-indole[2]

Materials:

  • 5,7-Dibromo-N-Boc-indole (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (3.0 equiv)

  • Water

Procedure:

  • In a microwave vial, combine 5,7-dibromo-N-Boc-indole (1.0 equiv), the arylboronic acid (2.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3.0 equiv).[2]

  • Add water to the vial.[2]

  • Seal the vial and sonicate for 30 seconds.[2]

  • Heat the reaction mixture under microwave irradiation at 120 °C for 1.5 hours.[2]

  • After cooling, extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1. Note that significant deprotection of the Boc group may occur under these conditions.[2]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

This diagram outlines the key steps in a typical experimental procedure for the Suzuki-Miyaura coupling of an N-Boc-indole boronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: N-Boc-Indole Boronic Acid, Aryl Halide, Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (80-120 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 5-Methylindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. These application notes provide detailed protocols and reaction conditions for the coupling of various aryl halides with 5-methylindole-2-boronic acid, a key building block for the synthesis of biologically active indole derivatives. The protocols described herein, including conventional and microwave-assisted methods, offer robust and efficient pathways to 2-aryl-5-methylindoles.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation pd_aryl_boronate Ar-Pd(II)-R(L2) transmetalation->pd_aryl_boronate R-B(OH)2 Base reductive_elimination Reductive Elimination pd_aryl_boronate->pd0 pd_aryl_boronate->reductive_elimination product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Below are tables summarizing typical reaction conditions and yields for the coupling of aryl halides with boronic acids, which can be adapted for 5-methylindole-2-boronic acid.

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001580-95[2]
Aryl ChloridePd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001569-90[2]
Aryl BromidePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801275-92
Aryl IodidePdCl₂(dppf) (3)-K₂CO₃ (2)DMF90885-98

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
Aryl BromidePd(PPh₃)₄ (5)Cs₂CO₃ (2)Ethanol10025-4085-97[3]
Aryl BromidePyridine-Pyrazole/Pd(II) (0.1)KOH (2)Ethanol/H₂O120280-95[4]
Aryl ChloridePd(PPh₃)₄ (0.5)K₂CO₃ (3)Dioxane/H₂O1001570-88[5]
Aryl BromidePd EnCat™ (5)Bu₄NOAc (2)Ethanol12010>98 (conversion)

Experimental Protocols

The following are detailed methodologies for performing the Suzuki-Miyaura coupling of aryl halides with 5-methylindole-2-boronic acid under both conventional heating and microwave irradiation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol is adapted from procedures for the coupling of nitrogen-rich heterocycles and is suitable for a broad range of aryl halides.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • 5-Methylindole-2-boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), 5-methylindole-2-boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02-0.05 mmol), and phosphine ligand (if required, 0.03-0.06 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a rapid and efficient method for the synthesis of 2-aryl-5-methylindoles, adapted from established microwave-assisted procedures.[4][5]

Materials:

  • Aryl halide (1.0 mmol)

  • 5-Methylindole-2-boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or a specialized microwave-active catalyst) (0.001-0.05 mmol)

  • Base (e.g., KOH, K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent system (e.g., Ethanol/Water 1:1, Dioxane/Water 2:1)

  • Microwave vial (10 mL) with a Teflon septum

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), 5-methylindole-2-boronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.001-0.05 mmol).

  • Add the solvent system (e.g., 2 mL of Ethanol/Water 1:1) and a magnetic stir bar.

  • Seal the vial with a Teflon septum and an aluminum crimp top.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: ramp the temperature to 100-120 °C and hold for 2-40 minutes with stirring. The power should be set to ensure a safe and controlled temperature increase.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and transfer the contents to a separatory funnel.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide 5-Methylindole-2-boronic acid Base, Catalyst, Ligand solvent Add Solvent System reagents->solvent inert Purge with Inert Gas solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool and Extract with Organic Solvent monitoring->extraction wash Wash with Water and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated 2-Aryl-5-methylindole purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

References

Application of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic Acid in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid has emerged as a critical building block for medicinal chemists, primarily utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a protected indole core functionalized with a reactive boronic acid moiety, makes it an invaluable tool in modern drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, facilitating its use in intricate synthetic pathways. This application note provides a comprehensive overview of its primary application in Suzuki-Miyaura cross-coupling reactions, detailed experimental protocols, and its role in the synthesis of promising drug candidates.

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound in pharmaceutical synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of 2-aryl- and 2-heteroaryl-substituted indoles, which are prevalent structural motifs in a vast array of biologically active molecules and approved drugs. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The Suzuki-Miyaura reaction offers several advantages for pharmaceutical synthesis, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides. This versatility allows for the rapid generation of diverse libraries of indole-based compounds for biological screening and lead optimization.

Key Therapeutic Areas and Drug Candidates

The utility of this compound is highlighted by its use in the synthesis of inhibitors for various enzymes implicated in disease. A notable example is its application in the development of soluble epoxide hydrolase (sEH) inhibitors . sEH is a therapeutic target for a range of cardiovascular, inflammatory, and pain-related disorders. The potent and selective sEH inhibitor, GSK2256294 , which has been evaluated in clinical trials, incorporates a 2-substituted indole moiety that can be synthesized using this boronic acid. The inhibition of sEH has shown potential in treating conditions such as hypertension, diabetes, and chronic obstructive pulmonary disease (COPD).

Furthermore, the 2-arylindole scaffold is a core component of numerous kinase inhibitors . Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The ability to readily synthesize a variety of 2-arylindoles through Suzuki-Miyaura coupling with this compound allows for the exploration of structure-activity relationships (SAR) in the development of novel anticancer agents.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar transformations.

Synthesis of 2-Aryl-5-methyl-1H-indoles

This procedure details the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

General Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-(tert-butoxycarbonyl)-5-methyl-1H-indole.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the unprotected indole is the final target.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving indole boronic acids and related substrates, providing a reference for expected outcomes.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)DME/H₂O80295
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene1001892
2-Bromopyridine(1-Boc-indol-2-yl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O1001285 (estimated)
3-Bromoquinoline(5-Methyl-1H-indol-2-yl)boronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2)Dioxane1102488

Note: Yields are highly dependent on the specific substrates, catalyst, and conditions used and should be optimized for each reaction.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Indole_Boronic_Acid (1-Boc-5-methyl-1H-indol-2-yl)boronic acid Reaction_Vessel Suzuki-Miyaura Coupling Indole_Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product 2-Aryl-1-Boc-5-methyl-1H-indole Workup->Product Deprotection Boc Deprotection (Optional) Product->Deprotection Final_Product 2-Aryl-5-methyl-1H-indole Deprotection->Final_Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Drug Discovery and Development Pipeline

Drug_Discovery_Pipeline Start Target Identification (e.g., sEH, Kinases) Synthesis Synthesis of Indole Derivatives (via Suzuki Coupling) Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Boronic_Acid (1-Boc-5-methyl-1H-indol-2-yl)boronic acid Boronic_Acid->Synthesis Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization (SAR Studies) Lead_ID->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: The role of indole synthesis in the drug discovery pipeline.

Application Notes and Protocols for the Synthesis of Biaryl Compounds via Suzuki Reaction with Indole Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1][2] Consequently, the functionalization of the indole core is of significant interest in drug discovery.[1]

This document provides detailed protocols for the Suzuki-Miyaura coupling of indole boronic acids with various aryl halides to synthesize biaryl compounds. Biaryl moieties are pivotal structural motifs in numerous biologically active compounds and pharmaceuticals.[3] The methodologies and data presented here offer a robust starting point for researchers developing novel indole-based compounds for a wide range of applications, from medicinal chemistry to materials science.[1][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled biaryl product and regenerate the palladium(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles, where reaction conditions must be carefully optimized to prevent side reactions and catalyst inhibition.[1]

Suzuki_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of indole boronic acids with aryl halides. Optimization of these conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry round-bottom flask or microwave vial, combine the indole boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).[3][5]

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).[3][5]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.[3][5][6]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]

Experimental_Workflow A Reaction Setup (Indole Boronic Acid, Aryl Halide, Catalyst, Base) B Solvent Addition (e.g., Dioxane/Water) A->B C Inert Atmosphere (Evacuate and backfill with Ar/N2) B->C D Heating and Stirring (60-120 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Extraction and Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of Suzuki-Miyaura coupling reactions involving indole boronic acids and related substrates, highlighting the impact of different catalysts, bases, and solvents on the reaction yield.

Table 1: Optimization of Suzuki Coupling with Indole Derivatives [5]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Chloroindazole5-Indole boronic acidPd(OAc)₂ (2)K₃PO₄Dioxane/H₂O1001575
23-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2) / SPhos (3)K₃PO₄Dioxane/H₂O1001588
33-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2) / XPhos (3)K₃PO₄Dioxane/H₂O1001592
46-ChloroindolePhenylboronic acidP1 (1.0-1.5)K₃PO₄Dioxane/H₂O605-897
54-Chloro-1H-pyrrolo[2,3-b]pyridine3-Fluorophenylboronic acidP1 (1.0-1.5)K₃PO₄Dioxane/H₂O605-899

P1: XPhos-derived precatalyst.

Table 2: Synthesis of 5,7-Diarylindoles via Double Suzuki-Miyaura Coupling [6]

EntryArylboronic AcidCatalyst (mol%)SolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Toluene75
2Phenylboronic acidPd(PPh₃)₄ (3)Dioxane60
3Phenylboronic acidPd(PPh₃)₄ (3)H₂O91
44-Methoxyphenylboronic acidPd(PPh₃)₄ (3)H₂O85
53-Thienylboronic acidPd(PPh₃)₄ (3)H₂O78

Reactions were performed with 5,7-dibromoindole at 120 °C under microwave irradiation.

Application in Drug Development: Targeting Signaling Pathways

Biaryl indoles are key pharmacophores in many developmental drugs, often acting as inhibitors of specific enzymes within cellular signaling pathways. For instance, substituted biaryl indoles have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a target for neurodegenerative diseases.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK3 MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Biaryl Indole Inhibitor Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a biaryl indole compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl indoles.[1][5] By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of desired coupled products.[1] The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.[1][4] The ability to readily synthesize diverse libraries of biaryl indoles facilitates the exploration of their therapeutic potential as inhibitors of key signaling pathways implicated in various diseases.

References

Application Notes and Protocols: Chan-Lam Coupling with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a significant advantage over other cross-coupling methods due to its generally mild reaction conditions.[1][2][3] This reaction facilitates the coupling of arylboronic acids with a wide range of N-H and O-H containing nucleophiles, such as amines, amides, carbamates, alcohols, and phenols.[1] The use of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid as a substrate in this reaction allows for the direct introduction of a protected and functionalized indole moiety, a privileged scaffold in medicinal chemistry, onto various molecules of interest.[4] The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the indole precursor, making it amenable to a broader range of reaction conditions and facilitating its use in complex synthetic pathways.[5] These application notes provide detailed protocols and guidelines for performing the Chan-Lam coupling with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.

Reaction Principle

The Chan-Lam coupling reaction proceeds through a copper-catalyzed oxidative coupling mechanism. The catalytic cycle is generally understood to involve the following key steps:

  • Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

  • Transmetalation: The arylboronic acid transfers its organic group to the copper center.

  • Reductive Elimination: A C-N or C-O bond is formed from a transient copper(III) intermediate, releasing the desired product and a copper(I) species.

  • Oxidation: The copper(I) catalyst is re-oxidized to the active copper(II) state by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.[4][6]

Data Presentation

The following tables summarize representative quantitative data for Chan-Lam coupling reactions with arylboronic acids and various nucleophiles. While specific data for (N-Boc-5-methyl-1H-indol-2-yl)boronic acid is not extensively available in the literature, these tables provide a general overview of expected yields and reaction conditions based on analogous systems.

Table 1: N-Arylation of Amines with Arylboronic Acids

EntryAmineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineDCMRT2485
2Benzylamine4-Methoxyphenylboronic acidCu(OAc)₂ (10)Et₃NTHFRT4878
3Morpholine3-Chlorophenylboronic acidCuCl₂ (10)K₂CO₃DMF801292
4IndolePhenylboronic acidCuI (10)Cs₂CO₃Dioxane1002465

Table 2: O-Arylation of Phenols with Arylboronic Acids

EntryPhenolArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolPhenylboronic acidCu(OAc)₂ (20)PyridineDCMRT7290
24-Methoxyphenol4-Tolylboronic acidCu(OAc)₂ (15)2,6-LutidineToluene602488
32-NaphtholPhenylboronic acidCu(OTf)₂ (10)DMAPMeCNRT4882

Experimental Protocols

The following are general protocols for the Chan-Lam coupling of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid with amines and phenols. These protocols are intended as a starting point and may require optimization for specific substrates.[4]

Protocol 1: N-Arylation of an Amine with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid

Materials:

  • (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv), the desired amine (1.2 - 2.0 equiv), and copper(II) acetate (10-20 mol%).

  • Add the solvent (DCM or THF) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the base (pyridine or triethylamine, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated indole derivative.

Protocol 2: O-Arylation of a Phenol with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid

Materials:

  • (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv)

  • Phenol (1.0 - 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 - 2.0 equiv)

  • Pyridine or 2,6-Lutidine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene (0.1 M concentration)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv), the phenol (1.0 - 1.5 equiv), and copper(II) acetate (1.0 - 2.0 equiv).

  • Add the solvent (DCM or toluene) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the base (pyridine or 2,6-lutidine, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the desired O-arylated indole product.

Mandatory Visualizations

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Weigh Reagents: (N-Boc-5-methyl-1H-indol-2-yl)boronic acid Nucleophile (Amine/Phenol) Copper Catalyst Base B Add Anhydrous Solvent A->B 1. C Stir at Room Temperature (or heat if necessary) B->C D Monitor by TLC/LC-MS C->D 2. E Dilute with Organic Solvent D->E F Aqueous Wash (Water, Brine) E->F 3. G Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G 4. H Concentrate in vacuo G->H 5. I Column Chromatography H->I J Characterization (NMR, MS) I->J 6.

Caption: Experimental workflow for the Chan-Lam coupling.

Chan_Lam_Mechanism CuII_L2 Cu(II)L₂ CuII_Nuc Cu(II)(Nuc)L CuII_L2->CuII_Nuc + Nucleophile - HL CuII_Ar_Nuc Cu(II)(Ar)(Nuc) CuII_Nuc->CuII_Ar_Nuc + ArB(OH)₂ (Transmetalation) CuIII_Ar_Nuc Cu(III)(Ar)(Nuc)L CuII_Ar_Nuc->CuIII_Ar_Nuc Oxidation CuI_L Cu(I)L CuIII_Ar_Nuc->CuI_L Reductive Elimination Product Ar-NR₂ / Ar-OR CuIII_Ar_Nuc->Product CuI_L->CuII_L2 Oxidation NucH R₂NH / ROH ArBOH2 ArB(OH)₂ O2 O₂ (air)

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

References

Application Notes and Protocols for Efficient Indole Boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for efficient Suzuki-Miyaura cross-coupling reactions involving indole boronic acids. This document includes a summary of catalyst performance, detailed experimental protocols, and diagrams illustrating the catalytic cycle and experimental workflows.

Introduction: The Importance of Indole Moiety and Suzuki-Miyaura Coupling

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The functionalization of the indole ring is therefore of significant interest in drug discovery for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1]

For the successful cross-coupling of indole boronic acids, the choice of the phosphine ligand is paramount. The ligand stabilizes the palladium catalyst and modulates its reactivity throughout the catalytic cycle.[3] Bulky and electron-rich phosphine ligands have demonstrated particular efficacy in the coupling of heteroaryl compounds, including indoles, by facilitating the key steps of oxidative addition and reductive elimination.[3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, indole boronic acid), activated by a base, transfers the indole group to the Pd(II) complex, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition (Ar-X) product Coupled Product (Ar-Indole) pd2_diaryl Ar-Pd(II)L2-Indole pd2_aryl->pd2_diaryl Transmetalation (Indole-B(OH)2, Base) pd2_diaryl->pd0 Reductive Elimination (Ar-Indole) aryl_halide Aryl Halide (Ar-X) indole_boronic_acid Indole Boronic Acid

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Ligand Selection for Efficient Coupling

The choice of phosphine ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling of indole boronic acids. Generally, sterically hindered and electron-donating ligands enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reactions. Below is a summary of commonly used phosphine ligands and their performance in relevant cross-coupling reactions.

Data Presentation: Catalyst Performance in Indole Boronic Acid Coupling

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, which serves as a representative model for the coupling of indolylboronic acids with heteroaryl halides.[4]

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Indole Boronic Acid

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Indole boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add the aryl halide (1.0 equiv), indole boronic acid (1.2 equiv), palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

Protocol 2: Ligand Screening Workflow

A systematic approach is essential for identifying the optimal ligand for a specific transformation.

Ligand_Screening_Workflow start Define Substrates (Aryl Halide, Indole Boronic Acid) select_ligands Select Ligands for Screening (e.g., SPhos, XPhos, cataCXium A) start->select_ligands set_conditions Choose Standard Conditions (Pd Precursor, Base, Solvent, Temp.) select_ligands->set_conditions run_reactions Run Parallel Reactions (One for each ligand) set_conditions->run_reactions monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) run_reactions->monitor analyze Isolate, Purify, and Calculate Yields monitor->analyze compare Compare Ligand Performance (Yield, Reaction Time, TON) analyze->compare optimal_ligand Identify Optimal Ligand compare->optimal_ligand

Figure 2: Experimental workflow for ligand screening.

Ligand Properties and Catalytic Activity

The electronic and steric properties of phosphine ligands are key determinants of their effectiveness in Suzuki-Miyaura cross-coupling reactions.

Ligand_Properties_Influence cluster_properties Key Properties cluster_effects Impact on Catalytic Cycle ligand_properties Ligand Properties steric_bulk Increased Steric Bulk (e.g., Buchwald Ligands) ligand_properties->steric_bulk electron_donating Increased Electron-Donating Ability ligand_properties->electron_donating oxidative_addition Facilitates Oxidative Addition steric_bulk->oxidative_addition reductive_elimination Promotes Reductive Elimination steric_bulk->reductive_elimination electron_donating->oxidative_addition electron_donating->reductive_elimination catalytic_activity Enhanced Catalytic Activity (Higher Yields, Faster Reactions) oxidative_addition->catalytic_activity reductive_elimination->catalytic_activity

Figure 3: Influence of ligand properties on catalytic activity.

Conclusion

The selection of an appropriate phosphine ligand is a critical factor for achieving high efficiency in the Suzuki-Miyaura cross-coupling of indole boronic acids. Bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, often provide superior results, particularly when utilized with advanced palladium precatalysts.[6] The provided protocols and workflow diagrams serve as a practical guide for researchers to systematically screen ligands and optimize reaction conditions for the synthesis of diverse indole-containing molecules. Careful consideration of the catalyst system, including the palladium source, ligand, base, and solvent, is essential for maximizing yields and achieving successful outcomes in the development of novel compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Aqueous Suzuki-Miyaura Coupling of Unprotected Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For drug development and medicinal chemistry, the indole scaffold is a privileged structure found in numerous bioactive compounds.[4] However, the application of Suzuki-Miyaura coupling to unprotected haloindoles presents challenges due to the acidic N-H group, which can lead to side reactions and lower yields.[4] This document outlines a mild and efficient aqueous protocol for the Suzuki-Miyaura cross-coupling of unprotected haloindoles, facilitating the synthesis of diverse indole derivatives under environmentally friendly conditions.[4]

Data Presentation

The following table summarizes the scope of the aqueous Suzuki-Miyaura cross-coupling reaction between 5-bromoindole and various arylboronic acids. The reactions were performed under mild, aqueous-aerobic conditions, demonstrating broad applicability for the synthesis of 5-arylindoles.

Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromoindole with Various Arylboronic Acids. [4]

EntryArylboronic AcidProductYield (%)
1p-Methoxyphenylboronic acid5-(p-Methoxyphenyl)indole95
2p-Tolylboronic acid5-(p-Tolyl)indole92
3o-Tolylboronic acid5-(o-Tolyl)indole94
4Phenylboronic acid5-Phenylindole96
5p-Acetylphenylboronic acid5-(p-Acetylphenyl)indole91
6p-Fluorophenylboronic acid5-(p-Fluorophenyl)indole89
7p-Chlorophenylboronic acid5-(p-Chlorophenyl)indole85
8p-Trifluoromethylphenylboronic acid5-(p-Trifluoromethylphenyl)indole82
93,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)indole93
102-Naphthylboronic acid5-(2-Naphthyl)indole88
112-Thienylboronic acid5-(2-Thienyl)indole75

Reaction conditions: 5-bromoindole (0.1 mmol), arylboronic acid (0.12–0.15 mmol), K₂CO₃ (0.3 mmol), Pd/SSphos (5 mol%) in water–acetonitrile (4:1, 1 mL), 37 °C, 18 h. Isolated yields are reported after flash chromatography.[4]

Experimental Protocols

This section provides a detailed methodology for the aqueous Suzuki-Miyaura cross-coupling of unprotected haloindoles.

Materials:

  • Haloindole (e.g., 5-bromoindole)

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium source (e.g., Pd(OAc)₂)

  • Ligand (e.g., Sphos)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Reaction vessel (e.g., vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

Procedure:

  • Catalyst Preparation (Pre-mixing): In a reaction vessel, combine the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., Sphos, 5 mol%).

  • Reagent Addition: To the reaction vessel containing the catalyst, add the haloindole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of deionized water and acetonitrile to the reaction vessel to achieve the desired concentration (e.g., 0.1 M with respect to the haloindole).

  • Reaction Conditions: Seal the reaction vessel and stir the mixture at 37 °C for 18 hours. The reaction is carried out in the presence of air.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OH)₂ Base PdII_R_Rprime R-Pd(II)-R' L₂ Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Catalyst, Haloindole, Boronic Acid, and Base start->reagents solvent Add Aqueous Solvent System (e.g., H₂O:CH₃CN) reagents->solvent reaction Stir at 37°C for 18 hours solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the aqueous Suzuki-Miyaura coupling.

References

Application Notes and Protocols for (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid as a building block for advanced materials in organic electronics. This document details its application in the synthesis of conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), including detailed experimental protocols and representative data.

Introduction

This compound is a versatile synthetic intermediate. The indole moiety is an electron-rich heterocyclic system that is a key component in many organic electronic materials due to its excellent charge transport properties.[1] The boronic acid functionality allows for the straightforward formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This enables the incorporation of the 5-methylindole unit into larger conjugated systems, such as polymers, which are essential for the fabrication of organic electronic devices. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and can be removed under specific conditions if desired.

The primary application of this boronic acid in materials science is in the synthesis of π-conjugated polymers that can function as the active layer in OLEDs and OFETs.[4][5] These indole-based polymers often exhibit favorable photophysical and electrochemical properties, making them suitable as hole-transporting or emissive materials in electronic devices.[6]

Application 1: Synthesis of a Conjugated Co-polymer for Organic Electronics

A common application of this compound is its use as a monomer in Suzuki-Miyaura polycondensation reactions. By co-polymerizing with a suitable dihaloaromatic compound, a conjugated polymer with alternating donor-acceptor units can be synthesized. This approach allows for the tuning of the polymer's electronic properties, such as its band gap and charge carrier mobility.

This protocol describes the synthesis of a co-polymer of this compound and 2,7-dibromo-9,9-dioctylfluorene.

Materials:

  • This compound (1.0 equiv.)

  • 2,7-dibromo-9,9-dioctylfluorene (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv.)

  • Potassium carbonate (K₂CO₃) (4.0 equiv.)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hexanes

Procedure:

  • To a Schlenk flask, add this compound, 2,7-dibromo-9,9-dioctylfluorene, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene and DMF (e.g., in a 10:1 ratio) to the flask via cannula.

  • Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.

  • Add the degassed K₂CO₃ solution to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously under argon for 48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a rapidly stirring solution of methanol/water (1:1) to precipitate the polymer.

  • Filter the polymer and wash it with water, methanol, acetone, and finally hexanes to remove oligomers and catalyst residues.

  • Dry the polymer under vacuum at 40 °C for 24 hours.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Combine Monomers, Catalyst, Ligand inert Establish Inert Atmosphere (Ar) reagents->inert solvents Add Anhydrous Solvents inert->solvents base Add Degassed Base Solution solvents->base heat Heat to 90 °C with Vigorous Stirring base->heat monitor Monitor by GPC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Methanol/Water cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry Final Polymer Final Polymer dry->Final Polymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Application 2: Fabrication of an Organic Light-Emitting Diode (OLED)

The synthesized indole-containing polymer can be used as the emissive layer or a hole-transporting layer in an OLED. The following is a general protocol for the fabrication of a simple multi-layer OLED device by spin-coating.

Device Structure: ITO / PEDOT:PSS / Polymer Layer / Ca / Al

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized indole-containing polymer

  • Chlorobenzene (anhydrous)

  • Calcium (Ca)

  • Aluminum (Al)

  • Deionized water

  • Isopropyl alcohol

  • Acetone

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Active Polymer Layer Deposition:

    • Dissolve the synthesized indole-containing polymer in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at 80 °C for 20 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator inside the glovebox.

    • Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr.

  • Encapsulation:

    • Encapsulate the device using a glass slide and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_cathode Cathode and Encapsulation clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment clean->uv_ozone hil Spin-coat PEDOT:PSS (HIL) uv_ozone->hil anneal1 Anneal HIL hil->anneal1 polymer Spin-coat Active Polymer anneal1->polymer anneal2 Anneal Active Layer polymer->anneal2 evap Thermal Evaporation of Cathode (Ca/Al) anneal2->evap encap Encapsulation evap->encap Final OLED Device Final OLED Device encap->Final OLED Device

Caption: Workflow for OLED Device Fabrication.

Quantitative Data

The following table summarizes representative data for materials analogous to those that could be synthesized using this compound. The actual performance of a material derived from the title compound may vary.

PropertyRepresentative Value for Indole-Based Polymers
Molecular Weight (Mw)15,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
HOMO Energy Level-5.2 to -5.6 eV
LUMO Energy Level-2.1 to -2.5 eV
Optical Band Gap (Eg)2.5 - 3.0 eV
Photoluminescence (PL) Peak450 - 550 nm (Blue to Green Emission)
Hole Mobility (OFET)10⁻⁴ to 10⁻² cm²/Vs
OLED Turn-on Voltage3 - 6 V
OLED Maximum External Quantum Efficiency (EQE)1 - 5%

Conclusion

This compound is a valuable monomer for the synthesis of novel conjugated polymers for applications in materials science. The Suzuki-Miyaura coupling provides an efficient route to incorporate this indole derivative into polymer backbones. The resulting materials are promising candidates for active layers in organic electronic devices such as OLEDs and OFETs. The protocols and data presented here serve as a guide for researchers in the design and fabrication of new functional organic materials.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Indole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular architectures, especially those containing the indole scaffold, a privileged structure found in numerous biologically active compounds.[1][2][4] This document provides a detailed guide for setting up a Suzuki-Miyaura reaction with an indole substrate, including experimental protocols, data on reaction conditions, and troubleshooting for common challenges.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or its ester) with an organic halide or triflate.[1][5] The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][6][7]

Challenges with Indole Substrates

The presence of the N-H group in unprotected indoles can present challenges, as it can lead to side reactions or catalyst inhibition.[4][8] Therefore, reaction conditions must be carefully optimized. In some cases, N-protection of the indole may be necessary to achieve high yields, though many modern protocols are effective for unprotected indoles.[4][9] Unprotected haloindoles can sometimes lead to lower isolated yields due to potential side reactions like intermolecular coupling between the N-H and C-X bonds, which can produce oligomers.[10]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of a haloindole with an arylboronic acid.

Protocol 1: General Procedure for Coupling of 5-Bromoindole

This protocol is adapted from established procedures for the coupling of bromoindoles.[1]

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)[1]

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.005 equiv)[1]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: Water:Acetonitrile (4:1)[1]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel

Procedure:

  • To a reaction vial equipped with a stir bar, add 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[1]

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in the water:acetonitrile solvent mixture.[1]

  • Add the catalyst solution to the reaction vial containing the solids.[1]

  • Seal the vial and stir the mixture at 37 °C for 18 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for indole substrates and is particularly useful for accelerating reaction times.

Materials:

  • Halo-indole (1 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.1 equiv)

  • 2 M Potassium carbonate (K₂CO₃) solution (10 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a microwave reaction vessel, dissolve the halo-indole (1 equiv), arylboronic acid (1.5 equiv), and PdCl₂(dppf) (0.1 equiv) in N,N-dimethylacetamide.

  • Add the 2 M K₂CO₃ solution (10 equiv).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the resulting mixture and purify the filtrate by column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of haloindoles, providing a comparative overview of catalysts, ligands, bases, solvents, and corresponding yields.

Indole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10015High
ChloroindolesAryl boronic acidsP1 (1.0-1.5)-K₃PO₄ (2)Dioxane/H₂O605-891-99
5-BromoindoleArylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃ (3)H₂O/ACN (4:1)3718-
7-Bromo-1H-indol-2-yl)boronic acidAryl halidesPd(dppf)Cl₂-K₂CO₃DME802Good
3-Vinyl indole (via hydroboration)Aryl triflate(dppf)PdCl₂ (2.5)-K₃PO₄ (1.5)THF65575

Note: "P1" refers to a specific catalyst system mentioned in the source literature.[9] Yields are often substrate-dependent and the conditions provided are a starting point for optimization.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants: - Haloindole - Boronic Acid - Base reaction_setup 3. Add Catalyst to Reactants reagents->reaction_setup catalyst_prep 2. Prepare Catalyst Solution: - Palladium Precatalyst - Ligand - Solvent catalyst_prep->reaction_setup reaction 4. Heat and Stir (e.g., 37-100 °C) reaction_setup->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Work-up: - Cool to RT - Dilute - Filter monitoring->workup extraction 7. Extraction & Washing workup->extraction drying 8. Dry & Concentrate extraction->drying purification 9. Purify (Column Chromatography) drying->purification product Final Product purification->product catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ Base pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

References

Application Note: One-Pot Synthesis of a Potent 2-(Pyrimidinyl)amino-Indole Based JNK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a highly efficient, one-pot, microwave-assisted borylation/Suzuki-Miyaura cross-coupling protocol for the synthesis of 2-heteroaryl-indoles. The methodology is exemplified by the synthesis of a potent c-Jun N-terminal kinase (JNK) inhibitor, demonstrating its utility in rapidly accessing biologically active molecules. This approach avoids the isolation of the intermediate boronic ester, streamlining the synthetic process, saving time, and increasing overall efficiency, making it highly suitable for medicinal chemistry and drug discovery programs.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Functionalization of the indole ring, particularly at the C2 position, is a key strategy in the development of new therapeutic agents. Similarly, the pyrimidine ring is a crucial "hinge-binding" moiety found in a vast number of kinase inhibitors, as it mimics the adenine ring of ATP.[2] The combination of these two scaffolds, as seen in 2-(pyrimidinyl)amino-indoles, has led to the discovery of potent inhibitors of various kinases, including the c-Jun N-terminal kinases (JNKs).[1]

The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation.[3][4] Its dysregulation is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive targets for therapeutic intervention.[1]

Traditional multi-step syntheses of 2-aryl-indoles can be time-consuming and result in lower overall yields. The one-pot borylation/Suzuki-Miyaura reaction has emerged as a powerful alternative, eliminating the need to isolate and purify the often unstable indolylboronic acid or ester intermediates.[2][5] This application note provides a detailed protocol for a microwave-assisted one-pot reaction, adapted from established methods, to synthesize a potent JNK inhibitor.[2]

Experimental Protocol

This protocol describes a sequential, one-pot Miyaura borylation of a 2-bromoindole followed by a Suzuki-Miyaura cross-coupling with an amino-chloropyrimidine.

Materials:

  • N-Boc-5-methyl-2-bromo-1H-indole (Starting Material 1)

  • 4-chloro-N-methylpyrimidin-2-amine (Starting Material 2)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Acetate (KOAc)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane (anhydrous)

  • Microwave Synthesizer

Procedure:

  • Step 1: Miyaura Borylation (in situ formation of boronic ester)

    • To a microwave reaction vessel, add N-Boc-5-methyl-2-bromo-1H-indole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (10 mol%), and potassium acetate (3.0 equiv.).

    • Add anhydrous 1,4-dioxane to achieve a concentration of 0.4 M with respect to the starting bromoindole.

    • Seal the vessel and purge with argon or nitrogen.

    • Irradiate the mixture in a microwave synthesizer at 120 °C for 45 minutes.

    • Allow the vessel to cool to room temperature.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To the cooled reaction mixture from Step 1, add 4-chloro-N-methylpyrimidin-2-amine (1.0 equiv.) and a 2M aqueous solution of sodium carbonate (2.0 equiv.).

    • Reseal the vessel and irradiate in the microwave synthesizer at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(pyrimidinyl)amino-indole product.

    • The final N-Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if required for biological evaluation.

Data Presentation

The following tables summarize representative yields for the one-pot synthesis of various bi-aryl scaffolds using the described microwave protocol and the biological activity of a representative JNK inhibitor synthesized through a similar strategy.

Table 1: Representative Yields for One-Pot Borylation/Suzuki Coupling [2]

EntryBromo-Aryl (Step 1)Halo-Aryl (Step 2)ProductIsolated Yield (%)
15-Bromo-1-indanone3-Bromopyridine4a85
25-Bromo-1-indanone2-Chloropyrimidine4b78
36-Bromo-2-tetralone3-Bromopyridine4e80
46-Bromo-2-tetralone2-Chloropyrimidine4f72
51-Bromo-4-nitrobenzene3-Bromopyridine4i92
61-Bromo-4-nitrobenzene2-Chloropyrimidine4j85

Data adapted from Magné et al., Org. Biomol. Chem., 2016, 14, 8293-8299. The table demonstrates the versatility of the one-pot protocol with various coupling partners.

Table 2: Biological Activity of a Representative Indole-Aminopyrimidine JNK Inhibitor [1]

Compound IDJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Selectivity vs. p38α (Fold)
17 32010> 400

Data for compound 17, an analog accessible through the described synthetic strategy, from Chen et al., Bioorg. Med. Chem. Lett., 2013, 23(12), 3565-9.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Suzuki Coupling cluster_2 Workup & Purification reagents1 Combine: - N-Boc-5-methyl-2-bromoindole - B₂pin₂ - Pd(PPh₃)₄ - KOAc - 1,4-Dioxane mw1 Microwave Irradiation (120 °C, 45 min) reagents1->mw1 intermediate In situ formation of N-Boc-5-methylindole-2-boronic acid pinacol ester mw1->intermediate reagents2 Add to mixture: - 4-chloro-N-methylpyrimidin-2-amine - 2M Na₂CO₃ (aq) intermediate->reagents2 One-Pot Transfer mw2 Microwave Irradiation (120 °C, 30 min) reagents2->mw2 product Crude Product Mixture mw2->product workup Aqueous Workup (EtOAc, H₂O, Brine) product->workup purify Flash Column Chromatography workup->purify final_product Pure JNK Inhibitor purify->final_product

Caption: One-pot borylation/Suzuki coupling experimental workflow.

JNK Signaling Pathway and Inhibition

JNK_Pathway stress Environmental Stress (UV, Cytokines, etc.) map3k MAPKKK (ASK1, MEKK1, etc.) stress->map3k Activates map2k MAPKK (MKK4, MKK7) map3k->map2k Phosphorylates jnk JNK (JNK1/2/3) map2k->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Complex cjun->ap1 Forms gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression Regulates inhibitor JNK Inhibitor (e.g., Synthesized Compound) inhibitor->jnk Inhibits

Caption: Simplified JNK signaling cascade and point of inhibition.

References

Application Notes and Protocols: Photoredox Catalysis with Boronic Acid Derivatives for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation utilizing photoredox catalysis with boronic acid derivatives. This powerful and versatile methodology enables the construction of complex molecular architectures under mild reaction conditions, making it highly attractive for pharmaceutical and materials science research.

Introduction

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, allowing for the generation of radical intermediates under gentle and environmentally benign conditions.[1] Boronic acids and their derivatives, such as pinacol esters, are stable, commercially available, and well-suited precursors for these photocatalytic transformations.[1] The activation of the C-B bond through photoredox catalysis generates carbon-centered radicals that can participate in a variety of C-C bond-forming reactions, offering novel synthetic pathways.[1][2] This approach has been successfully applied to a range of important transformations, including Suzuki-Miyaura-type cross-couplings, Minisci-type reactions, and Giese-type additions.[3][4][5] A key strategy for activating otherwise poorly reactive boronic acids and esters involves their interaction with Lewis bases to form redox-active complexes that are more susceptible to single-electron transfer.[2][6]

Key Applications

Photoredox-mediated C-C bond formation using boronic acid derivatives has found broad applicability in:

  • Drug Discovery and Development: Functionalization of complex drug molecules and natural products.[4][7]

  • Medicinal Chemistry: Synthesis of novel pharmacophores and building blocks.[8]

  • Materials Science: Development of new organic materials with tailored electronic and photophysical properties.

  • Flow Chemistry: Scalable and efficient synthesis of organic compounds.[3][9]

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for representative photoredox-catalyzed C-C bond-forming reactions using boronic acid derivatives.

Table 1: Photoredox-Mediated C(sp²)–C(sp³) Cross-Coupling

EntryAryl HalideBoronic Acid DerivativePhotocatalyst (mol%)Ni-Catalyst (mol%)Base/AdditiveSolventYield (%)Reference
14-BromobenzonitrileCyclohexylboronic acid pinacol ester[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1)NiCl₂·glyme (5)4,4'-Di-tert-butyl-2,2'-bipyridine (5)Acetone95[3][9]
21-Bromo-4-methoxybenzeneIsopropylboronic acid[Ir(ppy)₂(dtbpy)]PF₆ (2)NiBr₂·diglyme (10)Quinuclidin-3-ol (20)DMF85[6]
34-IodoanisoleBenzylboronic acid pinacol esterMes-Acr-Me⁺ ClO₄⁻ (2)-DMAP (20)Acetone78[10]

Table 2: Photoredox-Mediated Minisci-Type C-H Alkylation

EntryHeteroareneBoronic AcidPhotocatalyst (mol%)OxidantSolventYield (%)Reference
1LepidineCyclohexylboronic acid[Ru(bpy)₃]Cl₂ (1)AcetoxybenziodoxoleCH₃CN/H₂O92[11][12]
2Isoquinolinen-Butylboronic acid[Ru(bpy)₃]Cl₂ (1)AcetoxybenziodoxoleCH₃CN/H₂O85[11][12]
3QuinolineIsopropylboronic acid[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (2)O₂DMSO76[4]

Table 3: Photoredox-Mediated Giese-Type Addition to Activated Alkenes

EntryActivated AlkeneBoronic Acid DerivativePhotocatalyst (mol%)Lewis Base Additive (mol%)SolventYield (%)Reference
1Methyl acrylateBenzylboronic acid pinacol ester[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1)Quinuclidin-3-ol (20)Acetone91[5][6]
2Methyl vinyl ketoneCyclohexylboronic acid[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1)DMAP (20)Acetone88[6]
3AcrylonitrilePhenylboronic acid[Ir(ppy)₂(dtbpy)]PF₆ (2)Quinuclidin-3-ol (20)DMF75[6]

Experimental Protocols

Protocol 1: General Procedure for Photoredox/Nickel Dual-Catalyzed C(sp²)–C(sp³) Cross-Coupling

This protocol is adapted from a procedure for the coupling of aryl bromides with alkyl boronic acid pinacol esters.[3][9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkyl boronic acid pinacol ester (1.5 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1 mol%)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (5 mol%)

  • Anhydrous acetone

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, alkyl boronic acid pinacol ester, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, NiCl₂·glyme, and 4,4'-di-tert-butyl-2,2'-bipyridine.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetone via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: General Procedure for Photoredox-Mediated Minisci-Type C-H Alkylation

This protocol is a general method for the alkylation of N-heteroarenes with alkyl boronic acids.[11][12]

Materials:

  • N-heteroarene (1.0 equiv)

  • Alkyl boronic acid (1.5 equiv)

  • [Ru(bpy)₃]Cl₂ (1 mol%)

  • Acetoxybenziodoxole (1.2 equiv)

  • Acetonitrile/Water (e.g., 3:1 v/v)

Procedure:

  • In a reaction vial, combine the N-heteroarene, alkyl boronic acid, [Ru(bpy)₃]Cl₂, and acetoxybenziodoxole.

  • Add the acetonitrile/water solvent mixture.

  • Degas the solution by sparging with an inert gas for 15 minutes.

  • Seal the vial and stir the mixture vigorously at room temperature while irradiating with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours.

  • After the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Photoredox-Mediated Giese-Type Addition

This protocol describes the addition of radicals generated from boronic acid derivatives to electron-deficient olefins, facilitated by a Lewis base.[5][6]

Materials:

  • Activated alkene (1.0 equiv)

  • Boronic acid or boronic ester (1.5 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1 mol%)

  • Lewis base (e.g., quinuclidin-3-ol or DMAP, 20 mol%)

  • Anhydrous acetone or DMF

Procedure:

  • To a vial containing a magnetic stir bar, add the boronic acid or ester, the photocatalyst, and the Lewis base.

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add the anhydrous solvent followed by the activated alkene via syringe.

  • Stir the reaction mixture at room temperature under irradiation from a blue LED lamp (λ ≈ 450 nm) for 12-48 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting residue can be directly purified by flash column chromatography on silica gel to yield the final product.

Visualizations: Mechanisms and Workflows

Photoredox_Catalytic_Cycle cluster_activation Activation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_red PC(red) PC_star->PC_red SET PC_ox PC(ox) PC_star->PC_ox SET PC_red->PC SET PC_ox->PC SET BA Boronic Acid Derivative (R-B(OR')₂) BA_complex [R-B(OR')₂-LB] Complex BA->BA_complex + LB R_radical R• BA_complex->R_radical - [B(OR')₂-LB]⁺ Product Product R_radical->Product + Substrate Substrate Substrate LewisBase Lewis Base (LB)

Caption: General mechanism of photoredox catalysis with boronic acid activation.

Csp2_Csp3_Coupling_Workflow start Start: Prepare Reagents reagents Aryl Halide Alkyl Boronic Ester Photocatalyst Ni-Catalyst Ligand start->reagents setup Assemble Reaction in Vial (Inert Atmosphere) reagents->setup reaction Irradiate with Blue LEDs (Room Temperature, 12-24h) setup->reaction workup Reaction Workup (Concentration) reaction->workup purification Flash Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for C(sp²)–C(sp³) cross-coupling.

Minisci_Reaction_Logic cluster_pathways Possible Initiation Pathways start Visible Light Excitation of Photocatalyst set1 SET: PC* + Boronic Acid -> PC(red) + R• + B(OH)₂⁺ start->set1 Oxidative Quenching set2 SET: PC* + Oxidant -> PC(ox) + Oxidant•⁻ start->set2 Reductive Quenching radical_add Radical Addition: R• + Protonated Heteroarene set1->radical_add set2->radical_add Oxidant reacts with Boronic Acid to give R• oxidation Oxidation of Radical Adduct radical_add->oxidation rearomatization Deprotonation & Rearomatization oxidation->rearomatization product Alkylated Heteroarene rearomatization->product

Caption: Logical steps in a photoredox-mediated Minisci-type reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Coupling with Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving indole boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low to no yield in my Suzuki coupling reaction with indole boronic acids?

A1: Several factors can contribute to poor outcomes in Suzuki couplings with indole boronic acids. The most common culprits include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[1][2][3] This is particularly prevalent with electron-deficient or some heteroaryl boronic acids and can be exacerbated by prolonged reaction times, high temperatures, and the presence of water and a strong base.[2]

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the indole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This is especially problematic with unprotected indoles. Furthermore, oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]

  • Poor Catalyst/Ligand Choice: The selection of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for challenging substrates like indole boronic acids. More electron-rich and bulky ligands are often required to promote the key steps of the catalytic cycle.[4][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction yield. An inappropriate base may not efficiently generate the active boronate species, or it could promote side reactions.[7]

  • Instability of the Indole Boronic Acid: Some indole boronic acids are inherently unstable and can decompose upon storage or under the reaction conditions.[8]

Q2: I observe significant homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[9][10] To mitigate this:

  • Ensure a scrupulously inert atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9][11] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) precatalyst: Precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the active oxidation state. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions facilitate its reduction to Pd(0).[10]

  • Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Q3: Should I protect the N-H group of my indole?

A3: Yes, in many cases, N-protection is crucial for achieving high yields. The acidic proton of the unprotected indole N-H can interfere with the catalytic cycle.[4][9] Common protecting groups like Boc (tert-butyloxycarbonyl) and Tos (tosyl) can significantly improve yields by preventing catalyst inhibition.[12] However, some modern catalyst systems are designed to be effective with unprotected indoles.[4][13]

Q4: When should I use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of a boronic acid?

A4: Boronic acids, particularly certain heteroaromatic ones, can be unstable and prone to protodeboronation.[3] In such cases, more stable derivatives are highly recommended:

  • Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[3][14]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are generally crystalline, air-stable solids that slowly release the boronic acid in situ under the reaction conditions, which can help to minimize side reactions.[14]

  • MIDA Boronates: These are highly stable, crystalline derivatives that are robust to various reaction conditions and chromatography. They also participate in a slow-release of the boronic acid.[3]

Troubleshooting Guide

If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and resolve common issues.

Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling of Indole Boronic Acids

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low Yield Observed reagent_check 1. Reagent & Solvent Integrity Check start->reagent_check conditions_check 2. Reaction Conditions Optimization reagent_check->conditions_check Reagents OK sub_reagent Fresh Boronic Acid? Active Catalyst? Dry & Degassed Solvents? High-Purity Base? reagent_check->sub_reagent catalyst_check 3. Catalyst System Screening conditions_check->catalyst_check Still Low Yield sub_conditions N-H Protection? Optimize Base (e.g., K3PO4, Cs2CO3)? Optimize Solvent (e.g., Dioxane/H2O)? Vary Temperature? conditions_check->sub_conditions boron_source_check 4. Boron Source Modification catalyst_check->boron_source_check Still Low Yield sub_catalyst Use Buchwald Ligands (SPhos, XPhos)? Try a Pre-catalyst (e.g., XPhos Pd G3)? Increase Catalyst Loading? catalyst_check->sub_catalyst success Improved Yield boron_source_check->success Problem Solved sub_boron Switch to Pinacol Ester (BPin)? Use Trifluoroborate Salt (BF3K)? boron_source_check->sub_boron

Caption: A logical workflow for diagnosing and resolving low yields in Suzuki coupling reactions with indole boronic acids.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly influences the yield of Suzuki coupling with indole boronic acids. The following tables summarize the performance of different reaction conditions.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [6]

Catalyst SourceLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2-8769
SPhos Pd G2-9780

Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (if applicable), K₃PO₄ (0.50 mmol), Dioxane/H₂O (5:1), 100 °C, 15 h.[6]

Table 2: Influence of N-Protection on Suzuki Coupling Yield

Indole SubstrateProtecting GroupYield (%)Reference
5-BromoindoleNone86[15]
3-ChloroindazoleNoneLow/No Product[4]
3-ChloroindazoleBnHigh Yield[4]
Indole BromideBocLower than Tos[12]
Indole BromideTosHighest[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an N-Protected Bromoindole with an Arylboronic Acid using a Buchwald Ligand

This protocol is adapted from procedures utilizing bulky, electron-rich phosphine ligands which are often effective for challenging couplings.[16]

Materials:

  • N-Protected Bromoindole (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the N-protected bromoindole, arylboronic acid, Pd(OAc)₂, SPhos (or XPhos), and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the bromoindole is typically between 0.1 and 0.5 M.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L_n-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L_n-R2 transmetalation->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R1-R2 (Coupled Product) re->product aryl_halide R1-X (Aryl Halide) aryl_halide->oa boronic_acid R2-B(OH)2 (Boronic Acid) base Base boronic_acid->base base->transmetalation [R2-B(OH)3]⁻

Caption: The key steps of the Suzuki-Miyaura catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Diagram 3: Competing Pathways: Productive Coupling vs. Protodeboronation

Competing_Pathways Competing Pathways for Indole Boronic Acid cluster_productive Productive Suzuki Coupling cluster_side_reaction Side Reaction: Protodeboronation indole_ba Indole-B(OH)2 boronate [Indole-B(OH)3]⁻ indole_ba->boronate Base protonolysis Protonolysis (H+ Source) indole_ba->protonolysis transmetalation Transmetalation with R-Pd(II)-X boronate->transmetalation product Coupled Product (Indole-R) transmetalation->product protodeboronated Indole-H protonolysis->protodeboronated

References

Preventing protodeboronation of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound, with a specific focus on preventing protodeboronation.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause Recommended Solution
Low or no yield of desired product; starting material consumed. Protodeboronation of the boronic acid. 1. Confirm Protodeboronation: Analyze the crude reaction mixture by LC-MS or GC-MS to detect the presence of the protodeboronated side-product, 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole. 2. Modify Reaction Conditions: See the detailed protocols and FAQs below for strategies to minimize protodeboronation. This includes using milder bases, anhydrous solvents, and lower reaction temperatures.
Inconsistent reaction yields. Degradation of the boronic acid during storage. 1. Proper Storage: Store the boronic acid at low temperatures (-20°C is often recommended) under an inert atmosphere and away from moisture.[1] 2. Use Fresh Reagent: Use freshly purchased or recently synthesized boronic acid for best results. 3. Consider a more stable derivative: For critical applications, consider converting the boronic acid to a more stable pinacol ester or MIDA ester.[2][3]
Formation of homocoupled byproducts. Presence of oxygen in the reaction mixture. 1. Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[4]
Cleavage of the N-Boc protecting group. Acidic conditions or very high temperatures. 1. Avoid Acid: Ensure that the reaction conditions remain basic or neutral. The N-Boc group is sensitive to acid.[5] 2. Moderate Temperature: While heating is often necessary for Suzuki couplings, prolonged exposure to very high temperatures (>110-120°C) may lead to thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for my reaction?

A1: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3] In the case of this compound, this results in the formation of 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole, which is an inactive byproduct. This reaction consumes your starting material, leading to lower yields of the desired cross-coupled product.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most common methods for detecting protodeboronation are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective technique to identify the mass of the protodeboronated byproduct in your reaction mixture.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this can be used to separate and identify volatile components, including the byproduct.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The appearance of a new signal corresponding to the proton that replaced the boronic acid group on the indole ring, along with the disappearance of the boronic acid signals, can indicate protodeboronation.

For quantitative analysis of total boron content, techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be employed.[6]

Q3: What are the key factors that promote protodeboronation?

A3: Several factors can accelerate the rate of protodeboronation:

  • High pH (Strong Bases): The reaction is often base-catalyzed.[3][7]

  • Presence of a Proton Source (e.g., Water): Water is often required for the protonolysis of the C-B bond.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.[8]

  • Extended Reaction Times: Longer exposure to reaction conditions provides more opportunity for the side reaction to occur.[2]

  • Electron-rich Heterocycles: Indole systems can be susceptible to protodeboronation.

Q4: Can I use a stronger base to speed up my Suzuki coupling without causing protodeboronation?

A4: While a base is necessary to activate the boronic acid for transmetalation, stronger bases like NaOH or KOH can significantly increase the rate of protodeboronation.[9] It is a delicate balance. If you are experiencing significant protodeboronation, consider switching to a milder base.

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes, converting the boronic acid to a more stable derivative is a common and effective strategy. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3] Popular alternatives include:

  • Pinacol Esters (BPin): Generally more stable to storage and less prone to protodeboronation.

  • MIDA Esters: These are highly stable, crystalline solids that slowly release the boronic acid in the presence of a mild aqueous base.[2]

  • Trifluoroborate Salts (BF₃K): These salts are also more stable than the corresponding boronic acids.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In-situ Formation of a Boronic Ester for Enhanced Stability

This protocol describes the conversion of the boronic acid to a pinacol ester immediately before its use in a coupling reaction.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a flask equipped with a Dean-Stark trap and condenser, dissolve the boronic acid and an equimolar amount of pinacol in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue to reflux until no more water is collected.

  • Cool the reaction mixture to room temperature. The resulting solution containing the pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without isolation.

Visualizations

Signaling Pathways and Workflows

protodeboronation_pathway Protodeboronation Pathway of an Arylboronic Acid ArBOH2 (1-Boc-5-Me-Indol-2-yl)B(OH)₂ ArBOH3_minus [ (1-Boc-5-Me-Indol-2-yl)B(OH)₃ ]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ (Base) ArH 1-Boc-5-Me-Indole (Protodeboronated Product) ArBOH3_minus->ArH + H₂O (Proton Source) BOH3 B(OH)₃

Caption: Base-catalyzed protodeboronation of the boronic acid.

troubleshooting_workflow Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low or No Yield of Desired Product check_side_product Analyze Crude Reaction by LC-MS: Is Protodeboronated Product Present? start->check_side_product protodeboronation Protodeboronation is Likely the Issue check_side_product->protodeboronation Yes other_issues Consider Other Issues: - Inactive Catalyst - Poor Reagent Purity - Incorrect Stoichiometry check_side_product->other_issues No optimize Optimize Reaction Conditions to Minimize Protodeboronation protodeboronation->optimize solutions - Use Milder Base (e.g., K₂CO₃, K₃PO₄) - Use Anhydrous Solvents - Lower Reaction Temperature - Shorter Reaction Time - Use a More Stable Boronic Ester (Pinacol, MIDA) optimize->solutions

Caption: A logical workflow for diagnosing low yields.

References

Technical Support Center: Palladium-Catalyzed Coupling of N-Boc-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during palladium-catalyzed coupling reactions of N-Boc-indoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common palladium-catalyzed reactions used with N-Boc-indole substrates. Each subsection provides a question-and-answer format to directly address specific experimental issues.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is sluggish and gives low yields. What are the common causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings of N-Boc-indoles can stem from several factors. The electronic nature of the coupling partners plays a significant role; electron-donating groups on the boronic acid generally enhance the reaction rate.[1] Inefficient catalyst activation or decomposition is also a common culprit.

Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and the formation of palladium black.[2] Rigorous degassing of solvents is crucial.[2]

  • Catalyst and Ligand Choice: For sterically hindered or electron-rich substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3] Pre-formed palladium catalysts can sometimes offer better results than generating the active catalyst in situ.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For base-sensitive substrates, milder conditions may be required.

  • Solvent Effects: The solvent can influence reaction efficiency. While toluene and dioxane are common, polar aprotic solvents or aqueous mixtures can sometimes be beneficial.[5][6][7]

Q2: I am observing significant protodeboronation of my N-Boc-indoleboronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-Boc-indole as a byproduct.[8] This is often promoted by the presence of water and certain bases.

Troubleshooting:

  • Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware to minimize the presence of water, which can be a proton source.

  • Base Selection: Avoid strong hydroxide bases. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

  • Boronic Acid Derivatives: Consider using boronic acid esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability and "slow release" of the boronic acid.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.

Sonogashira Coupling

Q1: My Sonogashira reaction is plagued by homocoupling (Glaser coupling) of the terminal alkyne. What are the best strategies to avoid this?

A1: Homocoupling of the terminal alkyne to form a diyne is a major side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands to facilitate the reaction.

  • Inert Atmosphere: If using a copper co-catalyst, maintaining a strictly inert atmosphere is critical to prevent oxidative homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Ligand Choice: The use of N-heterocyclic carbene (NHC) ligands with copper and palladium complexes has been shown to minimize homocoupling even in the presence of air.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling of N-Boc-3-iodoindole

Parameter Condition
Aryl Halide N-Boc-3-iodoindole (1.0 equiv)
Alkyne Terminal alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Diisopropylamine (DIPA) (2.0 equiv)
Solvent Anhydrous, degassed THF
Temperature Room temperature to 50 °C
Atmosphere Argon

Procedure:

  • To a dried Schlenk flask, add N-Boc-3-iodoindole, Pd(PPh₃)₄, and a stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and DIPA via syringe.

  • Add the terminal alkyne dropwise over 10-15 minutes.

  • Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Heck Coupling

Q1: My Heck reaction with an N-Boc-haloindole is giving a mixture of regioisomers and low yields. How can I improve the outcome?

A1: The Heck reaction's success with N-Boc-indoles depends heavily on the choice of catalyst, ligand, base, and solvent. Side reactions can include double bond isomerization and the formation of undesired regioisomers.

Troubleshooting:

  • Ligand Selection: The use of specific ligands can control regioselectivity. For instance, directing groups on the indole nitrogen can favor C2-alkenylation.[9][10]

  • Base and Solvent: The combination of base and solvent is crucial. Aqueous conditions with bases like Na₂CO₃ have been shown to be effective for halo-indoles.[11]

  • Catalyst System: A common catalytic system is Na₂PdCl₄ with a water-soluble ligand like sulfonated SPhos (sSPhos).[11]

Quantitative Data: Heck Coupling of 5-Bromo-N-Boc-indole with n-Butyl Acrylate

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF1002465
Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMA1201878
Na₂PdCl₄ / sSPhosNa₂CO₃CH₃CN/H₂O801285

Note: This data is representative and may vary based on specific substrate and reaction conditions.

Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination on an N-Boc-haloindole, but the reaction is not proceeding cleanly. What are the likely issues?

A1: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, and base, especially with heterocyclic substrates.[12][13] Aryl chlorides are generally less reactive than bromides or iodides.[14]

Troubleshooting:

  • Ligand Choice: For indole substrates, ligands like DavePhos have been shown to be effective.[13] Sterically hindered biarylphosphine ligands are often necessary for challenging couplings.

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often necessitating higher reaction temperatures.

  • Catalyst Pre-activation: Using a pre-formed, active Pd(0) catalyst can sometimes give more reproducible results than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[14]

General Issues

Q1: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A1: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition.[15] This leads to a loss of catalytic activity and lower yields.

Troubleshooting:

  • Inert Atmosphere: The most common cause is the presence of oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[2]

  • Ligand Stability: Some phosphine ligands can be sensitive to air or moisture, leading to oxidation and loss of their ability to stabilize the palladium catalyst. Using more robust ligands can help.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium source can lead to the formation of unstable, ligand-deficient palladium species that are prone to aggregation.

Q2: I suspect my N-Boc protecting group is being cleaved under the reaction conditions. Is this a known side reaction and how can I avoid it?

A2: While the N-Boc group is generally stable, it can be cleaved under certain palladium-catalyzed conditions, particularly at elevated temperatures or in the presence of strong acids or bases. Some palladium complexes themselves can facilitate Boc-deprotection.

Troubleshooting:

  • Milder Conditions: If possible, try running the reaction at a lower temperature.

  • Base Selection: Avoid strongly acidic or basic conditions if your substrate is sensitive. Weaker bases like K₂CO₃ or K₃PO₄ might be better tolerated.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the N-Boc group to potentially cleaving conditions.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using DOT language, illustrate key reaction pathways and troubleshooting logic.

Suzuki_Miyaura_Cycle cluster_side_reactions Side Reactions Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Protodeboronation Protodeboronation Ar'-B(OR)2->Protodeboronation H+ source Homocoupling Homocoupling Ar'-B(OR)2->Homocoupling O2, Pd cat. Ar'-H Ar'-H Protodeboronation->Ar'-H Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with competing side reactions.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Rigorously degas solvents and use Schlenk techniques check_inert->degas No check_catalyst Review catalyst and ligand choice check_inert->check_catalyst Yes degas->check_catalyst change_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand Suboptimal check_base Evaluate base selection check_catalyst->check_base Optimal change_ligand->check_base change_base Switch to a milder or different base (e.g., K3PO4, Cs2CO3) check_base->change_base Suboptimal check_temp Is the temperature optimized? check_base->check_temp Optimal change_base->check_temp adjust_temp Lower or raise temperature as needed check_temp->adjust_temp No end Improved Reaction Outcome check_temp->end Yes adjust_temp->end

Caption: A general troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira_Homocoupling cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling Pd(0) Pd(0) Ar-Pd-X Ar-Pd-X Pd(0)->Ar-Pd-X Ar-X Ar-Pd-C≡CR Ar-Pd-C≡CR Ar-Pd-X->Ar-Pd-C≡CR R-C≡C-Cu Ar-Pd-C≡CR->Pd(0) Ar-C≡CR R-C≡CH R-C≡CH R-C≡C-Cu R-C≡C-Cu R-C≡CH->R-C≡C-Cu Cu(I) R-C≡CH->R-C≡C-Cu R-C≡C-Cu->Ar-Pd-C≡CR R-C≡C-C≡C-R R-C≡C-C≡C-R R-C≡C-Cu->R-C≡C-C≡C-R O2

Caption: Competing pathways in the Sonogashira reaction leading to cross-coupling or homocoupling.

References

Technical Support Center: Purification of Crude Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude products from indole boronic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude indole boronic acids?

A1: The primary purification techniques for indole boronic acids are recrystallization and column chromatography.[1] For more challenging purifications, chemical derivatization into more stable or crystalline compounds, such as diethanolamine adducts or potassium trifluoroborate salts, can be effective.[1][2]

Q2: What are the typical impurities found in a crude indole boronic acid product?

A2: Common impurities often depend on the synthetic route but frequently include:

  • Unreacted starting materials: Such as the corresponding halo-indole.[1]

  • Homocoupling byproducts: Dimeric species formed from the coupling of organometallic intermediates.[1]

  • Protodeboronation product: The corresponding indole formed by the loss of the boronic acid group. Heteroaromatic boronic acids can be particularly susceptible to this.[1][3]

  • Borinic acid derivatives: Formed from the over-reaction of organometallic reagents with the borate ester.[1][4]

  • Residual inorganic salts: From the reaction workup.[1]

Q3: My indole boronic acid appears to be degrading during purification. What are the likely causes?

A3: Indole boronic acids, particularly at the 2-position, can be unstable.[1][3] Degradation can be triggered by:

  • Elevated temperatures: Prolonged heating during recrystallization should be avoided.[1]

  • Acidic conditions: Strong acids can promote protodeboronation, which cleaves the carbon-boron bond.[1] Silica gel used in chromatography can be acidic enough to cause decomposition.[1][5]

  • Oxidation: Boronic acids are susceptible to oxidation, and prolonged exposure to air can lead to degradation.[3][6]

Q4: Is it possible to use my crude indole boronic acid directly in the next reaction step, like a Suzuki-Miyaura coupling?

A4: While sometimes feasible, using crude boronic acids is generally not recommended if high purity of the final product is essential.[1] Impurities from the synthesis can lead to byproduct formation in the subsequent reaction, complicating the final purification.[1][7] A basic purification step like filtration or a quick recrystallization is often beneficial.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.- Concentrate the solution by carefully evaporating some solvent and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[1]
Low recovery of pure product. The compound has significant solubility in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored impurities remain in the crystals. Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.[1]
Column Chromatography
Problem Possible Cause Suggested Solution
Product streaks on the TLC plate/column. The compound is too polar for the eluent or is interacting strongly with the acidic silica gel.- Increase the polarity of the eluent (e.g., add methanol to a hexane/ethyl acetate mixture).- Add a small amount of acetic acid to the eluent to suppress ionization and reduce tailing.[1]
Product decomposes on the column. The silica gel is too acidic, causing protodeboronation.- Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent before packing the column.- Use neutral alumina as the stationary phase instead of silica gel.[1][8]
Co-elution of impurities. The polarity of the product and impurity are too similar in the chosen eluent system.- Try a different solvent system to alter selectivity.- If the impurity is non-polar (e.g., homocoupling byproduct), start with a very non-polar eluent to wash it off first.- Use a shallower gradient during elution for better separation.[1]
Product does not elute from the column. The compound is strongly adsorbed to the stationary phase.- Switch to a more polar eluent system (e.g., dichloromethane/methanol).- Consider using a different stationary phase like neutral alumina.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents for indole boronic acids include mixtures of ethyl acetate and hexanes, or water for some polar derivatives.[2][8]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.[1] The desired compound should have an Rf value of approximately 0.2-0.4. If decomposition is observed on the TLC plate, consider using neutral alumina or deactivating the silica gel.[1][8]

  • Column Packing: Prepare a column with silica gel (or alumina) in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1]

  • Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole boronic acid.[9]

Visualizations

G General Purification Workflow for Indole Boronic Acids crude Crude Product assess Assess Purity (TLC, NMR) crude->assess decision Purity Acceptable? assess->decision recrystallization Recrystallization decision->recrystallization No, Crystalline Solid chromatography Column Chromatography decision->chromatography No, Oil or Amorphous Solid pure_product Pure Product decision->pure_product Yes recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for indole boronic acids.

G Troubleshooting Logic for Column Chromatography start Problem Observed streaking Streaking/Tailing start->streaking decomposition Decomposition start->decomposition coelution Co-elution start->coelution sol1 Increase Eluent Polarity streaking->sol1 sol2 Add Acetic Acid to Eluent streaking->sol2 sol3 Use Neutral Alumina decomposition->sol3 sol4 Deactivate Silica Gel decomposition->sol4 sol5 Change Solvent System coelution->sol5 sol6 Use Shallower Gradient coelution->sol6

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of N-Boc-5-methylindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling reactions involving N-Boc-5-methylindole-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Suzuki coupling of N-Boc-5-methylindole-2-boronic acid?

A1: For N-Boc protected indole boronic acids, which can be sensitive to harsh conditions, moderately strong inorganic bases are generally the most effective. The most commonly recommended bases are potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Strong bases like sodium hydroxide (NaOH) should be used with caution as they can promote side reactions, including protodeboronation. The choice of base is also highly dependent on the solvent system and the electronic properties of the coupling partner.

Q2: Which solvent system should I choose for this reaction?

A2: Polar aprotic solvents, often in combination with water, are standard for Suzuki-Miyaura couplings of heteroaromatic compounds. A mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio) is a very common and effective choice.[1] This biphasic system helps to dissolve both the organic substrates and the inorganic base.[1] Other suitable solvent systems include tetrahydrofuran (THF)/water and dimethylformamide (DMF) for reactions requiring higher temperatures. Anhydrous conditions can also be employed, particularly if protodeboronation is a concern.

Q3: I am observing significant protodeboronation of my N-Boc-5-methylindole-2-boronic acid. How can I minimize this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich heteroaryl boronic acids. To minimize this:

  • Use a milder base: Switch from stronger bases like K₃PO₄ to a weaker one such as K₂CO₃.

  • Employ anhydrous conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce protodeboronation.

  • Use a boronic ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These esters provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.

  • Lower the reaction temperature: Higher temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q4: Why is my reaction yield low despite the consumption of starting materials?

A4: Low yields with complete consumption of starting materials often point towards side reactions or product degradation. One common issue is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[2] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Additionally, the choice of palladium catalyst and ligand is crucial. For challenging or sterically hindered substrates, using more electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can improve yields by facilitating the desired cross-coupling pathway.[1]

Q5: Is the N-Boc protecting group stable under the reaction conditions?

A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to moderately basic conditions used for most Suzuki-Miyaura reactions. It is crucial to avoid strongly acidic or very high-temperature conditions, which could lead to its cleavage. The presence of the Boc group is advantageous as it protects the indole's N-H group, which can otherwise interfere with the catalytic cycle in unprotected indoles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system (e.g., with Buchwald ligands).[1]
2. Insufficiently Strong Base- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
3. Low Reaction Temperature- Gradually increase the reaction temperature in 10-20°C increments.
Significant Protodeboronation 1. Base is too strong or aqueous- Switch to a milder base (e.g., K₂CO₃). - Use anhydrous solvents and bases.
2. High Reaction Temperature- Lower the reaction temperature.
3. Boronic acid instability- Convert the boronic acid to its pinacol ester derivative.
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture- Ensure all solvents are properly degassed (e.g., by sparging with Ar or N₂ or using freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction.
2. Inefficient catalyst system- Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid side reactions during the reduction of a Pd(II) precatalyst.
Formation of Multiple Byproducts 1. Reaction conditions too harsh- Lower the reaction temperature. - Screen different, milder bases.
2. Unstable coupling partner- Verify the purity and stability of the aryl halide.

Data Presentation

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of N-Boc protected indole-2-boronic acids with various aryl bromides, compiled from literature sources. Yields are highly substrate-dependent, and these conditions should be considered as starting points for optimization.

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent System Temp (°C) Typical Yield (%) Reference
Pd₂(dba)₃ (2-4)SPhos (4-8)K₃PO₄ (2.0)1,4-Dioxane / H₂O10080-95[1]
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene / H₂O10075-90General Suzuki Conditions
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF / H₂O9070-85General Suzuki Conditions
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)1,4-Dioxane10085-98General Suzuki Conditions

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-5-methylindole-2-boronic acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • N-Boc-5-methylindole-2-boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add N-Boc-5-methylindole-2-boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This can be done by evacuating and backfilling the flask three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow reagents 1. Add Reagents (Boronic Acid, Aryl Halide, Base) to oven-dried flask inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst System (Palladium source + Ligand) inert->catalyst solvent 4. Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent heat 5. Heat and Stir (80-100 °C) solvent->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Dilute, Wash) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify Troubleshooting_Guide decision decision issue issue solution solution start Low Yield or Stalled Reaction check_conversion Starting Material Consumed? start->check_conversion issue_no_conversion Issue: No or Low Conversion check_conversion->issue_no_conversion No issue_side_products Issue: Side Product Formation check_conversion->issue_side_products Yes solution_catalyst Solution: - Use fresh catalyst/ligand - Use more active system (e.g., Buchwald precatalyst) issue_no_conversion->solution_catalyst Possible Cause: Inactive Catalyst solution_conditions Solution: - Increase Temperature - Use stronger base (K3PO4) issue_no_conversion->solution_conditions Possible Cause: Conditions too mild check_protodeb Protodeboronation Observed? issue_side_products->check_protodeb check_homo Homocoupling Observed? check_protodeb->check_homo No solution_protodeb Solution: - Use milder base (K2CO3) - Use anhydrous solvent - Lower temperature check_protodeb->solution_protodeb Yes solution_homo Solution: - Thoroughly degas solvents - Ensure inert atmosphere - Use Pd(0) source check_homo->solution_homo Yes issue_other Other byproducts or product degradation check_homo->issue_other No solution_conditions2 solution_conditions2 issue_other->solution_conditions2 Solution: - Lower reaction temperature - Screen different solvents

References

Troubleshooting boronic acid homocoupling in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for chemists, this technical support center provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions. This unwanted side reaction can significantly decrease the yield of the desired biaryl product and complicate purification processes.

Suzuki Reaction Troubleshooting: Boronic Acid Homocoupling

This guide provides answers to frequently encountered issues with boronic acid homocoupling, a prevalent side reaction in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of Suzuki reactions?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two boronic acid molecules react to form a symmetrical biaryl byproduct. This process is often catalyzed by the palladium catalyst intended for the primary cross-coupling reaction.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The primary drivers of boronic acid homocoupling include:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.

  • High Temperatures: Elevated reaction temperatures can increase the rate of this unwanted side reaction.

  • Base-Mediated Decomposition: Certain bases can promote the decomposition of boronic acids, leading to homocoupling.

  • Palladium Catalyst: The palladium catalyst, particularly in its Pd(0) state, can catalyze the homocoupling reaction. The choice of ligands on the palladium catalyst can also influence the extent of homocoupling.

Q3: How can I detect the formation of the homocoupling byproduct?

A3: The homocoupling byproduct can be identified and quantified using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Thin-Layer Chromatography (TLC) can often give a preliminary indication of a new, less polar byproduct.

Troubleshooting Guide

This section provides specific troubleshooting strategies to minimize or eliminate boronic acid homocoupling.

Problem Potential Cause Recommended Solution
Significant formation of homocoupling byproduct Presence of dissolved oxygen in the reaction mixture.Degas all solvents and the reaction mixture thoroughly before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.
Homocoupling increases with reaction time/temperature The reaction temperature is too high, or the reaction is run for an unnecessarily long time.Optimize the reaction temperature by running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Inconsistent results between batches Purity of reagents, particularly the boronic acid and the base.Use high-purity boronic acids. Boronic acids can degrade over time, forming anhydrides (boroxines) which can affect reactivity. Ensure the base is of high quality and stored under inert conditions if it is sensitive to air or moisture.
Specific palladium catalysts seem to promote more homocoupling The ligand environment of the palladium catalyst influences its propensity for side reactions.Screen different palladium catalysts and ligands. For example, bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired reductive elimination step.
The reaction is sensitive to the choice of base. The strength and nature of the base can influence the rate of protodeboronation and subsequent side reactions.Screen a variety of bases (e.g., carbonates like K2CO3 or Cs2CO3, phosphates like K3PO4, or organic bases like triethylamine). The optimal base is often substrate-dependent.

Key Experimental Protocols

1. Protocol for Degassing a Reaction Mixture (Sparging with Inert Gas)

  • Assemble the reaction glassware (e.g., a three-neck flask with a condenser and a gas inlet/outlet).

  • Add the solvent, boronic acid, aryl halide, and base to the flask.

  • Insert a long needle or a gas dispersion tube connected to a source of inert gas (argon or nitrogen) so that the tip is below the surface of the liquid.

  • Bubble the inert gas through the solution for 15-30 minutes while stirring.

  • After degassing, remove the gas dispersion tube and add the palladium catalyst under a positive pressure of the inert gas.

  • Maintain a gentle stream of the inert gas over the reaction mixture for the duration of the reaction.

2. General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • To a degassed mixture of an aryl halide (1.0 mmol), a boronic acid (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL), add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Processes

To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.

Suzuki_Cycle A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H R-B(OH)2 + Base I [R-B(OH)3]- H->I Activation I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_main Homocoupling Pathway A 2 R-B(OH)2 B Pd(0) / O2 A->B C R-R B->C Oxidative Coupling D Side Product C->D

Caption: Simplified mechanism of boronic acid homocoupling.

Troubleshooting_Workflow start Homocoupling Observed? degas Degas Solvents & Reagents? start->degas Yes temp Lower Temperature? degas->temp Still an issue success Problem Solved degas->success Resolved reagents Check Reagent Purity? temp->reagents Still an issue temp->success Resolved catalyst Screen Catalysts/Ligands? reagents->catalyst Still an issue reagents->success Resolved base Screen Bases? catalyst->base Still an issue catalyst->success Resolved base->success Resolved fail Consult Further base->fail Still an issue

Caption: A logical workflow for troubleshooting boronic acid homocoupling.

Technical Support Center: Stability of Boronic Acids in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with boronic acids in the presence of copper catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues encountered with boronic acids in copper-catalyzed reactions?

A1: The main stability challenges for boronic acids in the presence of copper catalysts are:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct and consumption of the boronic acid. This process can be significantly accelerated by copper catalysts.[1][2][3]

  • Oxidation: Boronic acids are susceptible to oxidation, which can be promoted by copper catalysts, especially in the presence of oxygen, leading to the formation of phenols.[4][5]

  • Homocoupling: An undesired side reaction where two molecules of the boronic acid couple to form a biaryl byproduct. This is a known issue in copper-catalyzed reactions.[5][6][7]

  • General Decomposition: Some boronic acids, particularly certain heterocyclic derivatives, are inherently unstable and can decompose under the reaction conditions (heat, base), a process that can be exacerbated by the presence of a metal catalyst.[8][9]

Q2: What is protodeboronation and why is it a problem in copper-catalyzed couplings?

A2: Protodeboronation is the protonolysis of a boronic acid, resulting in the replacement of the boronic acid group with a hydrogen atom.[3] In the context of a copper-catalyzed cross-coupling reaction, such as the Chan-Lam coupling, protodeboronation is a major competing side reaction that consumes the boronic acid, thereby reducing the yield of the desired product.[5] Copper salts, such as CuSO4, have been shown to efficiently catalyze this undesired transformation, particularly in the presence of oxygen and aqueous media.[1][2][10]

Q3: How can I minimize protodeboronation in my copper-catalyzed reaction?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as a boronate ester (e.g., pinacol boronate) or a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can significantly reduce the rate of protodeboronation.[8][11][12] MIDA boronates, for instance, offer the advantage of slow, controlled release of the boronic acid under the reaction conditions.[8][12]

  • Ligand Selection: The choice of ligand can influence the rate of the desired coupling reaction versus the undesired protodeboronation. While not always straightforward, screening different ligands can be beneficial.

  • Reaction Conditions Optimization:

    • Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and reagents can help minimize protodeboronation.

    • Base Selection: The type and amount of base can be critical. A weaker, non-nucleophilic base may be preferable.

    • Inert Atmosphere: While some copper-catalyzed reactions require an oxidant like air, if protodeboronation is severe, running the reaction under an inert atmosphere (e.g., nitrogen or argon) might be beneficial, although this could affect the catalytic cycle of the desired reaction.[1][10]

Q4: My reaction is turning a dark color and I'm seeing a lot of phenol byproduct. What is happening and how can I fix it?

A4: The formation of a phenol byproduct and a dark reaction mixture are often indicative of boronic acid oxidation.[4] Copper catalysts can facilitate the oxidation of boronic acids, especially in the presence of an oxidant like air (O2). To mitigate this:

  • Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (N₂ or Ar) can be effective.

  • Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent atmospheric oxygen from participating in the reaction.

  • Control Reaction Temperature: Lowering the reaction temperature may slow down the rate of oxidation.

  • Use of Antioxidants: While less common, the addition of a mild antioxidant could potentially suppress this side reaction, but its compatibility with the catalytic system must be verified.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product, significant amount of arene byproduct (from protodeboronation) 1. Presence of water or other protic sources. 2. The boronic acid is particularly susceptible to protodeboronation. 3. Reaction conditions (e.g., base, temperature) favor protodeboronation.1. Use anhydrous solvents and reagents. 2. Protect the boronic acid as a pinacol ester or a MIDA boronate.[8][11] 3. Screen different bases (e.g., weaker, non-nucleophilic bases). 4. Lower the reaction temperature.
Formation of a significant amount of phenol byproduct 1. Oxidation of the boronic acid. 2. Reaction is run in the presence of air/oxygen.1. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a sealed reaction vessel to minimize exposure to air.
Presence of a biaryl byproduct (homocoupling) 1. The catalytic system promotes the coupling of two boronic acid molecules. 2. The rate of homocoupling is competitive with the desired cross-coupling.1. Adjust the stoichiometry of the reactants; sometimes using a slight excess of the other coupling partner can favor the cross-coupling reaction. 2. Screen different copper catalysts and ligands. 3. Lowering the reaction temperature may disfavor the homocoupling pathway.
No reaction or very slow reaction rate 1. Inactive catalyst. 2. The boronic acid is too stable (e.g., some boronate esters). 3. Inappropriate solvent or base.1. Ensure the copper catalyst is from a reliable source and handled appropriately. 2. If using a stable boronate ester, hydrolysis to the more reactive boronic acid may be necessary in situ, which can sometimes be facilitated by the reaction conditions (e.g., aqueous base).[11] 3. Perform a solvent and base screen to find optimal conditions.
Difficulty coupling electron-deficient or sterically hindered boronic acids 1. These substrates can be inherently less reactive. 2. Slower desired reaction allows side reactions like protodeboronation to dominate.1. Employ more reactive boronic acid derivatives if possible. 2. Use more forcing reaction conditions (higher temperature), but monitor for decomposition. 3. Specific ligand systems may be required for challenging substrates. For instance, for hindered substrates in Chan-Lam coupling, Cu(NO₃)₂·TMEDA has shown improved yields.[13]

Experimental Protocols

General Protocol for a Copper-Catalyzed Chan-Lam C-N Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl boronic acid

  • Amine or other N-nucleophile

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Reaction vessel (e.g., round-bottom flask)

  • Stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a dry reaction vessel equipped with a stir bar, add the aryl boronic acid (1.2-2.0 equivalents), the N-nucleophile (1.0 equivalent), and the copper(II) acetate (1.0-2.0 equivalents).

  • If running under an inert atmosphere, seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Add pyridine (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or the desired temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Boronic Acid Stability Issues start Experiment Shows Poor Performance (Low Yield, Multiple Byproducts) identify_byproducts Identify Byproducts (e.g., via GC-MS, LC-MS, NMR) start->identify_byproducts protodeboronation Protodeboronation Product Detected (Arene) identify_byproducts->protodeboronation Arene byproduct? oxidation Oxidation Product Detected (Phenol) identify_byproducts->oxidation Phenol byproduct? homocoupling Homocoupling Product Detected (Biaryl) identify_byproducts->homocoupling Biaryl byproduct? no_reaction Low Conversion of Starting Material identify_byproducts->no_reaction Mainly starting material? solution_proto Implement Solutions for Protodeboronation: - Use anhydrous conditions - Protect boronic acid (e.g., MIDA ester) - Optimize base protodeboronation->solution_proto Yes solution_ox Implement Solutions for Oxidation: - Degas solvent - Run under inert atmosphere (N2/Ar) oxidation->solution_ox Yes solution_homo Implement Solutions for Homocoupling: - Adjust stoichiometry - Screen ligands/catalyst - Lower temperature homocoupling->solution_homo Yes solution_no_rxn Address Low Reactivity: - Check catalyst activity - Optimize solvent/base - Increase temperature cautiously no_reaction->solution_no_rxn Yes end Improved Reaction Outcome solution_proto->end solution_ox->end solution_homo->end solution_no_rxn->end Chan_Lam_Cycle Simplified Chan-Lam Coupling Cycle and Competing Pathways cluster_cycle Desired Catalytic Cycle cluster_side_reactions Undesired Side Reactions CuII Cu(II) CuII_L L-Cu(II)-Nuc CuII->CuII_L + Nuc-H CuIII L-Cu(III)(Ar)(Nuc) CuII_L->CuIII + ArB(OH)2 (Transmetalation) CuI Cu(I) CuIII->CuI Product (Ar-Nuc) (Reductive Elimination) CuI->CuII [O] ArBOH2 ArB(OH)2 Protodeboronation Protodeboronation ArBOH2->Protodeboronation + H+ [Cu catalyst] Oxidation Oxidation ArBOH2->Oxidation + [O] [Cu catalyst] Homocoupling Homocoupling ArBOH2->Homocoupling + ArB(OH)2 [Cu catalyst] ArBOH2_input Aryl Boronic Acid (ArB(OH)2) ArBOH2_input->CuII_L ArBOH2_input->ArBOH2 NucH_input Nucleophile (Nuc-H) NucH_input->CuII

References

Technical Support Center: Optimizing Suzuki Coupling with Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions to help improve your reaction rates and yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a di-ortho-substituted aryl halide is sluggish or failing. What is the most likely cause?

A1: The primary reason for low reactivity in Suzuki couplings with sterically hindered substrates is the impediment of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Standard palladium catalysts, such as those with triphenylphosphine (PPh₃) ligands, are often ineffective. The most critical factor to address is the selection of an appropriate bulky and electron-rich ligand that can promote the formation of a reactive, coordinatively unsaturated palladium(0) species.[1][2]

Q2: How do I choose the right ligand for a sterically demanding coupling?

A2: For hindered substrates, especially those leading to tri- or tetra-ortho-substituted biaryls, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended.[1]

  • Bulky Phosphine Ligands: Biaryl phosphine ligands (often called Buchwald ligands) like SPhos, XPhos, and RuPhos are excellent choices for a wide range of hindered couplings.[1][2] For extremely hindered systems, specialized ligands such as BI-DIME and AntPhos have demonstrated superior performance.[2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer high stability and activity. Robust acenaphthoimidazolylidene palladium complexes, for instance, have been shown to be highly efficient for coupling hindered substrates, even at low catalyst loadings.[1][4]

Q3: Can the choice of base significantly impact the reaction rate with hindered substrates?

A3: Yes, the base is crucial for activating the boronic acid to facilitate transmetalation. For sterically hindered couplings, moderately strong bases are often effective.[1]

  • Potassium phosphate (K₃PO₄) is a reliable and frequently used base, often in the presence of a small amount of water.[1][2][5]

  • Cesium carbonate (Cs₂CO₃) is another effective option.[1]

  • For particularly challenging couplings, especially with less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][2][4]

Q4: What are the recommended solvents and temperatures for these reactions?

A4: Anhydrous, aprotic solvents are generally preferred.

  • Dioxane and toluene are common and effective choices.[2][4][6]

  • For very challenging couplings that require higher temperatures to overcome activation barriers, higher-boiling solvents like xylenes can be beneficial, allowing reaction temperatures of 110-140 °C.[3][7]

  • Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve rates.[2][4]

Q5: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?

A5: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[6] To minimize this:

  • Use an excess of the boronic acid (typically 1.5 to 2.0 equivalents).[7]

  • Consider using more stable boronic acid derivatives like organotrifluoroborates or MIDA boronates, which are more resistant to hydrolysis.[8][9]

  • Ensure your reaction is run under rigorously anhydrous and inert conditions, as water can facilitate this side reaction.

Troubleshooting Guide

If you are experiencing low yields or slow reaction rates with hindered substrates, follow this systematic troubleshooting workflow:

// Nodes Start [label="Low Yield / Slow Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Evaluate Ligand:\n- Is it bulky and electron-rich?\n- Consider SPhos, XPhos, or NHC ligands.", fillcolor="#FBBC05", fontcolor="#202124"]; BaseSolvent [label="Re-evaluate Base/Solvent:\n- Try K₃PO₄ or t-BuOK.\n- Use dioxane or toluene.", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Increase Temperature:\n- Heat to 100-140 °C.\n- Consider microwave irradiation.", fillcolor="#FBBC05", fontcolor="#202124"]; BoronReagent [label="Consider Boron Reagent:\n- Use 1.5-2.0 equiv. boronic acid.\n- Switch to organotrifluoroborates or MIDA boronates.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Ligand [label="Step 1"]; Ligand -> BaseSolvent [label="If no improvement"]; BaseSolvent -> Temperature [label="If no improvement"]; Temperature -> BoronReagent [label="If no improvement"]; Ligand -> Success [label="Improvement"]; BaseSolvent -> Success [label="Improvement"]; Temperature -> Success [label="Improvement"]; BoronReagent -> Success [label="Improvement"]; } .dot Caption: A troubleshooting workflow for optimizing hindered Suzuki couplings.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki coupling of various sterically hindered substrates.

Table 1: Coupling of Hindered Aryl Bromides with Arylboronic Acids

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,6-diisopropylphenyl bromidePhenylboronic acidPd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3)THFRT1295
22,4,6-trimethylphenyl bromide2-methylphenylboronic acidPd(OAc)₂ (4)3a (phenanthrene-based) (8)K₃PO₄ (3)Toluene1102491 (GC)
32-bromo-1,3,5-trimethylbenzenecyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Xylenes1401263
42-bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidPd/BI-DIME (1)-K₃PO₄ (3)Toluene1101292

Table 2: Coupling of Hindered Aryl Chlorides with Arylboronic Acids

EntryAryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-chloro-1,3,5-trimethylbenzenePhenylboronic acidPd-NHC 3a (0.05)-t-BuOK (2)Dioxane8012>99
24-chloroanisolePhenylboronic acidPd(dba)₂ (1)bis-benzimidazolium salt (3)K₃PO₄·H₂O (3)Dioxane1102495
32,6-dimethylphenyl chloridePhenylboronic acidPd(OAc)₂ (2)JagPhos I (4)K₃PO₄ (2)Toluene/H₂O1001894

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald-type Ligand

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(dba)₂, 0.01 mmol, 1 mol%), the bulky phosphine ligand (e.g., R-Phos, 0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄·H₂O, 3.0 mmol, 3.0 equiv).

  • Addition of Reagents: Add the hindered aryl bromide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF or dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 50 °C, or 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Chloride using an NHC-Palladium Catalyst

This protocol is suitable for more challenging aryl chloride substrates.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the (NHC)Pd precatalyst (e.g., acenaphthoimidazolylidene palladium complex, 0.005 mmol, 0.5 mol%) to a microwave reaction vial.

  • Addition of Reagents: Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., t-BuOK, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dioxane (4 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • Work-up and Purification: After cooling, perform a standard aqueous work-up as described in Protocol 1, followed by purification of the product.

Visualizations

The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting these reactions. Steric hindrance can slow down the oxidative addition and reductive elimination steps.

// Nodes in the cycle Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=none, fontcolor="#5F6368"]; PdII_RX [label="R¹-Pd(II)L₂-X"]; Transmetalation [label="Transmetalation", shape=none, fontcolor="#5F6368"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²"]; RedElim [label="Reductive\nElimination", shape=none, fontcolor="#5F6368"];

// Reagents and Products R1X [label="R¹-X\n(Aryl Halide)", shape=none]; R2BY2 [label="R²-B(OR)₂\n(Boronic Acid/Ester)", shape=none]; Base [label="Base", shape=none]; R1R2_product [label="R¹-R²\n(Product)", shape=none];

// Edges Pd0 -> PdII_RX [label="Hindered by bulky R¹"]; R1X -> OxAdd; OxAdd -> PdII_RX; PdII_RX -> PdII_R1R2 [label="X⁻/B(OR)₂⁻ exchange"]; R2BY2 -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R1R2; PdII_R1R2 -> Pd0 [label="Hindered by bulky R¹ and R²"]; RedElim -> Pd0; PdII_R1R2 -> R1R2_product; R1R2_product -> RedElim [style=invis]; } .dot Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

References

Technical Support Center: Managing Air- and Water-Sensitive Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting for Suzuki-Miyaura cross-coupling reactions where sensitivity to air and water is a critical concern.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the most common initial checks for air- and water-sensitive setups?

A1: When facing low yields in sensitive Suzuki-Miyaura reactions, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:

  • Reagent Quality and Integrity : Ensure the stability of your boronic acid or ester, as some are prone to degradation.[1] Phosphine ligands are susceptible to oxidation, and palladium catalysts can also degrade over time.[2] It is crucial to use fresh, high-purity reagents.

  • Inert Atmosphere : The presence of oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[3][4] Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[5]

  • Solvent and Base Purity : Use anhydrous and thoroughly degassed solvents.[2] Ensure your base is of high purity and appropriate for the reaction.

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[4] This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state. To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source directly or an efficient precatalyst system.[4]

Q3: Protodeboronation is a major side reaction in my experiments. What are the best strategies to mitigate it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-deficient or heteroaryl boronic acids.[2][6] Key strategies to minimize this include:

  • Choice of Base : The base is critical for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.

  • Anhydrous Conditions : While some protocols use aqueous bases, water can be a proton source for protodeboronation.[2]

  • Use of More Stable Boron Reagents : Consider converting sensitive boronic acids to more stable forms like pinacol esters or MIDA boronates.[6]

Q4: What is the role of water in Suzuki-Miyaura reactions, and should I aim for completely anhydrous conditions?

A4: The role of water is complex. While it can be a proton source for protodeboronation, a small amount of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[7] In some cases, water is crucial for the reaction to proceed.[8] However, for highly water-sensitive substrates or catalysts, anhydrous conditions are preferable. The optimal amount of water is highly dependent on the specific reaction conditions.

Q5: How do I choose the appropriate inert gas and degassing technique for my reaction?

A5: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, providing a protective "blanket," while nitrogen is more economical. For most standard Suzuki couplings, nitrogen is sufficient.[5] For highly sensitive systems, argon is preferred.[5]

There are several methods for degassing solvents, with varying levels of effectiveness:

  • Freeze-Pump-Thaw : This is the most effective method for removing dissolved oxygen.[9]

  • Sparging : Bubbling an inert gas through the solvent is a simpler but less effective method.[9]

  • Sonication under Vacuum : This is a rapid method for rough degassing.[3][9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during air- and water-sensitive Suzuki-Miyaura reactions.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution(s)
Catalyst Inactivation - Ensure all solvents and reagents are thoroughly degassed.[5] - Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. - Maintain a strict inert atmosphere throughout the reaction.
Poor Ligand Choice or Degradation - For substrates with coordinating groups, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10] - Store phosphine ligands under an inert atmosphere to prevent oxidation.
Ineffective Base or Solvent System - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][11] - Ensure the base is soluble in the chosen solvent system. A mixture of an organic solvent with water often improves solubility.[7]
Poor Reagent Quality - Use fresh or recently purified boronic acid/ester. - Ensure solvents are anhydrous if the protocol requires it.
Problem 2: Significant Side Product Formation
Side Product Potential Cause(s) Recommended Solution(s)
Homocoupling of Boronic Acid - Presence of oxygen.[3] - Inefficient reduction of Pd(II) precatalyst.[4]- Rigorously degas the reaction mixture.[3] - Use a Pd(0) source directly.[4]
Protodeboronation - Presence of a proton source (e.g., water). - Use of a strong base.[6] - High reaction temperature.- Use a milder base (e.g., K₃PO₄, KF). - Consider using a more stable boronic ester (e.g., pinacol, MIDA).[6] - Lower the reaction temperature.
Dehalogenation of Starting Material - Inefficient catalyst system. - Presence of a hydride source.- Employ a more efficient catalyst system. - Use a milder base or lower the reaction temperature.

Data Presentation: Comparative Performance of Reaction Components

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100°C, 2h.

Base Typical Form Reported Yield Range (%) Notes
Na₂CO₃Aqueous solution85-98%A widely used and effective base.[1]
K₂CO₃Solid or aqueous solution60-95%Another common and effective carbonate base.[11]
K₃PO₄Solid70-99%Often a good choice for sensitive substrates and can minimize protodeboronation.[11]
Cs₂CO₃Solid80-99%A strong and effective base, but more expensive.
KOHAqueous solution70-90%A strong base that can sometimes lead to side reactions.[11]
NaOHAqueous solution~70%Similar to KOH, its high basicity can be detrimental in some cases.[11]
Et₃NLiquid20-50%Generally less effective than inorganic bases.

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][2][11]

Table 2: Comparative Performance of Common Phosphine Ligands
Ligand Class Specific Ligand Aryl Halide Typical Catalyst Loading (mol %) Notes
Biaryl Phosphines SPhosAryl Chlorides0.5 - 2Highly effective for a broad range of substrates, including sterically hindered ones.[10][12]
XPhosAryl Chlorides0.5 - 2Similar to SPhos, offers excellent reactivity and stability.[10][12]
Ferrocenyl Phosphines dppfAryl Bromides/Iodides1 - 5A robust and widely used ligand, particularly for less challenging couplings.
Trialkyl Phosphines P(t-Bu)₃Aryl Chlorides/Bromides1 - 3Highly electron-donating, good for activating less reactive aryl chlorides.
Triphenylphosphine PPh₃Aryl Bromides/Iodides2 - 5A classic ligand, but often less effective for challenging substrates compared to modern biaryl phosphines.

This table provides a general guide. Optimal ligand choice is highly dependent on the specific substrates and reaction conditions.[10][12]

Experimental Protocols

Protocol 1: General Procedure for an Air-Sensitive Suzuki-Miyaura Reaction using a Schlenk Line

This protocol describes a typical setup for a Suzuki-Miyaura coupling reaction under a rigorous inert atmosphere.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask, condenser, magnetic stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation : Oven-dry all glassware and allow it to cool under vacuum or in a desiccator.

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid/ester, and base.

  • Inerting the System : Seal the flask with a rubber septum, connect it to a Schlenk line, and perform at least three cycles of evacuating the flask under high vacuum followed by backfilling with inert gas.[5]

  • Solvent Addition : Add the degassed solvent to the reaction flask via a syringe under a positive pressure of inert gas.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium catalyst to the reaction mixture.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Degassing Solvents for Sensitive Reactions

Method 1: Freeze-Pump-Thaw (Most Effective)

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once completely frozen, open the flask to a high vacuum for 5-10 minutes.

  • Close the stopcock and thaw the solvent completely.

  • Repeat this freeze-pump-thaw cycle at least three times.[9]

  • After the final cycle, backfill the flask with an inert gas.

Method 2: Sparging with Inert Gas

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for at least 30 minutes.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Reactions start Low or No Yield Observed reagent_check 1. Check Reagent Quality - Catalyst/Ligand activity - Boronic acid stability - Solvent/Base purity start->reagent_check atmosphere_check 2. Verify Inert Atmosphere - Proper degassing? - No leaks in the system? reagent_check->atmosphere_check condition_check 3. Review Reaction Conditions - Temperature appropriate? - Correct stoichiometry? atmosphere_check->condition_check side_product_analysis 4. Analyze for Side Products - Homocoupling? - Protodeboronation? condition_check->side_product_analysis optimization 5. Systematic Optimization - Screen bases - Screen ligands - Screen solvents side_product_analysis->optimization success Improved Yield optimization->success

Caption: A logical workflow for troubleshooting low yields.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle and Points of Failure pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition failure1 Catalyst Oxidation (O2 present) pd0->failure1 failure2 Ligand Degradation (Oxidation) pd0->failure2 oxidative_addition Oxidative Addition (R-X) pd2_biaryl R-Pd(II)L_n-R' pd2_complex->pd2_biaryl Transmetalation transmetalation Transmetalation (R'-B(OH)2 + Base) failure3 Protodeboronation of R'-B(OH)2 transmetalation->failure3 pd2_biaryl->pd0 Reductive Elimination product R-R' pd2_biaryl->product reductive_elimination Reductive Elimination

Caption: Key steps and failure points in the catalytic cycle.

Experimental_Setup Workflow for Air-Sensitive Suzuki Reaction Setup start Start: Prepare Dry Glassware add_solids Add Solid Reagents (Aryl Halide, Boronic Acid, Base) start->add_solids inert_atmosphere Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) add_solids->inert_atmosphere add_solvent Add Degassed Solvent (via Syringe) inert_atmosphere->add_solvent add_catalyst Add Catalyst (under positive inert gas flow) add_solvent->add_catalyst run_reaction Heat and Stir Reaction add_catalyst->run_reaction monitor Monitor Progress (TLC, GC/LC-MS) run_reaction->monitor workup Work-up and Purify monitor->workup

Caption: Step-by-step experimental setup workflow.

References

HPLC method for monitoring indole boronic acid reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center with troubleshooting guides and FAQs for monitoring indole boronic acid reaction progress using HPLC.

Frequently Asked Questions (FAQs)

1. What is a suitable starting HPLC method for monitoring an indole boronic acid reaction?

A good starting point for developing an HPLC method for indole boronic acid and related compounds is reverse-phase chromatography.

  • Column: A C18 column is a common first choice.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 220 nm or 254 nm) is recommended.

2. How can I improve the peak shape for my indole boronic acid?

Peak tailing is a common issue with boronic acids due to the interaction of the boronic acid group with free silanol groups on the silica-based column packing.

  • Use an End-Capped Column: Select a column that is thoroughly end-capped to minimize the number of free silanol groups.

  • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) can protonate the silanol groups, reducing their interaction with the boronic acid.

  • Use a Bidentate Chelating Additive: In some cases, adding a chelating agent to the mobile phase can improve peak shape.

3. What should I do if my starting material and product are not well-resolved?

Poor resolution can be addressed by optimizing the mobile phase gradient and flow rate.

  • Adjust the Gradient: A shallower gradient (slower increase in the percentage of organic solvent) can often improve the separation of closely eluting peaks.

  • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, methanol or a mixture of acetonitrile and methanol can be tried.

  • Optimize the Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing Interaction with free silanol groups on the column.Use an end-capped C18 column.Add 0.1% formic acid or TFA to the mobile phase.
Poor Resolution Inadequate separation between analyte peaks.Optimize the mobile phase gradient (make it shallower).Try a different organic modifier (e.g., methanol instead of acetonitrile).Reduce the flow rate.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents and additives.Flush the injector and column thoroughly.
Baseline Noise Air bubbles in the detector or pump.Contaminated mobile phase.Degas the mobile phase.Purge the pump to remove air bubbles.Use fresh, filtered mobile phase.
Drifting Baseline Temperature fluctuations in the column.Non-equilibrated column.Use a column oven to maintain a constant temperature.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Detailed Experimental Protocol: HPLC Method Development

This protocol outlines the steps for developing an HPLC method to monitor the progress of a reaction involving indole boronic acid.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration appropriate for UV detection.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject the standards of the starting material and the expected product to determine their retention times.

    • Inject the reaction mixture sample.

    • If resolution is poor, adjust the gradient. For example, if the peaks elute too quickly, start with a lower percentage of mobile phase B or use a shallower gradient.

    • If peak shape is poor, consider the troubleshooting steps outlined above.

  • Reaction Monitoring:

    • Once a suitable method is developed, inject samples taken from the reaction at different time points.

    • Calculate the percentage conversion by integrating the peak areas of the starting material and the product.

Experimental Workflow

HPLC_Workflow start Start: Reaction Monitoring sample_prep Sample Preparation (Quench, Dilute, Filter) start->sample_prep method_dev HPLC Method Development sample_prep->method_dev initial_cond Set Initial Conditions (C18, ACN/H2O, 0.1% FA) method_dev->initial_cond inject_std Inject Standards (Starting Material & Product) initial_cond->inject_std inject_sample Inject Reaction Sample inject_std->inject_sample eval_chrom Evaluate Chromatogram inject_sample->eval_chrom optimize Optimize Method (Gradient, Flow Rate) eval_chrom->optimize Resolution/Peak Shape Not Acceptable run_samples Run Time-Point Samples eval_chrom->run_samples Acceptable optimize->inject_sample analyze Analyze Data (% Conversion) run_samples->analyze end End: Report Results analyze->end

Caption: Workflow for HPLC method development and reaction monitoring.

Removal of palladium catalyst from the final compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from their final compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.

Troubleshooting Guides

This section addresses specific problems that may arise during the palladium removal process and offers step-by-step solutions.

Issue 1: Ineffective Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration

  • Symptoms: Black particles of the catalyst are visible in the filtrate, or analytical testing shows high levels of residual palladium after filtering.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    Filter medium is too coarse. 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Double Filtration: Pass the filtrate through a second, finer filter.[1]
    Inefficient Celite® Bed Filtration. 1. Optimize Celite® Bed: Ensure the Celite® bed is properly packed and is 1-2 cm thick.[1][2] 2. Pre-wet the Celite® Pad: Pre-wetting the pad with the reaction solvent can enhance its effectiveness.[1]
    Presence of Soluble Palladium Species. 1. Change Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][2][3] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[1]
    Colloidal Palladium Formation. 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    Incorrect Scavenger Selection. 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific reaction.[1]
    Insufficient Scavenger Loading or Reaction Time. 1. Increase Scavenger Amount: Incrementally increase the quantity of the scavenger.[1] 2. Extend Reaction Time: Allow for longer contact time between the scavenger and the reaction mixture.[1] 3. Optimize Temperature: Gentle heating (e.g., 40-60 °C) can sometimes improve scavenging efficiency, but monitor for product degradation.[1][3]
    Product Binding to the Scavenger. 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product.[1]

Issue 3: Significant Product Loss During Purification

  • Symptoms: Low yield of the final product after the palladium removal step.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    Non-specific Adsorption of Product. 1. Screen Different Adsorbents: Test various scavengers or types of activated carbon to find one with high selectivity for palladium and low affinity for your product.[3] 2. Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[3] 3. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3]
    Product Co-precipitation. 1. Optimize Precipitation Conditions: If using precipitation, adjust the anti-solvent, temperature, or addition rate to selectively precipitate the palladium complex.
    Product Degradation. 1. Milder Conditions: If heating is used, try performing the removal at a lower temperature. 2. Check Compatibility: Ensure your product is stable to the chosen scavenger or removal method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3] This is often done using a pad of Celite® to trap fine particles.[2]

  • Scavenging: Using solid-supported or soluble agents that selectively bind to palladium.[1] Common scavengers have functional groups like thiols, amines, or phosphines.[1]

  • Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be filtered off.[1]

  • Chromatography: Passing the reaction mixture through a column of silica gel or alumina can effectively remove palladium residues.[2]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[3]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2][3]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Simple filtration is sufficient for heterogeneous catalysts, whereas homogeneous catalysts require methods like scavenging, precipitation, or chromatography.[1][2]

  • Nature of the Final Product: Consider the solubility, stability, and potential for your product to chelate with palladium.

  • Solvent System: The polarity of your solvent can influence the efficiency of scavengers and the solubility of palladium species.[1]

  • Regulatory Limits: For pharmaceutical applications, the required final palladium concentration is a critical factor. Some methods are more effective at reaching very low ppm levels.[4]

Q3: What is Celite® and how does it aid in palladium removal?

A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to trap fine particles of heterogeneous catalysts like Pd/C that might otherwise pass through standard filter paper.[2]

Q4: Can activated carbon be used for palladium removal?

A4: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium.[3] However, it can lack selectivity and may also adsorb the desired product, potentially leading to yield loss.[3]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal methods.

Table 1: Efficiency of Silica-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Si-Thiol33,000<200>99.4[3]
Si-TMT~2000<15>99.2[3]
Si-Thiourea2400≤ 16>99.3[3]
SPM32 (Thiol-based)6002597.5[3]

Table 2: Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
Darco KB-B300<1>99.60.2 wt%, 45 °C, 18 h[3]
Nuchar AquaGuard9100645029.1Used alone[3]
Nuchar AquaGuard + 1,2-ethanedithiol9100<273>97Binary system[3]
Carboxen® 564Not specifiedNot specified-Outperformed Silica-Thiol in some cases[3]

Table 3: Efficiency of Other Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
CrystallizationNot specifiedNot specifiedVariable[3]
Liquid-Liquid ExtractionNot specifiedNot specified>99[3]
Polystyrene-bound TMT15503>99.8[3]
Polychelated Resin (PCR-B2)328498.8[3]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps prevent the Celite® from being disturbed when the reaction mixture is added.[1]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite® Pad:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate:

    • The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1] Thiol-based scavengers are often a good starting point.

  • Add the Scavenger to the Reaction Mixture:

    • Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1] A common starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst.[3]

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours.[3] The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration.[1] A simple filtration setup is usually sufficient.

  • Wash and Collect:

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates, which now contain the purified product.

Visualizations

Palladium_Removal_Decision_Tree start Start: Crude Reaction Mixture check_pd_form Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes soluble_pd_options Select method for soluble Pd check_pd_form->soluble_pd_options No (Homogeneous) check_filtrate Is filtrate clear and Pd level acceptable? filtration->check_filtrate check_filtrate->soluble_pd_options No end_product Purified Final Compound check_filtrate->end_product Yes scavenging Scavenging (e.g., Si-Thiol, MP-TMT) soluble_pd_options->scavenging Most Common chromatography Column Chromatography soluble_pd_options->chromatography Alternative crystallization Crystallization soluble_pd_options->crystallization Alternative scavenging->end_product chromatography->end_product crystallization->end_product

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start Start: Reaction Mixture with Soluble Pd add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir at RT or heat (e.g., 40-60°C, 1-18h) add_scavenger->stir filter_scavenger Filter to remove Scavenger-Pd Complex stir->filter_scavenger wash_scavenger Wash Scavenger with Fresh Solvent filter_scavenger->wash_scavenger combine_filtrates Combine Filtrate and Washings wash_scavenger->combine_filtrates concentrate Concentrate to obtain Purified Product combine_filtrates->concentrate end Final Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

A Researcher's Guide to (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid and Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative is a critical decision in the strategic planning of synthetic routes. This guide provides an objective comparison of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid and its corresponding pinacol ester, focusing on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by general experimental principles and data from analogous systems to aid in the rational selection of the appropriate reagent for specific synthetic challenges.

The core distinction between this compound and its pinacol ester lies in a fundamental trade-off between reactivity and stability. Generally, the boronic acid exhibits higher reactivity, often leading to faster reaction times in Suzuki-Miyaura couplings. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are more susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and potentially lower reaction yields.[1][2]

Conversely, the pinacol ester of this compound offers significantly greater stability.[3] The pinacol group provides steric hindrance around the boron atom, protecting it from unwanted reactions and rendering the molecule more robust towards moisture and air.[1] This increased stability translates to easier handling, purification by standard techniques like column chromatography, and a longer shelf-life, making it particularly suitable for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. Studies on Suzuki couplings involving indole derivatives have shown that arylpinacolboronate esters are less reactive than their corresponding arylboronic acids, requiring longer reaction times and often resulting in lower yields of the biaryl product.[1]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and its pinacol ester, based on general principles and data for analogous compounds.

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₁₄H₁₈BNO₄C₂₀H₂₈BNO₄
Molecular Weight 275.11 g/mol 357.25 g/mol
Physical Form Typically a solidOften a crystalline solid
Stability Lower; susceptible to oxidation and protodeboronation.[1]Higher; more resistant to air and moisture.[3]
Handling Requires careful handling and storage under inert atmosphere.Easier to handle and store for extended periods.[1]
Purification Can be challenging due to potential decomposition on silica gel.Generally amenable to purification by column chromatography.[1]
Reactivity in Suzuki Coupling Higher; generally leads to faster reaction rates.[1][2]Lower; may require longer reaction times or more forcing conditions.[1]
Typical Reaction Yields Can be high, but may be variable due to stability issues.[1]Often more reproducible, though potentially lower than the boronic acid under identical conditions.[1]

Experimental Protocols

Synthesis of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

  • To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add pinacol (1.1 equiv).

  • Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the drying agent and wash the solid with the anhydrous solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound pinacol ester.[4]

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an indole-2-boronic acid derivative with an aryl halide. This can be adapted for both the boronic acid and its pinacol ester, with the expectation that the pinacol ester may require longer reaction times or higher temperatures.

Materials:

  • This compound or its pinacol ester (1.0 - 1.5 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or a sealable reaction vessel, combine the indole boronic acid derivative, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add the degassed solvent system to the reaction mixture via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Oxidative Addition ArPdL2X Ar-Pd(II)L₂-X A->ArPdL2X B Transmetalation ArPdL2R Ar-Pd(II)L₂-R B->ArPdL2R C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 ArR Ar-R C->ArR Pd0->A ArPdL2X->B ArPdL2R->C ArX Ar-X ArX->A RBOH R-B(OH)₂ (or Pinacol Ester) RBOH->B Base Base Base->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Ester_Equilibrium BoronicAcid (1-Boc-5-Me-indol-2-yl)B(OH)₂ PinacolEster (1-Boc-5-Me-indol-2-yl)B(OPin) BoronicAcid->PinacolEster + Pinacol - 2 H₂O Pinacol Pinacol Water H₂O

Caption: Equilibrium between the boronic acid and its pinacol ester.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions is contingent upon the specific requirements of the synthetic strategy. The boronic acid is the more reactive partner, which can be advantageous for achieving rapid and efficient coupling. However, its inherent instability necessitates careful handling and may lead to variable yields. The pinacol ester, while less reactive, offers superior stability, simplifying handling, purification, and storage.[1][3] This robustness makes it a reliable choice for complex, multi-step syntheses where reagent stability is paramount. Researchers should weigh the need for high reactivity against the practical benefits of enhanced stability when selecting the appropriate boronic acid derivative for their drug discovery and development endeavors.

References

A Comparative Analysis of SPhos and XPhos in Palladium-Catalyzed Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of indoles is a fundamental transformation in synthetic chemistry, providing access to a wide array of compounds with significant biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these crucial C-N bonds. The choice of phosphine ligand is critical to the success of these palladium-catalyzed reactions, with bulky, electron-rich ligands demonstrating superior performance. This guide provides a comparative study of two widely used Buchwald ligands, SPhos and XPhos, for the N-arylation of indoles, supported by experimental data from the literature.

Performance Comparison of SPhos and XPhos in Indole N-Arylation

The following table summarizes the performance of SPhos and XPhos in the palladium-catalyzed N-arylation of indoles with various aryl halides. The data has been compiled from multiple sources and, while not a direct head-to-head comparison under identical conditions, provides valuable insights into the relative efficacy of these ligands.

EntryIndole SubstrateAryl HalideLigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Indole4-BromotolueneXPhosPd₂(dba)₃NaOtBuToluene1001285-95[1]
2Indole4-BromoanisoleXPhosPd₂(dba)₃NaOtBuToluene1001280-92[1]
3Indole3,5-Bis(trifluoromethyl)bromobenzenetBuXPhosBrettPhos Pd G3N/AN/AN/AN/A91[2]
4Substituted IndolesAryl iodides, bromides, chlorides, and triflatesLigand 4 (a biaryl phosphine)Pd₂(dba)₃NaOtBu or K₃PO₄Toluene or DioxaneN/AN/AHigh Yields[3]
5Halo-indolesSimple aminesXPhosN/AN/AN/AN/AN/AHigh Yields[4]

Note: "N/A" indicates that the specific information was not provided in the cited source. The yield for entry 3 was achieved using a pre-catalyst system.

From the available data, both SPhos and XPhos, along with their derivatives like tBuXPhos, are highly effective ligands for the N-arylation of indoles. They facilitate the coupling of a broad range of aryl halides, including chlorides, bromides, iodides, and triflates, with various indole substrates.[3] XPhos, in particular, has been shown to provide high yields in the coupling of substituted indolines.[1]

Experimental Protocols

The following is a generalized experimental protocol for the palladium-catalyzed N-arylation of indoles based on literature procedures.[1][3]

Materials:

  • Indole substrate (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

  • Phosphine ligand (SPhos or XPhos, 0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL)

Procedure:

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the indole substrate, aryl halide, palladium source, phosphine ligand, and base to a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The Buchwald-Hartwig amination of indoles follows a well-established catalytic cycle. The general workflow and the key steps in the catalytic cycle are illustrated below.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole ArylHalide Aryl Halide (Ar-X) Heating Heating (80-110°C) Pd_Source Pd Source (e.g., Pd₂(dba)₃) Ligand Ligand (SPhos/XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Quenching Quenching & Extraction Heating->Quenching Reaction Completion Purification Purification (Chromatography) Quenching->Purification Product N-Aryl Indole Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig N-arylation of indoles.

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The indole coordinates to the Pd(II) complex, and the base removes the N-H proton to form a palladium-indolide complex.

  • Reductive Elimination: The N-aryl indole product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Catalytic_Cycle pd0 Pd(0)L pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd_amide_complex [L-Pd(II)(Ar)(Indole-H)]⁺ pd2_complex->pd_amide_complex amine_coordination amine_coordination + Indole - X⁻ pd_indolide_complex L-Pd(II)(Ar)(Indolyl) pd_amide_complex->pd_indolide_complex deprotonation deprotonation + Base - Base-H⁺ pd_indolide_complex->pd0 reductive_elimination product N-Aryl Indole pd_indolide_complex->product reductive_elimination Reductive Elimination arx Ar-X

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of indoles.

Conclusion

Both SPhos and XPhos are highly effective ligands for the palladium-catalyzed N-arylation of indoles, enabling the synthesis of a diverse range of N-arylindoles in high yields. The choice between these ligands may depend on the specific substrates, desired reaction conditions, and cost considerations. XPhos and its derivatives have shown excellent performance with a variety of aryl halides and substituted indoles. The provided experimental protocol and workflow offer a solid foundation for researchers to successfully implement these powerful catalytic systems in their synthetic endeavors.

References

A Head-to-Head Battle: Nickel vs. Palladium in the Suzuki-Miyaura Coupling of Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For decades, palladium has been the reigning champion in catalyzing these transformations. However, the increasing cost of palladium, coupled with the earth-abundance and unique reactivity of nickel, has sparked a surge in the exploration of nickel-based catalysts for this vital reaction. This guide provides a detailed, data-driven comparison of nickel- and palladium-catalyzed Suzuki-Miyaura coupling reactions, with a specific focus on the versatile and pharmaceutically relevant indole boronic acids.

Performance Comparison: A Tale of Two Metals

While both nickel and palladium can effectively catalyze the coupling of indole boronic acids with aryl halides, their performance characteristics often differ in terms of reactivity, substrate scope, and functional group tolerance. Palladium catalysts are generally lauded for their broad functional group tolerance and high yields in the coupling of a wide array of substrates.[1][2] In contrast, nickel catalysts, while more cost-effective, can exhibit unique reactivity and are sometimes more sensitive to the electronic and steric properties of the substrates and ligands.[2][3]

The choice between nickel and palladium is not always straightforward and depends heavily on the specific substrates and desired outcome. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Coupling of Indole Boronic Acids with Aryl Halides - A Comparative Overview

EntryIndole Boronic AcidAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst SystemReference
1Indole-5-boronic acid3-ChloroindazolePd(OAc)₂ (2)SPhos (3)K₃PO₄Dioxane/H₂O1001585Palladium[4]
2Indole-5-boronic acid3-ChloroindazolePd(OAc)₂ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001592Palladium[4]
3(7-Bromo-1H-indol-2-yl)boronic acidPhenyl bromidePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80-120-HighPalladium[5]
4Phenylboronic acid5-Bromo-1H-indoleNiCl₂(PCy₃)₂ (5)-K₃PO₄t-Amyl alcohol1001285Nickel[6]
5Phenylboronic acid5-Bromo-1H-indoleNiCl₂(PCy₃)₂ (5)-K₃PO₄2-Me-THF1001281Nickel[6]

Table 2: Influence of Ligands on Palladium-Catalyzed Coupling of 3-Chloroindazole with Indole-5-boronic acid [4]

EntryPalladium Source (2 mol%)Ligand (3 mol%)Yield (%)
1Pd(OAc)₂PPh₃10
2Pd(OAc)₂P(o-tol)₃25
3Pd(OAc)₂JohnPhos65
4Pd(OAc)₂SPhos85
5Pd(OAc)₂XPhos92

Mechanistic Considerations: The Catalytic Cycles

The fundamental steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are shared by both nickel and palladium catalysis.[5] However, the relative rates of these steps and the stability of the intermediates can differ significantly between the two metals, leading to the observed differences in reactivity and selectivity.

G cluster_pd Palladium Catalytic Cycle cluster_ni Nickel Catalytic Cycle pd0 Pd(0)L_n pd_oa R-Pd(II)(X)L_n pd0->pd_oa Oxidative Addition (R-X) pd_tm R-Pd(II)(Ar)L_n pd_oa->pd_tm Transmetalation (Ar-B(OR)2) pd_tm->pd0 Reductive Elimination product R-Ar pd_tm->product ni0 Ni(0)L_n ni_oa R-Ni(II)(X)L_n ni0->ni_oa Oxidative Addition (R-X) ni_tm R-Ni(II)(Ar)L_n ni_oa->ni_tm Transmetalation (Ar-B(OR)2) ni_tm->ni0 Reductive Elimination product2 R-Ar ni_tm->product2

A generalized representation of the Suzuki-Miyaura catalytic cycles for palladium and nickel.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for both nickel- and palladium-catalyzed Suzuki-Miyaura couplings involving indole derivatives.

Palladium-Catalyzed Coupling of (7-Bromo-1H-indol-2-yl)boronic Acid with an Aryl Halide[5]

Materials:

  • (7-Bromo-1H-indol-2-yl)boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealable reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nickel-Catalyzed Coupling of an Aryl Halide with an Arylboronic Acid[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Nickel precatalyst (e.g., [Ni(dppf)Cl₂], 5 mol%)

  • Solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid, base, and the nickel catalyst.

  • The tube is evacuated and backfilled with an inert atmosphere three times.[1]

  • The solvent is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.[1]

  • After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

G cluster_workflow General Suzuki-Miyaura Experimental Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) start->inert reaction Reaction (Heating and Stirring) inert->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A simplified experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both nickel and palladium catalysts are powerful tools for the Suzuki-Miyaura coupling of indole boronic acids. While palladium catalysts often offer broader functional group tolerance and a more extensive track record, nickel catalysts present a cost-effective alternative with the potential for unique reactivity. The optimal choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. This guide provides a foundation for researchers to make informed decisions when selecting a catalytic system for their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of 2-Aryl-5-Methylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. Among its numerous derivatives, 2-aryl-5-methylindoles represent a significant class with diverse biological activities. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides a comparative analysis of several key synthetic strategies for the preparation of 2-aryl-5-methylindoles, including the Fischer indole synthesis, Leimgruber-Batcho synthesis, Larock indole synthesis, and Suzuki cross-coupling.

Comparison of Synthetic Methodologies

The choice of synthetic route to 2-aryl-5-methylindoles depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. Below is a summary of the key features of four prominent methods.

Method Starting Materials Key Reagents/Catalysts General Yields Key Advantages Key Disadvantages
Fischer Indole Synthesis 4-Methylphenylhydrazine, Aryl methyl ketonesAcid catalyst (e.g., PPA, ZnCl₂, AcOH)70-93%Well-established, versatile, readily available starting materials.Harsh acidic conditions, potential for side reactions and low regioselectivity with unsymmetrical ketones.
Leimgruber-Batcho Synthesis 4-Methyl-2-nitrotoluene, Aryl aldehydeDMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C)HighHigh yields, mild conditions, regioselective.Requires substituted nitrotoluenes which may not be readily available.
Larock Indole Synthesis 2-Iodo-4-methylaniline, Disubstituted alkynesPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃)Good to ExcellentHigh regioselectivity, good functional group tolerance.Requires substituted anilines and alkynes, palladium catalyst can be expensive.
Suzuki Cross-Coupling 2-Halo-5-methylindole, Arylboronic acidPalladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)Good to ExcellentMild reaction conditions, excellent functional group tolerance, commercially available boronic acids.Requires pre-functionalized indole, potential for catalyst poisoning.

Experimental Protocols

Fischer Indole Synthesis of 2-Phenyl-5-methylindole

This classical method involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.

Procedure:

  • A mixture of 4-methylphenylhydrazine hydrochloride (1 equivalent) and acetophenone (1.05 equivalents) is prepared.

  • A suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a Lewis acid (e.g., ZnCl₂), is added.[1]

  • The reaction mixture is heated to 80-100°C with vigorous stirring.[1]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by pouring it into ice-water, neutralizing with a saturated sodium bicarbonate solution, and extracting the product with an organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography.

Under microwave irradiation, the synthesis of similar 2-arylindoles has been reported to yield up to 93%, while conventional heating methods provide yields around 76%.[2][3] A specific protocol for 2-phenylindole using acetophenone phenylhydrazone and anhydrous zinc chloride at 170°C reported a yield of 72-80%.[4]

Leimgruber-Batcho Indole Synthesis

This two-step process is known for its high yields and mild conditions.[5]

Step 1: Enamine Formation

  • An o-nitrotoluene derivative (e.g., 4-methyl-2-nitrotoluene) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.[5]

  • The mixture is heated to form the corresponding enamine.

Step 2: Reductive Cyclization

  • The enamine intermediate is then subjected to reductive cyclization to form the indole.

  • Common reducing agents include Raney nickel with hydrazine or catalytic hydrogenation with palladium on carbon (Pd/C).[5] Iron in acetic acid or sodium hydrosulfite can also be used.[5]

This method is particularly advantageous for producing indoles that are unsubstituted at the C2 and C3 positions and generally provides high chemical yields under mild conditions.[5]

Larock Indole Synthesis of 2-Aryl-5-methylindoles

This palladium-catalyzed heteroannulation reaction offers high regioselectivity.[6]

General Procedure:

  • An ortho-iodoaniline derivative (e.g., 2-iodo-4-methylaniline) is reacted with a disubstituted alkyne (2-5 equivalents).[6]

  • The reaction is catalyzed by a palladium(II) source, such as Pd(OAc)₂, often with a phosphine ligand like PPh₃.[6][7]

  • An excess of a base, typically potassium carbonate or sodium carbonate, is used.[6]

  • Additives like lithium chloride (LiCl) can be beneficial.[6]

  • The reaction is typically carried out in a solvent like DMF at elevated temperatures.

The use of bulky ligands can improve the reaction efficiency and yield.[8]

Suzuki Cross-Coupling for the Synthesis of 2-Aryl-5-methylindoles

This powerful cross-coupling reaction is valued for its mild conditions and broad functional group tolerance.

General Procedure:

  • A 2-halo-5-methylindole (e.g., 2-bromo-5-methylindole) is coupled with an arylboronic acid.

  • A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], is used.[9]

  • A base, commonly potassium carbonate, is required.[9][10]

  • The reaction is typically performed in a solvent system like dimethoxyethane (DME) or a mixture of dioxane and water at elevated temperatures (e.g., 80-100°C).[9][11]

Yields for Suzuki couplings are generally good to excellent, and the wide availability of arylboronic acids allows for the synthesis of a diverse range of 2-arylindoles.[11]

Synthetic Strategies Overview

The following diagram illustrates the different synthetic pathways to 2-aryl-5-methylindoles.

Synthetic_Routes cluster_Fischer Fischer Indole Synthesis cluster_Leimgruber Leimgruber-Batcho Synthesis cluster_Larock Larock Indole Synthesis cluster_Suzuki Suzuki Cross-Coupling A1 4-Methylphenyl- hydrazine A3 2-Aryl-5-methylindole A1->A3 Acid Catalyst (e.g., PPA, ZnCl₂) A2 Aryl Methyl Ketone A2->A3 B1 4-Methyl-2-nitrotoluene B2 Enamine Intermediate B1->B2 DMF-DMA, Pyrrolidine B3 2-Aryl-5-methylindole B2->B3 Reduction (e.g., Raney Ni/H₂) C1 2-Iodo-4-methylaniline C3 2-Aryl-5-methylindole C1->C3 Pd Catalyst, Base C2 Disubstituted Alkyne C2->C3 D1 2-Halo-5-methylindole D3 2-Aryl-5-methylindole D1->D3 Pd Catalyst, Base D2 Arylboronic Acid D2->D3

A comparison of four major synthetic routes to 2-aryl-5-methylindoles.

Conclusion

The synthesis of 2-aryl-5-methylindoles can be achieved through several effective methods, each with its own set of advantages and limitations. The Fischer indole synthesis is a classic and versatile choice, while the Leimgruber-Batcho synthesis offers high yields under mild conditions. For reactions requiring high regioselectivity and functional group tolerance, the palladium-catalyzed Larock synthesis and Suzuki cross-coupling are powerful alternatives. The selection of the optimal route will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research or development setting.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The precise characterization of the resulting products is not merely a routine check but a critical step to ensure the validity of the synthetic route and the purity of the final compound. While several analytical techniques are at the disposal of researchers, X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods for the unambiguous structural validation of cross-coupling products.

This guide provides an objective comparison of these techniques, highlighting their respective strengths and limitations in the context of validating the structure of a hypothetical cross-coupling product: (4'-methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone . This compound is the result of a Suzuki coupling reaction between 4-bromobenzophenone and 4-methoxyphenylboronic acid. We will delve into the quantitative data each technique provides, outline detailed experimental protocols, and visualize the logical workflow for structural validation.

Comparative Analysis of Validation Techniques

The choice of analytical technique often depends on the nature of the sample, the information required, and the available instrumentation. While each method provides unique insights, they are often used in a complementary fashion to build a comprehensive and irrefutable structural assignment.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and absolute stereochemistry.[1][2][3]- Unambiguous determination of molecular structure and stereochemistry.[3] - Provides highly accurate and precise bond lengths and angles. - Can reveal information about intermolecular interactions in the solid state.- Requires a single, high-quality crystal of sufficient size, which can be challenging and time-consuming to obtain.[1][2] - The determined structure represents the solid-state conformation, which may differ from the solution-state or biologically relevant conformation.[4] - Not suitable for amorphous solids or oils.
Nuclear Magnetic Resonance (NMR) Spectroscopy Delivers detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C) in solution.[5][6][7]- Provides rich structural information in the solution state, which is often more relevant to the reaction medium and biological systems.[8] - Non-destructive technique.[7] - Quantitative analysis can determine the purity and relative ratios of components in a mixture.[9]- Structure elucidation can be complex for large molecules with significant signal overlap.[10] - Does not directly provide bond lengths and angles. - Requires deuterated solvents.[6]
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, providing information about the molecular weight and elemental composition.[11][12]- High sensitivity, requiring only a small amount of sample. - Can be coupled with chromatography (e.g., LC-MS, GC-MS) to analyze complex mixtures.[12] - High-resolution mass spectrometry (HRMS) can provide the elemental formula.[11]- Provides limited information about the specific arrangement of atoms and stereochemistry. - Fragmentation patterns can sometimes be difficult to interpret for novel compounds.

Quantitative Data Comparison

To illustrate the type of quantitative data obtained from each technique, let's consider our hypothetical cross-coupling product, (4'-methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone .

ParameterX-ray Crystallography Data¹H NMR Data (500 MHz, CDCl₃)¹³C NMR Data (125 MHz, CDCl₃)High-Resolution Mass Spectrometry (HRMS) Data
Structural Information Crystal system: Monoclinic Space group: P2₁/c a = 10.25 Å, b = 5.88 Å, c = 24.12 Å β = 95.3° R-factor = 0.045[1]Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), IntegrationChemical Shift (δ, ppm)m/z
Key Data Points C-C bond length (biphenyl): 1.489 Å C=O bond length: 1.215 Å Dihedral angle between phenyl rings: 35.2°δ 7.85 (d, J = 8.5 Hz, 2H), δ 7.79 (d, J = 8.5 Hz, 2H), δ 7.63 (d, J = 8.5 Hz, 2H), δ 7.59 (t, J = 7.5 Hz, 1H), δ 7.49 (t, J = 7.5 Hz, 2H), δ 7.02 (d, J = 8.5 Hz, 2H), δ 3.88 (s, 3H)δ 196.5 (C=O), δ 160.0, δ 138.2, δ 137.5, δ 132.8, δ 132.2, δ 130.1, δ 129.9, δ 128.5, δ 128.4, δ 114.3, δ 55.5 (OCH₃)Calculated for C₂₀H₁₆O₂ [M+H]⁺: 289.1223, Found: 289.1225

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the validation of our hypothetical cross-coupling product.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Dissolve the purified product (approx. 10-20 mg) in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). Allow the solvent to evaporate slowly at room temperature in a loosely capped vial. High-quality, single crystals should form over a period of several days.

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[1][2]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to minimize the R-factor.[1]

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a one-dimensional (1D) ¹H NMR spectrum. Following this, acquire a 1D ¹³C NMR spectrum. For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, coupling constants, and integrals are then determined from the processed spectrum.[4][13]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). For high-resolution mass spectrometry (HRMS), an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer is commonly used. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion. For HRMS, the exact mass is used to determine the elemental composition of the molecule. Fragmentation data, if acquired, can be used to further confirm the structure.

Visualization of Workflows and Logical Relationships

The process of validating a cross-coupling product follows a logical progression, often starting with less definitive but quicker methods and moving to more conclusive techniques if necessary. The following diagrams, generated using the DOT language, illustrate this workflow.

G General Workflow for Structure Validation of a Cross-Coupling Product cluster_synthesis Synthesis and Purification cluster_validation Structure Validation Synthesis Cross-Coupling Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS NMR NMR Spectroscopy - Connectivity and Stereochemistry MS->NMR Decision Structure Confirmed? NMR->Decision Xray X-ray Crystallography - Unambiguous 3D Structure Xray->Decision Decision->Xray Ambiguity or Need for Absolute Stereochemistry Final Validated Product Decision->Final Yes

Caption: A general workflow for the synthesis, purification, and structural validation of a cross-coupling product.

The decision to proceed with X-ray crystallography is often made when NMR and MS data are insufficient for a complete and unambiguous structural assignment, or when the absolute stereochemistry needs to be determined.

G Logical Relationships in Spectroscopic and Crystallographic Analysis cluster_data Experimental Data cluster_info Derived Information cluster_conclusion Conclusion MS_data Mass Spectrum (m/z) MolWeight Molecular Weight & Elemental Composition MS_data->MolWeight NMR_data NMR Spectra (Chemical Shifts, Coupling Constants) Connectivity 2D Structure & Relative Stereochemistry NMR_data->Connectivity Xray_data Diffraction Pattern (Intensities, Angles) Structure3D 3D Structure & Absolute Stereochemistry Xray_data->Structure3D FinalStructure Final Validated Structure MolWeight->FinalStructure Connectivity->FinalStructure Structure3D->FinalStructure

Caption: Logical flow from experimental data to the final validated structure of a molecule.

References

Quantitative NMR (qNMR) for Purity Assessment of Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise determination of purity for starting materials and intermediates is paramount. Boronic acids are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions. Their purity directly influences reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of boronic acids, supported by experimental data and detailed protocols.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2] For boronic acids, ¹H NMR is commonly utilized, though ¹¹B NMR can also be a valuable tool for structural analysis and quantification.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For purity assessment, a detector, most commonly a UV-Vis detector, is used to quantify the separated components. While highly sensitive for detecting trace impurities, HPLC is a comparative method that typically relies on the availability of a reference standard for the analyte for accurate quantification.[1][2] The area percent method is often used but can be less accurate if the response factors of the impurities differ significantly from that of the main component.[1]

Comparative Performance Analysis: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of boronic acids depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1][2]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value without needing an analyte-specific reference standard.[2]High, but can be influenced by the response factors of impurities, often requiring reference standards for each impurity for accurate quantification.[1]
Precision Excellent, typically with a low relative standard deviation (RSD).[2]Very good, with low RSD.[1]
Selectivity High, based on distinct chemical shifts of resonance signals.[2] Can be challenging with overlapping signals.[7]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]
Limit of Detection (LOD) Approximately 0.1%.[1]Approximately 0.01%.[1]
Limit of Quantification (LOQ) Approximately 0.3%.[1]Approximately 0.05%.[1]
Reference Standard Requires a certified internal standard of a different, stable, and non-interfering compound.[1][2]Typically requires a reference standard of the analyte; the area percent method is a common but less accurate alternative.[1]
Sample Throughput Moderate; sample preparation is straightforward, but instrument time can be longer.[2]High, especially with automated systems.[1]
Impurity Identification Can provide structural information about impurities directly from the spectrum.[1]Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities.[1]
Common Issues for Boronic Acids Can quantify non-chromophoric impurities and distinguish the boronic acid from its anhydride (boroxine).[1]May not detect impurities without a UV chromophore. The anhydride may have a different retention time and response factor, leading to inaccurate quantification by area percent.[1]

Illustrative Case Study: Purity of 2-Fluoropyridine-3-boronic Acid

A common impurity in boronic acids is the corresponding cyclic anhydride, known as a boroxine.[1] The equilibrium between the boronic acid and its boroxine can complicate purity determination.

In a hypothetical analysis of a batch of 2-Fluoropyridine-3-boronic acid, both qNMR and HPLC are employed.

  • qNMR Results: The ¹H NMR spectrum in DMSO-d₆, using maleic acid as an internal standard, would show distinct signals for the aromatic protons of both the boronic acid and its boroxine.[1] By integrating a well-resolved signal for each species and the signal from the internal standard, the absolute purity of the boronic acid and the amount of boroxine can be independently and accurately quantified.[1] For instance, a result might indicate a purity of 98.2% for the boronic acid with 1.5% of the boroxine present.

  • HPLC Results: An HPLC chromatogram might show a major peak for the boronic acid and a smaller peak for the boroxine. Using an area percent calculation, the purity might be reported as 99.88%.[1] This discrepancy arises because the boroxine may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by HPLC.[1]

This example highlights the advantage of qNMR as a molar-based technique, providing a more accurate representation of the sample's composition.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Quantitative ¹H NMR (qNMR) Protocol for Boronic Acid Purity

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry vial.[1]

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.[1] The choice of internal standard is critical; it must be soluble in the deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[1]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:

    • A 90° pulse angle.[8]

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1][2]

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 150).[2][8]

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.[1]

  • Integrate a well-resolved signal of the boronic acid and a signal from the internal standard.[1]

  • The purity of the analyte (Purity_analyte) can be calculated using the following equation:

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Purity_std: Purity of the internal standard

HPLC Protocol for Boronic Acid Purity

1. Sample Preparation:

  • Prepare a stock solution of the boronic acid sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]

2. Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the experimental workflow for qNMR and a logical framework for selecting the appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh boronic acid weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve mixture in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (optimized parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity using the formula integrate->calculate report Report Purity (%) calculate->report

Caption: qNMR Experimental Workflow for Purity Assessment.

Method_Selection cluster_questions Key Considerations cluster_methods Recommended Method start Purity Assessment Required for Boronic Acid q1 Analyte-specific reference standard available? start->q1 q4 High sample throughput needed? start->q4 q2 Need to quantify non-chromophoric impurities? q1->q2 No hplc HPLC q1->hplc Yes q3 Absolute purity value required? q2->q3 Yes q2->hplc No qnmr qNMR q3->qnmr Yes q3->hplc No q4->qnmr No q4->hplc Yes

References

A Comparative Guide to Protecting Groups for Indole Nitrogen in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. When the indole moiety, a prevalent scaffold in biologically active compounds, is a substrate, the protection of the indole nitrogen is often a critical consideration to ensure reaction efficiency and prevent undesired side reactions. This guide provides an objective comparison of common protecting groups for the indole nitrogen in Suzuki reactions, supported by experimental data and detailed protocols.

Performance Comparison of Indole N-Protecting Groups

The choice of a protecting group for the indole nitrogen can significantly impact the yield and success of a Suzuki coupling reaction. The ideal protecting group should be stable under the reaction conditions, not interfere with the catalytic cycle, and be readily removable under mild conditions that do not compromise the integrity of the newly formed biaryl product. Below is a summary of the performance of commonly used protecting groups—tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM)—in Suzuki reactions, based on literature data.

It is important to note that a direct, perfectly controlled comparison is challenging due to the variability in reaction conditions across different studies. The following table summarizes representative data, highlighting the protecting group, reaction partners, catalyst system, and resulting yield.

Protecting GroupIndole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Boc N-Boc-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High Yield[1]
Boc N-Boc-pyrrolopyridazinoneArylboronic acidPd catalyst----Significant decomposition[2]
Ts N-Ts-indolylboronic acidPhenyl bromide-----Higher than Boc and unprotectedNot specified
SEM N-SEM-4-bromopyrrolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90-Very good yield[3][4]
SEM N-SEM-pyrrolopyridazinoneArylboronic acidPd catalyst----Excellent yields[2]
Benzyl N-Bn-3-chloroindazoleArylboronic acidSPhos/XPhos Pd G3K₃PO₄Dioxane/H₂O100-High Yield[5]
None 6-chloroindolePhenylboronic acidSPhos Pd G3K₃PO₄Dioxane/H₂O605-897[5]
None 5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Water120 (MW)1.5up to 91[6]

Key Observations:

  • Boc Group: The tert-Butoxycarbonyl (Boc) group is widely used due to its ease of introduction and removal under acidic conditions.[7][8] However, its stability in Suzuki reactions can be variable. In some instances, it performs well, leading to high yields[1], while in others, particularly with certain heterocyclic cores, it can lead to decomposition.[2] There are also reports of concomitant Boc deprotection under microwave heating conditions.

  • Tosyl Group: The Tosyl (Ts) group is a more robust protecting group, often stable to the conditions of the Suzuki reaction. In cases where the indole is the boronic acid partner, the tosyl group has been reported to give higher yields compared to the Boc group or an unprotected indole. However, its removal requires harsher conditions, such as strong reducing agents or vigorous basic hydrolysis, which may not be compatible with all substrates.

  • SEM Group: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is noted for its high stability under a variety of reaction conditions, including those of the Suzuki-Miyaura coupling.[3][4] Studies have shown that the SEM group can be more tolerant than the Boc group, leading to excellent yields without decomposition of the starting material.[2] Deprotection is typically achieved using fluoride reagents.

  • Unprotected Indoles: While often challenging, Suzuki couplings on unprotected indoles are possible and can be highly efficient under optimized conditions, offering a more atom-economical approach by avoiding protection/deprotection steps.[5][6] Success is often dependent on the specific substrates, catalyst, and ligand system employed.

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling of an N-protected bromoindole with an arylboronic acid is depicted below. This process involves the reaction of the protected indole with the boronic acid in the presence of a palladium catalyst and a base, followed by workup and purification, and finally, deprotection of the indole nitrogen to yield the desired product.

Suzuki_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_deprotection Deprotection A N-Protected Bromoindole Reaction Reaction Mixture A->Reaction B Arylboronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction C N-Protected Biaryl Indole Reaction->C Heat Workup Aqueous Workup C->Workup Purification Column Chromatography Workup->Purification E Final Biaryl Indole Product Purification->E D Deprotection Reagent D->E

Caption: General workflow of a Suzuki-Miyaura reaction with an N-protected indole.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of indoles protected with Boc, Ts, and SEM groups, as well as their corresponding deprotection procedures. These are generalized protocols and may require optimization for specific substrates.

Suzuki Coupling of N-Boc-5-bromo-1H-indazole[1]
  • Materials: N-Boc-5-bromo-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (2.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (catalytic amount), potassium carbonate (K₂CO₃) (2.0 equiv), dimethoxyethane.

  • Procedure:

    • To a reaction vessel, add N-Boc-5-bromo-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add anhydrous dimethoxyethane via syringe.

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection of N-Boc Group[9]
  • Materials: N-Boc protected indole, methanol, oxalyl chloride.

  • Procedure:

    • Dissolve the N-Boc protected indole in methanol at room temperature.

    • Add oxalyl chloride (3 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.

Suzuki Coupling of N-Ts-Indole (General Procedure)
  • Materials: N-Ts-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount), sodium carbonate (Na₂CO₃) (2.0 equiv), 1,4-dioxane, water.

  • Procedure:

    • In a flask, combine the N-Ts-bromoindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction to reflux (around 100 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Deprotection of N-Ts Group (General Method)
  • Materials: N-Ts protected indole, magnesium powder, methanol.

  • Procedure:

    • Suspend the N-Ts protected indole and magnesium powder (excess) in anhydrous methanol under an inert atmosphere.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC. The reaction may take several hours.

    • Once complete, cool the reaction and filter off the magnesium salts.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry, and concentrate to yield the deprotected indole.

Suzuki Coupling of N-SEM-Protected Pyrrole[3][4]
  • Materials: N-SEM-4-bromopyrrole (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (10 mol%), cesium carbonate (Cs₂CO₃) (2.0 equiv), dioxane/water (4:1).

  • Procedure:

    • To a reaction vial, add N-SEM-4-bromopyrrole, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add the dioxane/water solvent mixture.

    • Seal the vial and heat to 90 °C with stirring.

    • After the reaction is complete (monitor by TLC or LC-MS), cool to room temperature.

    • Perform a standard aqueous workup and extract with an organic solvent.

    • Purify the product via flash column chromatography.

Deprotection of N-SEM Group (General Method)
  • Materials: N-SEM protected indole, tetrabutylammonium fluoride (TBAF) (1.0 M in THF), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-SEM protected indole in THF.

    • Add the TBAF solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the residue by column chromatography if necessary.

Conclusion

The selection of an appropriate protecting group for the indole nitrogen in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly influence the outcome of the synthesis. While the Boc group offers ease of use, its stability can be a concern. The Ts group provides robustness but requires harsher deprotection conditions. The SEM group emerges as a highly stable and reliable option, often leading to excellent yields. For simpler substrates, exploring conditions for direct coupling of unprotected indoles can be a highly efficient strategy. The experimental protocols provided herein offer a starting point for researchers to develop and optimize their synthetic routes towards valuable indole-containing target molecules.

References

Navigating the Crossroads: A Comparative Guide to Transmetalation Mechanisms in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and ensuring robust, reproducible outcomes. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis, hinges on a critical transmetalation step, the mechanism of which has been a subject of intense investigation. This guide provides an objective comparison of the two predominant mechanistic proposals for transmetalation, supported by experimental and computational data, to empower informed decision-making in your research.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1] While the overall sequence is well-established, the precise mechanism of the transmetalation step—the transfer of the organic group from the organoboron species to the palladium center—has been a topic of considerable debate. Two primary pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. The choice of base, solvent, and ligands can significantly influence which pathway predominates.[2][3][4]

The Competing Pathways: Boronate vs. Oxo-Palladium

The two principal mechanisms proposed for the transmetalation step in the Suzuki-Miyaura reaction are the boronate pathway (Path A) and the oxo-palladium pathway (Path B).[2]

  • The Boronate Pathway (Path A): In this mechanism, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, a trihydroxyborate.[5][6][7] This activated boron species then undergoes transmetalation with the palladium(II)-halide complex.

  • The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This palladium-hydroxo species then reacts directly with the neutral boronic acid in the transmetalation step.[2][8]

The following diagrams illustrate these two competing pathways.

Suzuki_Transmetalation_Pathways cluster_A Path A: The Boronate Pathway cluster_B Path B: The Oxo-Palladium Pathway BoronicAcid_A R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid_A->Boronate + Base Base_A Base (e.g., OH⁻) Product_A L₂Pd(Ar)R PdHalide L₂Pd(Ar)X PdHalide->Product_A + [R-B(OH)₃]⁻ PdHalide_B L₂Pd(Ar)X PdHydroxide L₂Pd(Ar)OH PdHalide_B->PdHydroxide + Base Base_B Base (e.g., OH⁻) Product_B L₂Pd(Ar)R PdHydroxide->Product_B + R-B(OH)₂ BoronicAcid_B R-B(OH)₂

Figure 1. Competing mechanistic proposals for the transmetalation step in the Suzuki-Miyaura reaction.

Quantitative Comparison: Experimental and Computational Evidence

A seminal study by Hartwig and Carrow provided a quantitative assessment of the rates of the two proposed pathways under conditions commonly employed for Suzuki-Miyaura reactions (weak base in aqueous solvent mixtures).[2][9] Their findings, supported by both experimental kinetics and computational studies, have significantly shaped our current understanding of this crucial step.

ParameterBoronate Pathway (Path A)Oxo-Palladium Pathway (Path B)Reference
Reactants L₂Pd(Ar)X + [R-B(OH)₃]⁻L₂Pd(Ar)OH + R-B(OH)₂[2]
Observed Rate Constant (s⁻¹ at -40 °C) 1.7 x 10⁻⁷~2.4 x 10⁻³[2][8]
Relative Rate 1~1.4 x 10⁴[2]
Activation Barrier (Computational, kcal/mol) Generally higherGenerally lower[5][10]

Key Findings:

  • Under weakly basic conditions with aqueous solvents, the reaction of an isolated arylpalladium hydroxo complex with a boronic acid (Path B) is approximately four orders of magnitude faster than the reaction of an arylpalladium halide complex with the corresponding trihydroxyborate (Path A).[2][8]

  • DFT calculations corroborate these experimental findings, generally predicting a lower activation barrier for the oxo-palladium pathway.[5][10]

  • The relative populations of the palladium and organoboron species under typical catalytic conditions further support the dominance of the oxo-palladium pathway.[2]

Experimental Protocols for Mechanistic Investigation

The elucidation of the transmetalation mechanism has relied on a combination of sophisticated experimental techniques, including kinetic analysis via NMR spectroscopy and the synthesis and isolation of key intermediates.

Kinetic Analysis of Stoichiometric Reactions

A common experimental approach involves the independent synthesis of the proposed palladium and boron reactants for each pathway and the subsequent monitoring of their reaction rates.

Kinetic_Analysis_Workflow cluster_synthesis Synthesis of Reactants cluster_reaction Stoichiometric Reactions cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis PdX Synthesize L₂Pd(Ar)X Reaction_A Mix L₂Pd(Ar)X and [R-B(OH)₃]⁻ PdX->Reaction_A PdOH Synthesize L₂Pd(Ar)OH Reaction_B Mix L₂Pd(Ar)OH and R-B(OH)₂ PdOH->Reaction_B Boronate_prep Prepare [R-B(OH)₃]⁻ solution Boronate_prep->Reaction_A BoronicAcid_prep Prepare R-B(OH)₂ solution BoronicAcid_prep->Reaction_B NMR_A Monitor by NMR Reaction_A->NMR_A NMR_B Monitor by NMR Reaction_B->NMR_B Rate_A Determine Rate Constant kₐ NMR_A->Rate_A Rate_B Determine Rate Constant kₑ NMR_B->Rate_B Compare Compare kₐ and kₑ Rate_A->Compare Rate_B->Compare

Figure 2. General experimental workflow for the kinetic comparison of transmetalation pathways.

Representative Protocol for NMR Monitoring:

  • Preparation of Palladium Complexes: The arylpalladium halide (L₂Pd(Ar)X) and hydroxo (L₂Pd(Ar)OH) complexes are synthesized and purified according to established literature procedures.

  • Preparation of Boron Species: A stock solution of the arylboronic acid (R-B(OH)₂) is prepared in a suitable deuterated solvent. The corresponding aryltrihydroxyborate ([R-B(OH)₃]⁻) solution is generated in situ by the addition of a stoichiometric amount of a strong base (e.g., tetra-n-butylammonium hydroxide) to a solution of the boronic acid.[2]

  • Kinetic Experiment: The palladium complex and the boron species are mixed in an NMR tube at a low temperature (e.g., -40 °C). The reaction is monitored by ¹H, ¹⁹F, or ³¹P NMR spectroscopy, following the disappearance of starting materials and the appearance of the cross-coupled product over time.

  • Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law.

Spectroscopic Characterization of Intermediates

The direct observation of intermediates provides compelling evidence for a proposed mechanism. Low-temperature, rapid-injection NMR (RI-NMR) spectroscopy has been instrumental in identifying and characterizing elusive pre-transmetalation intermediates containing Pd-O-B linkages.[11][12]

RI_NMR_Workflow Reactant_A Solution of L₂Pd(Ar)X Rapid_Injection Rapid Injection and Mixing Reactant_A->Rapid_Injection Reactant_B Solution of Boron Species + Base Reactant_B->Rapid_Injection NMR_Probe NMR Probe Cooled to Low Temperature Data_Acquisition Immediate NMR Data Acquisition NMR_Probe->Data_Acquisition Rapid_Injection->NMR_Probe Intermediate_ID Identification of Transient Intermediates Data_Acquisition->Intermediate_ID

Figure 3. Simplified workflow for the detection of reaction intermediates using rapid-injection NMR.

Conclusion and Outlook

The mechanistic investigation of the transmetalation step in Suzuki-Miyaura reactions has revealed a nuanced picture where multiple pathways can be operative. While the oxo-palladium pathway appears to be the dominant route under many commonly used conditions, particularly with weak bases and aqueous solvents, the boronate pathway cannot be entirely discounted, especially under different reaction conditions (e.g., with stronger bases).[2] The chemoselectivity observed in some Suzuki-Miyaura reactions has also been attributed to kinetic discrimination during the transmetalation step.[13][14]

For researchers in drug development and other fields, this deeper mechanistic understanding allows for a more rational approach to reaction optimization. By carefully selecting the base, solvent, and ligands, it is possible to favor a specific pathway, potentially leading to improved yields, selectivities, and overall process efficiency. The continued development of advanced spectroscopic and computational tools will undoubtedly provide even greater insight into this fundamental transformation, further empowering chemists to harness its full potential.

References

A Comparative Guide to Ligands for Indole Coupling: Established vs. Novel Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds to functionalize indoles is a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand in transition metal-catalyzed cross-coupling reactions is paramount to achieving high yields and broad substrate scope. This guide provides a comparative analysis of established and novel ligands for the N-arylation of indoles, a key transformation in medicinal chemistry. We present quantitative data from the literature, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalytic system.

The two most prevalent methods for indole N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The success of these reactions is heavily reliant on the ligand, which modulates the reactivity and stability of the metal catalyst.

Established Ligands: The Workhorses of Indole Arylation

For decades, bulky, electron-rich phosphine ligands have dominated the landscape of Pd-catalyzed Buchwald-Hartwig amination.[3] Similarly, simple and inexpensive nitrogen- and oxygen-based ligands have been the mainstay for Cu-catalyzed Ullmann-type couplings.[1][4]

tBuXphos is a widely recognized biarylphosphine ligand developed by the Buchwald group. Its steric bulk and electron-donating properties facilitate the challenging reductive elimination step in the catalytic cycle, leading to high yields for the coupling of a variety of aryl halides with indoles.[1][5]

N,N'-Dimethylethylenediamine (DMEDA) is a classic bidentate nitrogen ligand for copper-catalyzed N-arylation. Its ability to solubilize and stabilize the copper catalyst has made it a popular choice for Ullmann condensations.[1]

A Novel Contender: InAm-phos

Recently, a new class of indole-amide-based phosphine ligands, such as InAm-phos , has emerged. These ligands have shown exceptional efficiency in sterically demanding Suzuki-Miyaura cross-coupling reactions and are being explored for C-N coupling as well.[6] Their unique structure, incorporating an indole moiety, may offer distinct reactivity profiles.

Performance Benchmark: Established vs. New Ligands

To provide a clear comparison, we have summarized the performance of selected established and new ligands in the N-arylation of indole with various aryl halides, as reported in the literature.

Ligand/Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Established Ligands
Pd₂(dba)₃ / tBuXphos4-chlorotolueneNaOt-BuToluene1002495[3]
Pd₂(dba)₃ / tBuXphos4-bromobenzonitrileNaOt-BuDioxane1002498[3]
CuI / DMEDAIodobenzeneK₂CO₃Dioxane1102485
CuI / L-prolineBromobenzeneK₃PO₄DMF902492[4]
Newer Ligands
Ni(COD)₂ / LCF3 (ferrocene-based)4-chlorobenzonitrileK₃PO₄Dioxane1001890[1]
Pd(OAc)₂ / SIPr (NHC)4-chlorotolueneNaOHDioxane1002494[7]
Pd / InAm-phos (L1)2-chlorotolueneK₃PO₄Toluene/H₂O1000.1799*[6]

*Note: Data for InAm-phos is for a Suzuki-Miyaura coupling of an aryl chloride, indicating its high reactivity which is promising for C-N coupling.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for benchmarking new catalytic systems. Below are representative protocols for palladium- and copper-catalyzed indole N-arylation reactions.

General Procedure for Palladium-Catalyzed N-Arylation of Indole

This protocol is adapted from the work of Buchwald and coworkers.[3]

  • Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., tBuXphos, 0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon.

  • Reagent Addition: Indole (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., toluene or dioxane, 5 mL) are added via syringe.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature (e.g., 100 °C) for the designated time (e.g., 24 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-arylindole product.

General Procedure for Copper-Catalyzed N-Arylation of Indole

This protocol is a representative example of an Ullmann-type coupling reaction.

  • Reaction Setup: A round-bottom flask is charged with CuI (0.1 mmol, 10 mol%), the ligand (e.g., DMEDA or L-proline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Reagent Addition: Indole (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., dioxane or DMF, 5 mL) are added.

  • Reaction Execution: The flask is equipped with a reflux condenser and the mixture is heated in an oil bath at the specified temperature (e.g., 90-110 °C) for the designated time (e.g., 24 hours).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Process

To better understand the workflow and the relationships between the key components of these catalytic reactions, the following diagrams are provided.

G cluster_pd Palladium-Catalyzed Buchwald-Hartwig Amination pd_start Start pd_setup Reaction Setup: - Pd₂(dba)₃ - Phosphine Ligand - Base (NaO-t-Bu) pd_start->pd_setup pd_reagents Add Reagents: - Indole - Aryl Halide - Solvent (Toluene) pd_setup->pd_reagents pd_reaction Heat Reaction (e.g., 100°C, 24h) pd_reagents->pd_reaction pd_workup Workup: - Dilute, Filter - Concentrate pd_reaction->pd_workup pd_purify Purification: - Column Chromatography pd_workup->pd_purify pd_product N-Arylindole Product pd_purify->pd_product

Caption: Workflow for Pd-catalyzed indole N-arylation.

G cluster_cu Copper-Catalyzed Ullmann Condensation cu_start Start cu_setup Reaction Setup: - CuI - N/O-based Ligand - Base (K₂CO₃) cu_start->cu_setup cu_reagents Add Reagents: - Indole - Aryl Halide - Solvent (Dioxane) cu_setup->cu_reagents cu_reaction Heat Reaction (e.g., 110°C, 24h) cu_reagents->cu_reaction cu_workup Workup: - Dilute, Extract - Dry, Concentrate cu_reaction->cu_workup cu_purify Purification: - Column Chromatography cu_workup->cu_purify cu_product N-Arylindole Product cu_purify->cu_product

Caption: Workflow for Cu-catalyzed indole N-arylation.

G cluster_catalytic_cycle Simplified Catalytic Cycle (Buchwald-Hartwig) Pd(0)L₂ Pd(0)L₂ Active Catalyst Oxidative_Addition Ar-Pd(II)-X(L)₂ Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-X Ligand_Exchange Ar-Pd(II)-Indole(L)₂ Ligand Exchange Oxidative_Addition->Ligand_Exchange Indole, Base Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration N_Arylindole {N-Arylindole | Product} Reductive_Elimination->N_Arylindole

References

Navigating the Boron Landscape: A Guide to Boronic Ester Efficacy in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid derivative is a critical decision in the synthesis of complex molecules via cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic esters against their parent boronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling. The information is supported by experimental data to facilitate informed reagent selection.

The fundamental difference between boronic acids and their ester counterparts lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times due to the Lewis acidity of the boronic acid facilitating the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity is accompanied by lower stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1] In contrast, boronate esters, such as the commonly used pinacol and MIDA esters, offer significantly enhanced stability, making them easier to handle, purify, and store over extended periods.[1][3] This stability is particularly advantageous in multi-step syntheses and high-throughput screening applications.[1]

Quantitative Performance Comparison

The efficacy of different boronic esters in the Suzuki-Miyaura cross-coupling reaction can be quantitatively assessed by comparing their reaction rates, particularly the rate of the transmetalation step. The following table summarizes kinetic data for the formation of a cross-coupling product from various boronic esters compared to the parent arylboronic acid.

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic AcidObserved5.78 ± 0.131.0
2Catechol Boronic EsterObserved26.6 ± 0.904.6
3Glycol Boronic EsterObserved133 ± 7.023.0
4BoroxineNot Observed53.9 ± 0.709.33
5Pinacol Boronic EsterNot Observeda~0.1
6Neopentyl Boronic EsterNot Observeda~0.4
7Diisopropyl Boronic EsterObserved--
8Dimethyl Boronic EsterObserved13.7 ± 0.402.37
9α-Hydroxyisobutyrate Boronic EsterObserved2.26 ± 0.310.39

a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.

Recent studies have shown that certain boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[2][4] Interestingly, some electron-deficient (e.g., catechol) and electron-rich (e.g., glycol) esters exhibit significantly enhanced reaction rates compared to the parent boronic acid.[4] In contrast, sterically hindered esters like pinacol and diisopropyl esters can be less reactive.[4]

Experimental Protocols

Reproducible experimental results are contingent on detailed methodologies. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the efficacy of different boronic esters.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.0 - 1.5 equiv)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[5]

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[5]

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[5]

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid or ester, base, and palladium catalyst/ligand.[5]

  • Add the degassed solvent to the vessel.

  • The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for a specified time (e.g., 18 hours).[6]

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by an appropriate method, such as column chromatography, to yield the desired cross-coupled product.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of boronic ester can significantly influence the rate-determining transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Ar-X (Aryl Halide) R-X->Oxidative\nAddition R-Pd(II)-X-Ln Ar-Pd(II)-X (Oxidative Addition Complex) Oxidative\nAddition->R-Pd(II)-X-Ln Transmetalation Transmetalation R-Pd(II)-X-Ln->Transmetalation M-B(OR)2 R'-B(OR)2 (Boronic Ester) M-B(OR)2->Transmetalation Base R-Pd(II)-R'-Ln Ar-Pd(II)-R' (Transmetalation Complex) Transmetalation->R-Pd(II)-R'-Ln Reductive\nElimination Reductive Elimination R-Pd(II)-R'-Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Regeneration R-R' Ar-R' (Coupled Product) Reductive\nElimination->R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Efficacy Comparison of Boronic Esters

A systematic workflow is essential for the objective comparison of different boronic esters in a cross-coupling reaction. This involves parallel experimentation under identical conditions to ensure that any observed differences in yield or reaction rate are attributable to the nature of the boron reagent.

Efficacy_Comparison_Workflow cluster_setup Reaction Setup cluster_reagents Boron Reagents Substrate_A Aryl Halide Parallel_Reactions Run Parallel Reactions (Identical Conditions) Substrate_A->Parallel_Reactions Catalyst_System Pd Catalyst + Ligand Catalyst_System->Parallel_Reactions Base_Solvent Base + Solvent Base_Solvent->Parallel_Reactions Boronic_Acid Boronic Acid Boronic_Acid->Parallel_Reactions Pinacol_Ester Pinacol Ester Pinacol_Ester->Parallel_Reactions Neopentyl_Ester Neopentyl Ester Neopentyl_Ester->Parallel_Reactions MIDA_Ester MIDA Ester MIDA_Ester->Parallel_Reactions Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Parallel_Reactions->Monitoring Workup_Purification Workup & Purification Monitoring->Workup_Purification Analysis Yield & Purity Analysis (NMR, etc.) Workup_Purification->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Workflow for comparing the efficacy of different boronic esters.

References

Safety Operating Guide

Navigating the Safe Disposal of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risks.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.[1][3]
Hand ProtectionChemically resistant nitrile or neoprene gloves.[1][2][3]
Body ProtectionA fully fastened lab coat that covers the arms.[1][3]
FootwearClosed-toe shoes.[3]
Waste Characterization and Segregation

This compound and materials contaminated with it should be treated as hazardous chemical waste .[2][3] To prevent dangerous chemical reactions, this waste stream should be segregated and not mixed with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][5][6]

Step-by-Step Disposal Protocol

The following procedure outlines a conservative and safe approach to the disposal of this compound.

1. Waste Collection and Containerization:

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[3][5] These containers should be made of chemically compatible material, such as high-density polyethylene (HDPE) or glass.[2]

  • Solid Waste: Place contaminated solid materials such as gloves, weighing paper, and absorbent pads into a designated container for solid hazardous waste.[1]

  • Liquid Waste: Pour solutions containing the compound into a separate, sealable container for liquid hazardous waste.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3][5]

2. Decontamination of Empty Containers:

  • Triple Rinse: Empty containers that held the chemical must be decontaminated before disposal. A "triple rinse" procedure is recommended.[7]

  • First Rinse: Rinse the container with a suitable solvent. This first rinsate must be collected and disposed of as liquid hazardous waste.[1][7]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area (like a fume hood), deface the original label. The clean container can then be disposed of according to your laboratory's regular glass or plastic recycling protocols.[1]

3. Waste Storage and Pickup:

  • Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area until they are collected.[1][3][5]

  • Professional Disposal: Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed chemical waste disposal company.[5][6][8]

4. Spill Management:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2]

  • Containment: For spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[2][9]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and the relevant EHS department as per your institution's policy.[2]

Quantitative Data Summary

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Neutral pH range (typically 5.5 - 9.0), only if explicitly permitted by local authorities for very dilute, simple boronic acids. Not recommended as a general practice.[5]
Quantity for Drain Disposal Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization.[5]

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.

G cluster_start Start: Waste Generation cluster_classification Waste Classification & Segregation cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_decon Decontamination cluster_final Final Disposal start Generate Waste This compound classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste empty_container Empty Original Container segregate->empty_container container_solid Seal in Labeled Solid Waste Container solid_waste->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid_waste->container_liquid decon Triple Rinse Container empty_container->decon storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate clean_container Dispose of Clean, Defaced Container decon->clean_container rinsate->container_liquid pickup Arrange Pickup by EHS/Certified Vendor storage->pickup

Caption: Logical workflow for the safe disposal of boronic acid waste.

References

Essential Safety and Operational Guide for Handling (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and air-sensitive compounds to ensure laboratory safety and proper disposal.

Immediate Safety Precautions:

Due to its chemical class, this compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation.[1][2][3] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6]To protect eyes from contact with dust particles or splashes of the chemical, which can cause serious irritation.[2][7]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[6][7] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[8][9]To prevent skin contact, which can lead to irritation.[1][3]
Body Protection A flame-resistant laboratory coat, fully buttoned, must be worn.[7] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron is advised.To protect the skin from accidental contact and spills.[7]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator should be used.[4][6][7]To prevent inhalation of dust particles or vapors, which may cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.[7]

    • Verify that the fume hood has proper airflow.[5]

    • Assemble all necessary equipment and reagents before starting.

    • Inform colleagues in the vicinity about the nature of the work being performed.[10]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of the boronic acid tightly closed when not in use.[4][7]

    • Avoid generating dust when transferring the solid.[4][7] Use appropriate tools, such as a spatula, for transfers.

    • If the compound is air-sensitive, consider using techniques such as a glove box or Schlenk line for transfers.[11][12][13]

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]

    • Properly dispose of all waste as outlined in the disposal plan below.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6][14]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[14]

    • Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[14]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards.[8][14]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by authorized personnel.[14]

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing and air-drying in a ventilated area, the original label should be defaced before the container is discarded or recycled according to institutional policies.[14]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh reaction Perform Reaction weigh->reaction decontaminate Decontaminate Work Area & Glassware reaction->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Standard laboratory workflow for handling boronic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.